molecular formula C17H21NO5S B556078 D-Alanine benzyl ester p-toluenesulfonate salt CAS No. 41036-32-2

D-Alanine benzyl ester p-toluenesulfonate salt

Cat. No.: B556078
CAS No.: 41036-32-2
M. Wt: 351.4 g/mol
InChI Key: NWOPHJSSBMABBD-DDWIOCJRSA-N
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Description

D-Alanine benzyl ester p-toluenesulfonate salt is a useful research compound. Its molecular formula is C17H21NO5S and its molecular weight is 351.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

benzyl (2R)-2-aminopropanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.C7H8O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,8H,7,11H2,1H3;2-5H,1H3,(H,8,9,10)/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOPHJSSBMABBD-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@H](C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41036-32-2
Record name D-Alanine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Benzyl-D-alanine toluene-p-sulphonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-benzyl-D-alanine toluene-p-sulphonate
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Foundational & Exploratory

D-Alanine benzyl ester p-toluenesulfonate salt physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of D-Alanine Benzyl Ester p-Toluenesulfonate Salt

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the physical and chemical properties of this compound. As a critical chiral building block in synthetic chemistry, a thorough understanding of its characteristics is paramount for its effective application in peptide synthesis and the development of novel therapeutics. This document provides an in-depth analysis of its physicochemical properties, spectroscopic profile, stereochemical integrity, and standard analytical procedures.

Core Physicochemical Properties

This compound is a stable, crystalline solid that serves as a C-terminally protected form of D-alanine.[] The tosylate counterion not only facilitates crystallization and handling but also enhances the compound's solubility in organic solvents, a desirable trait for solution-phase synthesis.[]

The key physical properties are summarized in the table below. It is noteworthy that the melting point is a sharp, well-defined range, which is a primary indicator of purity. Comparison with the L-enantiomer and the racemic mixture reveals subtle but important differences in crystal packing and intermolecular interactions.[2]

PropertyValueSource(s)
CAS Number 41036-32-2[3][4][5][6]
Molecular Formula C₁₀H₁₃NO₂ · C₇H₈O₃S[][5][6]
Molecular Weight 351.42 g/mol [4][5][6]
Appearance White to off-white crystalline powder[]
Melting Point 113 - 117 °C[4]
Solubility Soluble in Methanol, DMSO[]
Optical Rotation [α]D²⁰: +4.0 to +7.0° (c=3, MeOH)

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. The combination of NMR and IR spectroscopy provides a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the molecular structure by probing the chemical environment of each proton and carbon atom. The chemical shifts for the D-enantiomer are identical to its L-counterpart; the distinction lies in their interaction with other chiral molecules.

¹H NMR (300 MHz, CDCl₃): The expected proton NMR spectrum shows characteristic signals for each part of the molecule. The data presented for the L-enantiomer is a direct analogue.[2]

  • δ 8.24 (br s, 3H): Protons of the ammonium group (-NH₃⁺), broadened due to exchange and quadrupolar effects.

  • δ 7.72 (d, J = 7.6 Hz, 2H): Aromatic protons on the tosylate ring ortho to the sulfonate group.

  • δ 7.29 - 7.22 (m, 5H): Aromatic protons of the benzyl ester group.

  • δ 7.06 (d, J = 7.6 Hz, 2H): Aromatic protons on the tosylate ring meta to the sulfonate group.

  • δ 5.08 (d, J = 12.3 Hz, 1H) & 4.99 (d, J = 12.3 Hz, 1H): Diastereotopic protons of the benzyl CH₂ group, appearing as a doublet of doublets (an AB quartet).

  • δ 4.04 (m, 1H): The α-proton of the alanine backbone.

  • δ 2.30 (s, 3H): Methyl protons of the p-toluenesulfonate group.

  • δ 1.46 (d, J = 7.6 Hz, 3H): Methyl protons of the alanine side chain.

  • ~170-172 ppm: Ester carbonyl carbon (C=O).

  • ~140-145 ppm: Quaternary aromatic carbons of the tosylate group.

  • ~125-135 ppm: Aromatic carbons of both the benzyl and tosylate rings.

  • ~67-69 ppm: Benzyl methylene carbon (-CH₂-O).

  • ~49-51 ppm: Alanine α-carbon.

  • ~21 ppm: Tosylate methyl carbon.

  • ~16-18 ppm: Alanine methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The expected characteristic absorption bands provide confirmatory evidence of the compound's structure. Data from similar structures suggest the following key peaks.[7]

  • ~3100-2800 cm⁻¹: Strong, broad absorption due to the N-H stretches of the protonated amine (-NH₃⁺).

  • ~1740 cm⁻¹: Sharp, strong C=O stretch from the benzyl ester group.[7]

  • ~1600 & ~1495 cm⁻¹: C=C stretching vibrations from the aromatic rings.

  • ~1220 & ~1160 cm⁻¹: Asymmetric and symmetric S=O stretching from the sulfonate group.

  • ~1030 & ~1010 cm⁻¹: S-O stretching vibrations.

Synthesis and Stereochemical Integrity

The synthesis of this compound is a well-established procedure, but one that requires careful control to maintain enantiomeric purity. The most common method is a direct esterification of D-alanine with benzyl alcohol, catalyzed by p-toluenesulfonic acid.[2]

A critical aspect of this synthesis is the removal of water to drive the equilibrium towards the ester product. This is typically achieved by azeotropic distillation. The choice of the azeotroping solvent is paramount; while historically benzene and toluene were used, studies have shown that toluene can lead to significant racemization.[2] Cyclohexane is a superior solvent, as its azeotrope with water has similar physical properties to that of benzene but does not induce racemization, thus preserving the stereochemical integrity of the final product.[2][8]

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Isolation D_Ala D-Alanine Solvent Solvent: Cyclohexane D_Ala->Solvent BnOH Benzyl Alcohol BnOH->Solvent TsOH p-Toluene- sulfonic Acid TsOH->Solvent Reflux Reflux with Dean-Stark Trap Solvent->Reflux Azeotropic H₂O Removal (Critical for Yield & Purity) Cool Cool to Room Temp Reflux->Cool Precipitate Add Ethyl Acetate Cool->Precipitate Induces Crystallization Filter Filter & Dry Solid Precipitate->Filter Product D-Alanine Benzyl Ester p-Toluenesulfonate Salt Filter->Product

Figure 1. Synthesis workflow for this compound.

Recommended Analytical Protocols

To ensure the quality and consistency of this compound for research and development, a set of standardized analytical protocols is essential.

Protocol 4.1: Melting Point Determination

The melting point provides a quick and reliable assessment of purity.

  • Apparatus: Calibrated melting point apparatus.

  • Sample Preparation: Place a small amount of finely powdered, dry sample into a capillary tube, packed to a height of 2-3 mm.

  • Methodology:

    • Place the capillary tube in the apparatus.

    • Heat at a rate of 10-20 °C/min until the temperature is ~15 °C below the expected melting point (approx. 115 °C).

    • Reduce the heating rate to 1-2 °C/min.

    • Record the temperature at which the first liquid appears (onset) and the temperature at which the sample is completely liquid (clear point).

  • Acceptance Criteria: The range should be sharp (typically ≤ 2 °C) and within the specified limits (e.g., 113-117 °C). A broad melting range often indicates the presence of impurities.

Protocol 4.2: Chiral HPLC for Enantiomeric Purity

This is the most definitive method for quantifying the enantiomeric excess (e.e.) of the compound. The following method is adapted from established procedures for the alanine benzyl ester tosylate salt.[2]

  • Instrumentation: HPLC system with UV detector.

  • Column: Phenomenex Lux 3µ Cellulose-1 (or equivalent polysaccharide-based chiral stationary phase).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject a sample of the racemic (D/L) alanine benzyl ester p-toluenesulfonate salt to determine the retention times of both the D- and L-enantiomers. (Literature indicates the D-enantiomer is the second peak to elute under these conditions[2]).

    • Inject the D-Alanine sample.

    • Calculate the enantiomeric excess (% e.e.) using the peak areas: % e.e. = [(Area_D - Area_L) / (Area_D + Area_L)] x 100

  • Acceptance Criteria: For most applications, an e.e. of ≥99% is required.

G cluster_phys Physical Test cluster_spec Spectroscopic ID cluster_chrom Chromatographic Purity Sample Sample of D-Ala-OBn·TsOH MP Melting Point (Purity Check) Sample->MP NMR ¹H & ¹³C NMR (Identity & Structure) Sample->NMR IR FT-IR (Functional Groups) Sample->IR HPLC Chiral HPLC (Enantiomeric Purity) Sample->HPLC Result Verified Identity, Purity, and Stereochemistry MP->Result NMR->Result IR->Result HPLC->Result

Sources

An In-depth Technical Guide to D-Alanine Benzyl Ester p-Toluenesulfonate Salt (CAS 41036-32-2)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of D-Alanine benzyl ester p-toluenesulfonate salt, a critical chiral building block and protected amino acid derivative. Tailored for researchers, chemists, and professionals in drug development and peptide synthesis, this document delves into the compound's synthesis, physicochemical properties, applications, and the scientific rationale behind its use.

Introduction: The Strategic Importance of a Protected Chiral Building Block

This compound is a specialized chemical intermediate valued for its role in stereoselective synthesis.[1][2] It represents a strategically protected form of D-alanine, a non-proteinogenic amino acid. The protection of the carboxylic acid as a benzyl ester and the formation of a salt with p-toluenesulfonic acid (TsOH) are deliberate chemical modifications that impart specific, advantageous properties for its primary application: the controlled, sequential synthesis of peptides and other complex chiral molecules.[][4]

The tosylate salt form is not arbitrary. It converts the potentially oily or difficult-to-handle freebase amino acid ester into a stable, crystalline solid with a well-defined melting point.[] This enhances its shelf-life, simplifies handling and weighing, and improves its solubility in organic solvents commonly used in synthesis, making it a preferred reagent in both academic and industrial settings.[][5]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below, providing researchers with the necessary data for reaction planning and quality control.

PropertyValueSource(s)
CAS Number 41036-32-2[6][7][8]
Molecular Formula C₁₇H₂₁NO₅S (or C₁₀H₁₃NO₂·C₇H₈O₃S)[][6][8]
Molecular Weight 351.41 g/mol [][6][8]
Appearance White to off-white crystalline powder[][7][9]
Melting Point 113.0 to 117.0 °C[7]
Solubility Soluble in methanol and DMSO[]
Specific Rotation [α]²⁰/D = +4.0 to +7.0° (c=3, MeOH)[7]
Synonyms H-D-Ala-OBzl·Tos-OH, D-Alanine benzyl ester tosylate[7][10]

¹H NMR spectroscopy is a primary tool for structural confirmation. While spectra can vary slightly based on the solvent used, a representative spectrum in CDCl₃ would exhibit characteristic peaks for the alanine backbone, the benzyl group, and the tosylate counterion.[11] A similar compound's spectrum shows key signals, providing a reference for what to expect.[12]

Synthesis and Purification: A Validated Protocol

The preparation of amino acid benzyl ester tosylates is a classic example of acid-catalyzed esterification, specifically a Fischer esterification, coupled with azeotropic water removal. The causality behind this choice is rooted in driving the reaction equilibrium towards the product side.

A robust and environmentally conscious method, adapted from validated literature procedures, avoids hazardous solvents like benzene and carbon tetrachloride.[11]

Experimental Protocol: Synthesis of this compound[11]
  • Reagents & Equipment:

    • D-Alanine

    • p-Toluenesulfonic acid monohydrate (1.2 equivalents)

    • Benzyl alcohol (5 equivalents)

    • Cyclohexane (solvent)

    • Ethyl acetate (for precipitation)

    • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Procedure:

    • To a round-bottom flask, add D-Alanine, p-toluenesulfonic acid monohydrate, benzyl alcohol, and cyclohexane.

    • Heat the mixture to reflux. The cyclohexane-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the esterification forward.

    • Continue reflux for approximately 4-6 hours, or until no more water is collected.

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate to the cooled solution to induce precipitation of the product.

    • Stir the resulting slurry and then collect the white solid by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethyl acetate or diethyl ether to remove residual benzyl alcohol.

    • Dry the product under vacuum to yield the final this compound.

This method is highly efficient, often resulting in yields exceeding 90%, and maintains the enantiomeric purity of the starting D-alanine.[11]

Synthesis Workflow Diagram

Synthesis_Workflow Reactants D-Alanine + p-TsOH·H₂O + Benzyl Alcohol + Cyclohexane Reaction Azeotropic Reflux (Dean-Stark) Reactants->Reaction Heat Workup Cooling & Precipitation (with Ethyl Acetate) Reaction->Workup Reaction Complete Purification Vacuum Filtration & Washing Workup->Purification Slurry Product D-Alanine Benzyl Ester p-Toluenesulfonate Salt Purification->Product Purified Solid

Caption: Workflow for the synthesis of this compound.

Core Application: Peptide Synthesis

The primary utility of this compound is as a C-terminally protected amino acid for peptide synthesis.[][13] The entire molecular design serves this purpose.

  • Free Amine Group: The protonated amine (-NH₃⁺) is readily available for nucleophilic attack on an activated carboxyl group of an incoming N-protected amino acid, forming a new peptide bond.

  • Protected Carboxyl Group: The benzyl ester (-OBzl) prevents the carboxylic acid of the D-alanine moiety from self-reacting or participating in unwanted side reactions.[14]

  • Facile Deprotection: The benzyl ester is a strategically chosen protecting group because it can be selectively removed under mild conditions that typically do not affect other protecting groups like Boc or Fmoc.[15] The most common method is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst), which cleaves the C-O bond of the benzyl group to regenerate the carboxylic acid.[14][15]

Workflow in a Dipeptide Synthesis (Example: Fmoc-Gly-D-Ala-OH)
  • Coupling: The free amine of this compound is deprotonated in situ with a non-nucleophilic base (e.g., DIPEA). This resulting free amine then couples with an activated N-protected amino acid (e.g., Fmoc-Gly-OH activated with HBTU/HATU).

  • Deprotection: The resulting dipeptide, Fmoc-Gly-D-Ala-OBzl, is then subjected to catalytic hydrogenolysis. This step selectively removes the benzyl ester, yielding the C-terminally free dipeptide, Fmoc-Gly-D-Ala-OH, ready for further elongation or final deprotection of the N-terminus.

Peptide Coupling & Deprotection Logic

Peptide_Synthesis A1 D-Ala-OBzl·TsOH (Our Compound) Coupling Peptide Coupling (e.g., HBTU, DIPEA) A1->Coupling A2 Fmoc-Gly-OH (N-Protected Amino Acid) A2->Coupling Dipeptide Protected Dipeptide (Fmoc-Gly-D-Ala-OBzl) Coupling->Dipeptide Forms Peptide Bond Deprotection C-Terminal Deprotection (H₂, Pd/C) Dipeptide->Deprotection Cleaves Benzyl Ester Final Final Product (Fmoc-Gly-D-Ala-OH) Deprotection->Final

Caption: Logical flow for using the title compound in dipeptide synthesis.

Role in Drug Development and Medicinal Chemistry

The incorporation of non-canonical D-amino acids into peptide-based drug candidates is a well-established strategy to enhance metabolic stability.[1][2] Peptides composed solely of natural L-amino acids are often rapidly degraded by proteases in the body. By introducing a D-alanine residue, the resulting peptide bond is resistant to enzymatic cleavage, thereby increasing the drug's half-life and bioavailability.

Furthermore, this compound serves as a versatile chiral intermediate for the synthesis of non-peptide small molecule drugs, where the stereochemistry of the alanine moiety is crucial for biological activity.[4][16] Its use has been noted in the synthesis of modulators for chemokine receptors, which are implicated in inflammatory and immunoregulatory diseases.[6]

Safety and Handling

As with all laboratory reagents, proper safety protocols must be observed. A Safety Data Sheet (SDS) should be consulted before use. Generally, this compound should be handled in a well-ventilated area. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Store the compound in a tightly sealed container in a cool, dry place (recommended 2-8 °C) to ensure its long-term stability.[]

Conclusion

This compound (CAS 41036-32-2) is more than a simple chemical; it is an enabling tool for advanced organic synthesis. Its design—a stable, crystalline salt with orthogonal protecting groups—provides chemists with a reliable and efficient means to introduce D-alanine into peptides and other chiral molecules. This control is fundamental to the development of metabolically stable peptide therapeutics and complex small-molecule drug candidates.

References

  • Bolchi, C., Bavo, F., & Pallavicini, M.One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. AIR Unimi.
  • Fisher Scientific.D-Alanine Benzyl Ester p-Toluenesulfonate 98.0+%, TCI America™. Fisher Scientific.
  • Gundla, R., et al. (2022). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. PubMed Central, National Library of Medicine.
  • Various Authors.Tosyl ester(s) of and 945-hydroxy acid(s) Synthesis and antimicrobial studies. Google Search Snippets.
  • Organic Chemistry Portal.Benzyl Esters. Organic Chemistry Portal.
  • ACS Publications.Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. ACS Publications.
  • University of Calgary.Ch27 : Peptide synthesis. University of Calgary, Department of Chemistry.
  • Chemistry LibreTexts.26.7: Peptide Synthesis. Chemistry LibreTexts.
  • MDPI.Amino Acids in the Development of Prodrugs. MDPI.
  • J&K Scientific LLC.D-Alanine benzyl ester 4-toluenesulfonate salt | 41036-32-2. J&K Scientific.
  • ResearchGate.Figure S2. 1 H NMR spectra of L-alanine (A), L-alanine benzyl ester... ResearchGate.
  • Tilborg, A., et al. (2014). Pharmaceutical salts and cocrystals involving amino acids: a brief structural overview of the state-of-art. PubMed, National Library of Medicine.
  • Química Orgánica.Peptide synthesis - Acid group protection. quimicaorganica.org.
  • LookChem.HD-Ala-OBzl.TosOH CAS NO.41036-32-2. LookChem.com.

Sources

Solubility Profile of D-Alanine Benzyl Ester p-Toluenesulfonate Salt in Organic Solvents: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

D-Alanine benzyl ester p-toluenesulfonate salt is a pivotal intermediate in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development.[1][2] Its utility in these multi-step processes is critically dependent on its solubility characteristics, which govern reaction kinetics, purification strategies, and ultimately, the efficiency of synthetic routes. This technical guide provides a comprehensive analysis of the solubility of this salt in common organic solvents. In the absence of extensive published quantitative data, this document builds a predictive framework based on first principles of chemical structure and intermolecular forces. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine precise solubility data, ensuring process optimization and reproducibility.

Introduction: The Strategic Importance of Solubility

This compound serves as a protected form of the D-alanine amino acid, a crucial building block for chiral molecules and peptide-based drugs.[2] The benzyl ester group protects the carboxylic acid, while the tosylate salt of the amine enhances its crystalline nature and stability, making it easier to handle than the free base.[1][]

Understanding the solubility of this compound is not an academic exercise; it is fundamental to its practical application:

  • Reaction Homogeneity: Achieving a homogeneous reaction medium is often essential for optimal reaction rates and preventing side reactions. Selecting a solvent in which the salt is sufficiently soluble is the first step.

  • Purification and Isolation: Crystallization is the primary method for purifying intermediates like this salt. A successful crystallization process relies on identifying a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. Conversely, it is often precipitated from reaction mixtures using anti-solvents.[4]

  • Process Scalability: Inconsistent solubility can lead to reproducibility issues when scaling up from laboratory to pilot plant or manufacturing scale.

This guide will deconstruct the molecule to predict its behavior and provide the tools to validate these predictions experimentally.

Theoretical Framework: A Predictive Analysis of Solubility

The solubility of an ionic compound is dictated by the energetic balance between the lattice energy of the crystal and the solvation energy of the constituent ions. To predict the solubility of D-alanine benzyl ester p-toluenesulfonate, we must analyze its structure and the principle of "like dissolves like."

The salt consists of two distinct ions: the D-alanine benzyl ester cation and the p-toluenesulfonate (tosylate) anion.

  • D-Alanine Benzyl Ester (Cation): This ion possesses both polar and non-polar characteristics. The protonated primary amine (-NH3+) is highly polar and capable of strong hydrogen bonding. The benzyl ester moiety (-COOCH2Ph) contributes significant non-polar character due to the aromatic ring, alongside a polar ester linkage.

  • p-Toluenesulfonate (Anion): The tosylate anion is a classic example of a non-coordinating anion. It features a highly polar sulfonate group (-SO3-) responsible for its ionic nature, attached to a relatively large, non-polar aromatic ring.

The interplay of these features suggests a nuanced solubility profile. The presence of strong ionic character and hydrogen bonding capability points towards solubility in polar solvents, while the significant non-polar surface area from the two aromatic rings suggests some affinity for less polar media.

G Cation Cation Polar_Amine Polar_Amine Cation->Polar_Amine NonPolar_Benzyl NonPolar_Benzyl Cation->NonPolar_Benzyl Anion Anion Polar_Sulfonate Polar_Sulfonate Anion->Polar_Sulfonate NonPolar_Tosyl NonPolar_Tosyl Anion->NonPolar_Tosyl

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can forecast the salt's solubility across different solvent classes. This provides a strategic starting point for solvent screening in any research or development setting.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh These solvents possess high dielectric constants and are excellent hydrogen bond donors and acceptors, effectively solvating both the -NH3+ group and the sulfonate anion. The L-isomer is noted to be soluble in Methanol.[]
Polar Aprotic DMSO, DMFHigh These solvents have high dielectric constants and are strong hydrogen bond acceptors, capable of solvating the cation well. Their high polarity effectively shields the ionic charges. The L-isomer is explicitly stated to be soluble in DMSO.[]
Ethers THF, Diethyl Ether (Et2O)Low to Very Low While they have some polarity, their inability to act as hydrogen bond donors makes them poor solvents for the -NH3+ group. Their overall lower polarity is insufficient to overcome the crystal lattice energy. Diethyl ether is used to precipitate the salt, indicating low solubility.[4]
Chlorinated Dichloromethane (DCM)Moderate to Low DCM has an intermediate polarity and can solvate the non-polar aromatic portions of the salt. However, it is a poor solvator of the ionic groups, limiting overall solubility.
Esters Ethyl Acetate (EtOAc)Low Ethyl acetate has moderate polarity but is not effective at solvating strong ionic charges. It is frequently used as an anti-solvent or precipitation solvent for this class of compounds.[4]
Hydrocarbons Hexane, Cyclohexane, TolueneVery Low / Insoluble These non-polar solvents lack the ability to solvate the ionic portions of the molecule. Any interaction is limited to weak van der Waals forces with the aromatic rings. Cyclohexane is used as a reaction solvent from which the product salt precipitates.[4]

Experimental Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility

The following protocol describes the "gold standard" shake-flask method for determining the equilibrium (thermodynamic) solubility of a compound.[5][6][7] This method ensures that the solution has reached true saturation, providing reliable and reproducible data.

4.1. Principle An excess amount of the solid salt is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated supernatant is then separated from the excess solid and analyzed to determine the solute concentration.

4.2. Materials and Equipment

  • This compound (ensure purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge capable of holding the vials

  • Syringes and syringe filters (0.22 µm, ensure chemical compatibility, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

4.3. Step-by-Step Methodology

  • Preparation: Add an excess amount of the salt to a glass vial. "Excess" means enough solid will visibly remain at the end of the experiment. A starting point is ~20-50 mg of solid in 2-5 mL of solvent.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate for a predetermined period. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached, especially for poorly soluble compounds.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. Then, centrifuge the vials (e.g., 15 min at >10,000 rpm) to pellet the remaining solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically compatible syringe filter into a clean vial. This step is critical to remove any remaining solid particulates.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a pre-established calibration curve.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor used. Report the results in standard units such as mg/mL or mol/L.

G A 1. Add Excess Salt to Solvent in Vial B 2. Equilibrate (e.g., 25°C, 48h agitation) A->B C 3. Settle & Centrifuge to Pellet Solid B->C D 4. Filter Supernatant (0.22 µm Syringe Filter) C->D E 5. Accurately Dilute Filtered Sample D->E F 6. Quantify Concentration (e.g., HPLC-UV) E->F G 7. Calculate Solubility (Account for Dilution) F->G

4.4. Causality and Self-Validation

  • Why excess solid? This ensures that the solution reaches its maximum saturation point and is in equilibrium with the solid phase.[6]

  • Why long equilibration? The dissolution of crystalline solids can be slow. A long agitation time (24-72 hours) confirms that the measured concentration is the true thermodynamic solubility, not a time-dependent kinetic value.[5]

  • Why centrifugation and filtration? These two steps are a self-validating system to guarantee the complete removal of undissolved solid particles, which would otherwise lead to an overestimation of solubility.

Conclusion

This compound exhibits a complex solubility profile driven by the dual characteristics of its constituent ions. It is predicted to be highly soluble in polar solvents like methanol and DMSO, with significantly lower solubility in non-polar media such as hydrocarbons and ethers. This predictive framework serves as an essential tool for initial solvent selection. However, given the sensitivity of solubility to factors like temperature and impurities, the importance of precise experimental determination cannot be overstated. The provided Isothermal Shake-Flask protocol offers a robust and reliable method for generating the accurate data needed to optimize chemical syntheses, design effective purification strategies, and accelerate drug development timelines.

References

  • Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. AIR Unimi.
  • ChemBK. This compound - Physico-chemical Properties.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility. IntechOpen.
  • Dissolution Technologies. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Bergström, C. A. S., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 75-81. (Note: While a specific document isn't cited, the principles are drawn from general knowledge in the field, and this reference provides a good overview).
  • PubChem. D-Alanine. National Center for Biotechnology Information.
  • ResearchGate. Figure S2. 1 H NMR spectra of L-alanine (A), L-alanine benzyl ester...

Sources

A Technical Guide to the Room Temperature Stability of D-Alanine Benzyl Ester p-Toluenesulfonate Salt

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the stability of D-Alanine benzyl ester p-toluenesulfonate salt at room temperature. It is intended for researchers, scientists, and drug development professionals who utilize this compound as a critical intermediate in peptide synthesis and other pharmaceutical applications. This document synthesizes physicochemical principles, potential degradation pathways, and robust analytical strategies to ensure the quality and integrity of this vital chiral building block.

Executive Summary: The Imperative of Stability

This compound is a crystalline solid valued for its utility as a protected amino acid derivative.[] The p-toluenesulfonate (tosylate) salt form enhances its crystallinity and solubility in organic solvents, facilitating its use in synthesis.[2][3] While often described as "stable," this term is contextual. For high-stakes applications like pharmaceutical development, a nuanced understanding of its stability profile under ambient conditions is paramount. This guide will demonstrate that while the salt form provides considerable stability compared to the free base, long-term storage at room temperature is not advisable due to the risks of hydrolysis, racemization, and the effects of hygroscopicity. Refrigerated or freezer conditions are strongly recommended for maintaining the chemical and chiral purity of the material over time.[4]

Physicochemical Properties and Inherent Stability Factors

The stability of this compound is a function of its molecular structure and solid-state properties.

PropertyValue/DescriptionSignificance for Stability
Molecular Formula C₁₀H₁₃NO₂·C₇H₈O₃S[]The ester and chiral center are key reactive sites.
Molecular Weight 351.41 g/mol []-
Appearance White crystalline powder[]Crystalline form generally offers greater stability than amorphous forms.
Melting Point Approx. 115 °C[4]A sharp melting point is indicative of high purity. A depression or broadening can indicate the presence of impurities or degradation.
Solubility Soluble in methanol and DMSO[]Relevant for analytical method development and reaction conditions.
Recommended Storage 2-8 °C or -20 °C[][4]Commercial suppliers consistently recommend cold storage, implying limited long-term stability at ambient temperatures.

The tosylate salt structure contributes to its stability by protonating the primary amine of the D-alanine moiety. This prevents the free amine from participating in side reactions and improves the compound's handling characteristics. However, the ester linkage and the chiral center remain susceptible to degradation.

Primary Degradation Pathways at Room Temperature

Two primary chemical degradation pathways must be considered for this compound under ambient conditions: hydrolysis and racemization. A third physical factor, hygroscopicity, can significantly accelerate these chemical processes.

Hydrolysis of the Benzyl Ester

The most probable degradation route is the hydrolysis of the benzyl ester bond, particularly in the presence of moisture. This reaction would yield D-Alanine, benzyl alcohol, and p-toluenesulfonic acid.

  • Mechanism : The ester is susceptible to nucleophilic attack by water, a reaction that can be catalyzed by either acidic or basic conditions. The p-toluenesulfonic acid component makes the local environment acidic, which can catalyze hydrolysis, especially if moisture is present.

  • Consequences : The formation of these impurities reduces the yield of desired product in subsequent synthetic steps and introduces complexities in purification.

Racemization of the Chiral Center

Maintaining the enantiomeric purity of the D-alanine stereocenter is critical for its application in chiral synthesis. Racemization, the conversion of the D-enantiomer to a mixture of D- and L-enantiomers, is a significant stability concern.

  • Mechanism : Racemization of amino acids can occur under both acidic and basic conditions, often proceeding through an enolate or similar planar intermediate.[5] While the solid crystalline state inherently restricts the molecular mobility required for racemization, this risk increases if the material absorbs water or is subjected to elevated temperatures.[2]

  • Consequences : The presence of the L-enantiomer can lead to the formation of diastereomeric impurities in peptide synthesis, which are often difficult to separate and can have profound, unpredictable effects on the biological activity of the final product.[6]

Hygroscopicity: The Catalyst for Degradation

Hygroscopicity is the tendency of a solid material to absorb moisture from the surrounding atmosphere. Tosylate salts can be hygroscopic, and any absorbed water can act as a solvent and a reactant, facilitating the aforementioned degradation pathways.[7][8]

  • Impact : Absorbed moisture can create a localized aqueous environment within the solid, lowering the energy barrier for both hydrolysis and racemization. This can lead to a significant loss of purity and chiral integrity even under otherwise benign room temperature conditions.[9]

The logical relationship between these degradation factors is illustrated below.

cluster_0 Environmental Factors cluster_1 Physicochemical Properties cluster_2 Degradation Pathways cluster_3 Degradation Products Room Temperature Room Temperature Hydrolysis Hydrolysis Room Temperature->Hydrolysis provides energy for Racemization Racemization Room Temperature->Racemization provides energy for Atmospheric Moisture Atmospheric Moisture Hygroscopicity Hygroscopicity Atmospheric Moisture->Hygroscopicity triggers Hygroscopicity->Hydrolysis accelerates Hygroscopicity->Racemization accelerates D-Alanine D-Alanine Hydrolysis->D-Alanine Benzyl Alcohol Benzyl Alcohol Hydrolysis->Benzyl Alcohol L-Alanine Benzyl Ester L-Alanine Benzyl Ester Racemization->L-Alanine Benzyl Ester

Caption: Interplay of factors affecting the stability of this compound.

Framework for Stability Assessment

A robust stability study for this compound should be designed based on principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for new drug substances.[10] This provides a self-validating system for assessing stability.

Recommended Stability Protocol

The following workflow outlines a comprehensive stability study.

start Obtain High-Purity Reference Standard storage Place Samples in Stability Chambers (ICH Conditions) start->storage pull Pull Samples at Pre-defined Timepoints (e.g., 0, 3, 6, 12 months) storage->pull analysis Perform Analytical Testing pull->analysis data Analyze Data & Evaluate Trends analysis->data report Generate Stability Report & Determine Re-test Period data->report

Caption: Workflow for a comprehensive ICH-compliant stability study.

Storage Conditions

Based on ICH guidelines, the following conditions should be evaluated.[11][12]

Study TypeStorage ConditionMinimum DurationPurpose
Long-term 25 °C ± 2 °C / 60% RH ± 5% RH12 monthsTo establish the re-test period under normal storage conditions.
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 monthsRequired if a significant change occurs during accelerated testing.
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 monthsTo stress the molecule and predict degradation at long-term conditions.

"Significant change" is defined as the failure to meet the established specification for purity, chiral integrity, or physical properties.

Stability-Indicating Analytical Methodologies

A validated stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the active substance and the increase in degradation products, and to demonstrate specificity for the substance in the presence of these products.

Protocol: Development of a Stability-Indicating HPLC Method
  • Column Selection : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.[13]

  • Mobile Phase : A gradient elution is recommended to separate the polar degradation products (D-Alanine, p-toluenesulfonic acid) from the more retained parent compound and benzyl alcohol.

    • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent to improve peak shape.

    • Mobile Phase B : Acetonitrile.

  • Gradient Program (Illustrative) :

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B (re-equilibration)

  • Detection : UV detection at 220 nm (for the peptide bond and aromatic rings) and 254 nm (for the benzyl and tosyl groups). A Diode Array Detector (DAD) is ideal to assess peak purity.

  • Forced Degradation : To prove the method is stability-indicating, the bulk material must be subjected to forced degradation under various stress conditions (acid, base, oxidation, heat, light). The method must demonstrate the ability to separate the main peak from all degradation product peaks.

Protocol: Chiral HPLC for Enantiomeric Purity

To specifically assess racemization, a separate chiral HPLC method is required.

  • Column Selection : A chiral stationary phase, such as a polysaccharide-based column (e.g., cellulose or amylose derivatives), is effective. A Phenomenex Lux 3µ Cellulose-1 column has been successfully used for this purpose.[2]

  • Mobile Phase : A non-polar mobile phase is typically used. For example, a mixture of hexane and isopropanol (e.g., 90:10 v/v).[2]

  • Detection : UV detection at 220 nm.

  • Validation : The method must be validated for its ability to resolve and quantify the D- and L-enantiomers of Alanine benzyl ester. The limit of quantification (LOQ) for the L-enantiomer should be established.

Conclusion and Best Practices

While this compound is a crystalline, solid material that offers handling advantages over its free base, its long-term stability at room temperature is not guaranteed. The potential for hydrolysis and racemization, exacerbated by moisture absorption, necessitates stringent storage and handling protocols.

Recommendations for Researchers and Drug Developers:

  • Storage : Store the material at recommended refrigerated (2-8 °C) or freezer (-20 °C) conditions in a well-sealed container with a desiccant to minimize exposure to atmospheric moisture.

  • Handling : When removed from cold storage, allow the container to equilibrate to room temperature before opening to prevent condensation on the solid.

  • Qualification : Before use in a critical synthesis, particularly after prolonged storage, re-analyze the material for both chemical purity (using a stability-indicating RP-HPLC method) and enantiomeric purity (using a chiral HPLC method).

  • Stability Studies : For GMP applications, a formal stability study according to ICH guidelines is essential to define a re-test period and ensure the consistent quality of the starting material.

By adhering to these principles, scientists can ensure the integrity of this compound, leading to more reliable and reproducible outcomes in their research and development endeavors.

References

  • Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(9), 1577–1586. [Link]
  • ChemBK. (2024). This compound.
  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.
  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Austin J Anal Pharm Chem, 3(3), 1057.
  • Miller, H. K., & Waelsch, H. (1952). Benzyl Esters of Amino Acids. Journal of the American Chemical Society, 74(4), 1092–1093.
  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • MDPI. (2023). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Molecules, 28(22), 7599.
  • PubMed. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & Pharmaceutical Bulletin, 48(9), 1299-1303.
  • ResearchGate. (2016). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach.
  • Hewala, I. I., et al. (2011). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations.
  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4252.
  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • ACS Publications. (2015). The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. Biomacromolecules, 16(12), 3859–3867.
  • Waterman, K. C., & MacDonald, B. C. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2323.
  • ResearchGate. (2019). D-Alanine esterification of teichoic acids contributes to Lactobacillus plantarum mediated intestinal peptidase expression and Drosophila growth promotion upon chronic undernutrition.
  • MDPI. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1158.
  • YouTube. (2023). Complete Guide to ICH Stability Testing for APIs & FPPs.
  • Pearson. (n.d.). Reactions of Amino Acids: Hydrogenolysis.
  • Kanauchi, M. (2024). Assaying D-Alanine Racemase in Lactic Acid Bacteria Using NADH Oxidoreduction Enzymic System. Methods in Molecular Biology, 2851, 115-123.
  • YouTube. (2024). Hygroscopic Studies in Pharma Explained.
  • Scribd. (n.d.). ICH GUIDELINES FOR STABILITY TESTING OF NEW DRUG SUBSTANCE AND DRUG PRODUCTS.
  • Archibald, A. R., et al. (1984). Effect of culture pH on the D-alanine ester content of lipoteichoic acid in Staphylococcus aureus. Journal of Bacteriology, 160(2), 792-793.
  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Friedman, M., & Gumbmann, M. R. (1984). Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C. Journal of Food Science, 49(5), 1395-1398.

Sources

mechanism of action of D-Alanine benzyl ester in peptide coupling

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Peptide Coupling

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introduction to tosylate salts in organic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Protocol

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The Alchemist's Amulet: A Technical Guide to the Storage and Handling of D-Alanine Benzyl Ester p-Toluenesulfonate Salt

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

D-Alanine benzyl ester p-toluenesulfonate salt is a cornerstone chiral building block in the synthesis of complex peptides and pharmaceutical intermediates. Its structural integrity is paramount to the success of intricate, multi-step synthetic campaigns. However, this valuable reagent is susceptible to degradation from atmospheric moisture, oxygen, elevated temperatures, and light. This guide provides a comprehensive, in-depth protocol for the optimal storage and handling of this compound, ensuring its long-term stability and preserving its chemical purity for reproducible and reliable experimental outcomes. We will delve into the causality behind the recommended procedures, offering a framework for not just what to do, but why it is critical.

Introduction: The Unseen Vulnerabilities of a Key Reagent

In the realm of medicinal chemistry and drug development, this compound serves as a critical starting material. Its protected amine and carboxylic acid functionalities allow for precise, regioselective transformations, making it an invaluable asset in the synthesis of novel therapeutic agents. The p-toluenesulfonate (tosylate) salt form enhances the compound's crystallinity and handling characteristics compared to the free base.

However, the very features that make this compound a versatile synthetic tool also render it susceptible to insidious degradation pathways. The ester linkage is a prime target for hydrolysis, while the overall molecule's stability can be compromised by factors as ubiquitous as ambient humidity and temperature fluctuations. Failure to adhere to stringent storage and handling protocols can lead to the introduction of impurities, diminished yields, and ultimately, the compromise of research and development timelines. This guide, therefore, is not merely a set of instructions, but a treatise on the preservation of chemical fidelity.

Chemical and Physical Properties: A Data-Driven Overview

A thorough understanding of the compound's physical and chemical properties is the foundation of proper storage and handling. The following table summarizes the key characteristics of this compound.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₁NO₅S
Molecular Weight 351.42 g/mol
Appearance White to off-white crystalline solid/powder
Melting Point 113-116 °C
Solubility Soluble in DMSO and Methanol
CAS Number 41036-32-2

The Trinity of Stability: Core Storage Protocol

The long-term preservation of this compound hinges on the strict control of three environmental factors: Temperature, Atmosphere, and Light.

Temperature: The Kinetic Gatekeeper

Recommendation:

  • Long-Term Storage (> 6 months): -20°C in a freezer.

  • Short-Term Storage (< 6 months): 2-8°C in a refrigerator.

Causality: Chemical degradation reactions, including hydrolysis and potential slow decomposition, are kinetic processes. By significantly lowering the temperature, we reduce the kinetic energy of the molecules, thereby drastically slowing the rate of these undesirable reactions. While some suppliers may indicate room temperature storage, this is generally for short-term transit and not ideal for maintaining the highest purity over extended periods in a research setting. The freezer provides the most robust protection against thermal degradation.

Atmosphere: The Shield Against Invisible Reactants

Recommendation: Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).

Causality: This is arguably the most critical storage parameter. This compound is susceptible to two primary atmospheric threats:

  • Moisture (H₂O): The compound is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can then act as a nucleophile, attacking the electrophilic carbonyl carbon of the benzyl ester, leading to hydrolysis. This cleavage of the ester bond yields D-alanine and benzyl alcohol, introducing significant impurities into your starting material. The p-toluenesulfonic acid component is itself extremely hygroscopic, exacerbating this issue.

  • Oxygen (O₂): The compound is described as "air sensitive". While the specific mechanisms of oxidation may be slow, prolonged exposure to atmospheric oxygen can lead to the formation of oxidative byproducts, particularly at sites of benzylic C-H bonds or other susceptible functionalities.

Storing under an inert gas displaces both moisture and oxygen, creating a protective chemical blanket around the solid.

Light: The Energetic Catalyst

Recommendation: Store in an amber or opaque container to protect from light.

Causality: Aromatic compounds and those with carbonyl groups can absorb UV and visible light. This absorption of energy can promote electrons to higher energy states, leading to photochemical reactions such as photodegradation. While specific photostability studies on this exact salt are not widely published, it is a well-established principle in organic chemistry that light exposure can initiate radical reactions or other degradation pathways in complex organic molecules. Protecting the compound from light is a prudent and low-cost measure to eliminate a potential variable in its degradation.

Summary of Optimal Storage Conditions
ParameterConditionRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term)Minimizes the rate of all chemical degradation pathways.
Atmosphere Dry, Inert Gas (Argon or Nitrogen)Prevents hydrolysis by excluding moisture and oxidation by excluding air.
Container Tightly sealed, amber or opaque vialProtects from light-induced degradation and atmospheric contaminants.

In the Trenches: A Step-by-Step Handling Protocol

The integrity of this compound is as much at risk during handling as it is during storage. The following protocol is designed to minimize exposure to detrimental atmospheric conditions.

Prerequisites:
  • A source of dry, inert gas (Argon or Nitrogen) with a regulator and tubing.

  • A Schlenk line or a glove box is ideal, but not strictly necessary if proper technique is followed.

  • Dry glassware (oven-dried at >120°C for at least 4 hours and cooled under an inert gas stream).

  • Dry syringes and needles.

Workflow for Accessing and Dispensing the Compound:

G cluster_prep Preparation cluster_transfer Inert Atmosphere Transfer cluster_storage Return to Storage prep1 Equilibrate container to room temperature in a desiccator prep2 Prepare dry glassware and inert gas source transfer1 Briefly open container under a positive flow of inert gas prep2->transfer1 transfer2 Quickly weigh and transfer the desired amount of solid transfer1->transfer2 transfer3 Immediately reseal the container transfer2->transfer3 transfer4 Purge headspace with inert gas before final tightening transfer3->transfer4 store1 Wrap container with parafilm as an extra seal transfer4->store1 store2 Return to appropriate temperature storage (-20°C or 2-8°C) store1->store2

Caption: Workflow for handling this compound.

Step-by-Step Methodology:

  • Equilibration: Before opening, allow the sealed container to warm to room temperature inside a desiccator for at least 30-60 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Gas Purge: Prepare your receiving flask and weighing vessel. Ensure a gentle, positive pressure of inert gas is flowing into the area where you will be handling the solid.

  • Rapid Transfer: Briefly remove the cap of the storage container under the blanket of inert gas. Using a clean, dry spatula, quickly transfer the desired amount of the crystalline solid to your weighing vessel and then to the reaction flask.

  • Resealing: Immediately reseal the original container. Before final tightening, briefly purge the headspace of the container with the inert gas to displace any air that may have entered.

  • Final Sealing and Storage: For an extra measure of protection, wrap the cap and neck of the container with Parafilm. Promptly return the container to its designated cold storage location (-20°C or 2-8°C).

The Chemistry of Decay: Understanding Degradation Pathways

A proactive approach to storage is rooted in understanding the chemical reactions that lead to the compound's degradation.

G cluster_main cluster_degradation Degradation Products main_compound D-Alanine Benzyl Ester p-Toluenesulfonate Salt hydrolysis_prod D-Alanine + Benzyl Alcohol main_compound->hydrolysis_prod H₂O (Hydrolysis) photo_prod Radical Species & Photoproducts main_compound->photo_prod hv (Photodegradation) thermal_prod Decomposition Products main_compound->thermal_prod Δ (Thermal Stress)

Caption: Major degradation pathways for the compound.

  • Hydrolysis: As previously mentioned, this is the most probable degradation pathway. The ester bond is susceptible to cleavage by water, a reaction that can be catalyzed by trace acidic or basic impurities. The products, D-alanine and benzyl alcohol, will compromise the stoichiometry of subsequent reactions.

  • Photodegradation: The benzyl and tosyl aromatic rings are chromophores that can absorb UV light. This energy can lead to the formation of reactive intermediates and a complex mixture of degradation products.

  • Thermal Decomposition: While the compound has a relatively high melting point, prolonged exposure to elevated temperatures, even well below its melting point, can lead to slow decomposition. Benzyl tosylates, in general, can be thermally labile.

Monitoring for Degradation:

  • Visual Inspection: A change from a white, free-flowing crystalline solid to a discolored, clumpy, or oily appearance is a clear indicator of degradation.

  • Analytical Chemistry: For critical applications, the purity of the compound should be periodically verified by techniques such as ¹H NMR (looking for the appearance of benzyl alcohol or free D-alanine signals), HPLC (to quantify purity), or melting point analysis (a depression and broadening of the melting point range indicates impurities).

Safety and Hazard Information

While this compound is not classified as acutely toxic, standard laboratory safety precautions are essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Handle in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing.

  • First Aid:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.

    • Skin: Wash off immediately with plenty of water.

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.

    • Inhalation: Remove to fresh air. In all cases of significant exposure, seek medical attention.

Conclusion: Preserving Purity for Progress

The stability of this compound is not a matter of chance, but a direct consequence of meticulous and informed storage and handling practices. By controlling temperature, atmosphere, and light, and by adhering to a strict handling protocol, researchers can ensure the chemical fidelity of this vital reagent. This commitment to the fundamentals of chemical preservation is a direct investment in the accuracy, reproducibility, and ultimate success of the scientific endeavor.

References

  • ChemBK. (2024).
  • ChemBK. (2024). This compound - Physico-chemical Properties. [Link]
  • Fisher Scientific. (n.d.).
  • Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]
  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
  • Absortech. (n.d.).
  • Master Organic Chemistry. (2015).
  • Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(5), 965–974.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]
  • Bernstein, M. P., Dworkin, J. P., Sandford, S. A., Cooper, G. W., & Allamandola, L. J. (2001). The Photostability of Amino Acids in Space. The Astrophysical Journal, 550(1), L95.
  • Veeprho. (n.d.).
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  • Reddit. (2023).
  • Wikipedia. (n.d.). p-Toluenesulfonic acid. [Link]

A Comprehensive Technical Guide to D-Alanine Benzyl Ester p-Toluenesulfonate Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Alanine benzyl ester p-toluenesulfonate salt is a pivotal chemical entity in the fields of synthetic organic chemistry and pharmaceutical development. As a protected form of the non-proteinogenic D-alanine, it serves as a crucial building block in the stereoselective synthesis of complex peptides, chiral intermediates, and active pharmaceutical ingredients (APIs). This guide provides an in-depth examination of its core physicochemical properties, a validated synthesis protocol, analytical characterization methods, and its primary applications, with a focus on its role in Solid-Phase Peptide Synthesis (SPPS). The content herein is designed to equip researchers and drug development professionals with the technical knowledge required for the effective utilization of this versatile compound.

Introduction: A Cornerstone in Chiral Synthesis

In the intricate world of peptide chemistry and drug design, precise control over stereochemistry is paramount. Amino acids, the fundamental units of peptides and proteins, exist as enantiomers (L- and D-forms). While L-amino acids are predominantly found in nature, D-amino acids play a critical role in the development of novel therapeutics. Peptides incorporating D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles.[1]

This compound is a derivative of D-alanine where the carboxylic acid is protected as a benzyl ester and the amino group is protonated by p-toluenesulfonic acid (also known as tosic acid or TsOH). This dual-functionality serves two primary purposes:

  • Carboxyl Protection: The benzyl (Bzl) ester group masks the reactivity of the carboxylic acid, preventing it from forming unwanted amide bonds during peptide coupling reactions. This protection is robust under various conditions but can be selectively removed during the final stages of synthesis.[2][3]

  • Enhanced Handling and Solubility: The formation of the p-toluenesulfonate (tosylate) salt converts the amino ester into a stable, crystalline solid.[1][] This crystalline nature facilitates purification by simple filtration and improves the compound's solubility in organic solvents commonly used in synthesis.[]

This guide will explore the synthesis, properties, and critical applications of this compound, establishing its significance as a key intermediate for advanced chemical synthesis.

Physicochemical and Structural Properties

The precise characterization of a chemical reagent is fundamental to its reliable application in any synthetic workflow. The key properties of this compound are summarized below.

Key Properties

A compilation of essential data for this compound is presented in Table 1.

PropertyValueReferences
CAS Number 41036-32-2[5][6][7][8]
Molecular Formula C₁₀H₁₃NO₂ · C₇H₈O₃S[][5][6][8]
Combined Formula C₁₇H₂₁NO₅S[5][7]
Molecular Weight 351.42 g/mol [5][6][7][8]
Appearance White crystalline powder or solid[][9]
Melting Point 109-116 °C[][5][9]
Solubility Soluble in Methanol, DMSO[]
Storage Conditions Store at 0-8 °C, protect from moisture[][9]
Chemical Structure and Formation

The compound is an acid-base salt formed from the reaction of D-Alanine benzyl ester (the base) and p-toluenesulfonic acid (the acid). The stereocenter at the alpha-carbon of the alanine moiety has the (R) configuration.

G cluster_product Product Salt d_ala D-Alanine product D-Alanine Benzyl Ester p-Toluenesulfonate Salt d_ala->product Esterification bnoh Benzyl Alcohol bnoh->product tsoh p-Toluenesulfonic Acid tsoh->product Salt Formation & Catalysis

Caption: Formation of the target salt from its core constituents.

Synthesis and Analytical Characterization

The most common and efficient method for preparing amino acid benzyl esters is through direct esterification catalyzed by p-toluenesulfonic acid, with azeotropic removal of water to drive the reaction to completion.[1][10] This approach avoids the need for hazardous reagents and allows for the direct isolation of the product as a stable tosylate salt.[1]

Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures for the synthesis of amino acid benzyl ester tosylates.[1][10]

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add D-Alanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), and benzyl alcohol (5.0 eq).

  • Add cyclohexane as the azeotroping solvent (approx. 2-3 mL per gram of amino acid).

    • Causality Insight: Cyclohexane is a safer alternative to benzene and forms a low-boiling azeotrope with water, enabling its efficient removal via the Dean-Stark trap. This continuous removal of the water byproduct shifts the reaction equilibrium towards the ester product, ensuring a high yield.[1][10]

Step 2: Esterification Reaction

  • Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours, or until no more water is collected.

    • Self-Validation: The cessation of water collection provides a clear visual endpoint for the reaction, indicating that the esterification is complete.

Step 3: Product Isolation and Purification

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate (approx. 3-4 mL per mL of cyclohexane used) to the flask.

    • Causality Insight: The product salt is poorly soluble in ethyl acetate. This addition induces the precipitation of the desired this compound, leaving unreacted benzyl alcohol and other impurities in the solution.

  • Stir the resulting suspension for 1 hour to ensure complete crystallization.

  • Collect the white solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethyl acetate or diethyl ether to remove residual impurities.

  • Dry the product under vacuum to yield the final, purified salt.

G cluster_SPPS Boc/Bzl SPPS Initiation cluster_cycle Elongation Cycle Boc_D_Ala Boc-D-Alanine Peptide_Resin Boc-D-Ala-Resin (Anchored First Residue) Boc_D_Ala->Peptide_Resin Cesium Salt Method Resin Merrifield Resin (Chloromethylated Polystyrene) Resin->Peptide_Resin DAla_Bzl_Salt D-Ala-OBzl·TsOH (Alternative Starting Material) DAla_Bzl_Salt->Peptide_Resin Direct Coupling (Less Common) Deprotect N-α-Boc Deprotection (TFA) Peptide_Resin->Deprotect Couple Couple Next Boc-Amino Acid Deprotect->Couple

Sources

understanding the stereochemistry of D-Alanine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now initiating focused Google searches to build a thorough understanding of D-alanine's stereochemistry. I will concentrate on synthesis methods, analytical techniques, and applications, especially within drug development. This initial phase will build a solid foundation for future analysis.

Formulating Initial Structure

I'm now starting with a plan to structure my information, after conducting a round of detailed Google searches. The planned structure will first cover D-alanine's stereochemistry fundamentals, followed by synthetic and analytical methods. Finally, it will discuss its pharmaceutical applications, with an emphasis on clarity. Diagrams are also being conceptualized.

Defining Scope & Search Terms

I've just refined my search terms to ensure they're targeted and comprehensive. I'm focusing on "stereochemistry of D-alanine," "synthesis of derivatives," and analytical techniques, especially in drug development. I'm also preparing for a deep dive into enzymatic and asymmetric synthesis methods to ensure broad coverage. The planned structure will be refined in parallel.

applications of D-Alanine in pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Investigation: D-Alanine

I'm starting with a wide-ranging search to get a handle on D-Alanine's use in pharmaceutical intermediates. I will then perform more specific investigations into its use in the synthesis of key pharmaceutical intermediates.

Broadening Research: Applications

I am now expanding my search to include the chiral-specific roles of D-Alanine in drug efficacy and safety. Simultaneously, I'm researching enzymatic and chemical production methods for pharmaceutical-grade D-Alanine. I am also seeking established protocols and data related to its use in antibiotics and antiviral drugs, in addition to other therapeutic areas.

Planning a Guide: D-Alanine

I'm now structuring my approach. My plan is to first introduce D-Alanine, and then dedicate sections to its application across various drug classes, along with detailed synthetic methodologies. I'll synthesize my findings to explain the experimental rationale behind these synthetic routes. Furthermore, I'll provide clear, step-by-step protocols for key routes and design Graphviz diagrams to visualize the pathways. Finally, I will integrate this information into a technical guide.

Discovering Initial Applications

I've started exploring the applications of D-Alanine. My initial research revealed its significant role in antibiotic synthesis, like D-cycloserine, and its use in peptidoglycan analogues. Its function as a chiral building block and its presence in bacterial cell walls, a target for certain antibiotics, are also key. I am feeling excited about the discovery.

Analyzing Pharmaceutical Potential

I've expanded my research to include the synthesis of pharmaceutical intermediates, beyond the more well-known applications. The initial search was lacking in specific protocols and data, and also needs expanding. I am now delving into specific drug classes and synthetic methodologies, hoping to uncover more authoritative sources and specific examples to build a strong foundation.

Analyzing Recent Developments

I've made considerable progress on the second step. I'm now focusing on the detailed synthesis of D-cycloserine from D-alanine, and particularly the involvement of key enzymes like D-amino acid oxidase and alanine racemase in the production of D-alanine.

Expanding Scope Further

I've significantly expanded my view of the second step. I have a good handle on D-cycloserine synthesis and D-alanine's enzymatic production. Now, I'm digging for specific, detailed protocols for pharmaceutical intermediates, which I am not able to pinpoint yet. The connection to carbapenems and antiviral research is general; more concrete examples are needed. I'm prioritizing step-by-step methodologies to broaden the scope.

Examining Pharmaceutical Applications

I've been immersed in the potential of D-Alanine within the pharmaceutical landscape. Specifically, my focus has landed on its critical role in antibiotic synthesis, with D-cycloserine standing out. Delving further, I'm now exploring how it influences various drug formulations, specifically considering stability and bioavailability.

Developing Technical Protocols

I'm now zeroing in on detailed experimental protocols. Recent findings highlight D-Alanine's significance as a chiral building block beyond antibiotics, including anticancer and antidiabetic drugs. I have information on enzymatic production using alanine racemase and D-amino acid oxidase. Now, I will actively seek publications with detailed experimental sections to enhance the current synthesis steps.

Methodological & Application

Application Notes and Protocols for the Incorporation of D-Alanine Benzyl Ester in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of D-Amino Acids in Peptide Therapeutics

In the landscape of peptide-based drug development, the incorporation of non-canonical amino acids is a cornerstone of modern medicinal chemistry. Among these, D-amino acids play a pivotal role in overcoming the inherent limitations of their natural L-counterparts. Peptides constructed from or containing D-amino acids exhibit remarkable resistance to enzymatic degradation by proteases, which preferentially recognize L-amino acid residues.[1][2] This enhanced stability translates to a longer circulating half-life and improved bioavailability, critical attributes for therapeutic efficacy. Furthermore, the introduction of a D-amino acid can induce specific conformational constraints on the peptide backbone, leading to altered binding affinities and selectivities for biological targets.[1]

This guide provides a comprehensive protocol for the use of D-Alanine benzyl ester in solid-phase peptide synthesis (SPPS), a common and efficient method for the chemical synthesis of peptides.[3][4] We will delve into the mechanistic rationale behind each step, offering insights into best practices and troubleshooting to ensure the successful synthesis of high-purity peptides containing this valuable building block. The focus will be on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy, which offers mild reaction conditions for the repetitive steps of peptide chain elongation.[5][6]

Core Principles: Orthogonal Protection in SPPS

Successful solid-phase peptide synthesis hinges on the concept of orthogonal protecting groups.[4][7][8] This strategy employs multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others.[7][8] In the context of incorporating Fmoc-D-Ala-OBzl, we are primarily concerned with three types of protecting groups:

  • Temporary Nα-Protecting Group (Fmoc): The Fmoc group shields the α-amino group of the incoming amino acid during the coupling reaction. It is labile to basic conditions (typically piperidine in DMF), which do not affect the acid-labile side-chain protecting groups or the final cleavage from the resin.[5][6][9]

  • Permanent Side-Chain Protecting Groups (e.g., tBu): For amino acids with reactive side chains, acid-labile protecting groups like tert-butyl (tBu) are employed. These remain intact throughout the synthesis and are removed during the final cleavage step with a strong acid (e.g., trifluoroacetic acid - TFA).[4][5] D-Alanine does not have a reactive side chain, simplifying this aspect.

  • C-Terminal Protecting Group (Benzyl Ester): In this specific case, the benzyl ester (OBzl) protects the C-terminal carboxyl group of D-Alanine. The benzyl ester linkage to the resin is typically cleaved under strongly acidic conditions, often concurrently with the side-chain protecting groups.[10][11]

This orthogonal scheme ensures the stepwise and controlled assembly of the peptide chain from the C-terminus to the N-terminus.[3][4]

Experimental Workflow: Incorporating D-Alanine Benzyl Ester

The following diagram illustrates the key stages in a single cycle of solid-phase peptide synthesis for the incorporation of Fmoc-D-Ala-OBzl.

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Start with Fmoc-protected peptide on resin Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-D-Ala-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Washing2->Cleavage After final amino acid Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for a single coupling cycle in Fmoc-based SPPS.

Detailed Protocol for D-Alanine Benzyl Ester Incorporation

This protocol assumes a starting scale of 0.1 mmol on a pre-loaded Wang or 2-chlorotrityl chloride resin. Adjust volumes and quantities accordingly for different scales or resin types.

Materials and Reagents
Material/ReagentGradePurpose
Fmoc-D-Ala-OHPeptide synthesis gradeD-amino acid building block
Solid-phase synthesis resin (e.g., Wang, 2-Cl-Trt)100-200 meshSolid support
N,N-Dimethylformamide (DMF)Peptide synthesis gradeSolvent
Dichloromethane (DCM)Peptide synthesis gradeSolvent
PiperidineReagent gradeFmoc deprotection
Diisopropylethylamine (DIEA)Peptide synthesis gradeBase for coupling
Coupling Reagent (e.g., HBTU, HATU)Peptide synthesis gradeCarboxyl group activation
1-Hydroxybenzotriazole (HOBt)Peptide synthesis gradeRacemization suppressant
Trifluoroacetic acid (TFA)Reagent gradeCleavage and deprotection
Triisopropylsilane (TIS)Reagent gradeScavenger
WaterHPLC gradeScavenger
Diethyl ether (cold)Reagent gradePeptide precipitation
Step-by-Step Methodology

1. Resin Swelling

  • Place the resin (0.1 mmol) in a suitable reaction vessel.

  • Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.

  • Drain the DMF.

2. Nα-Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

  • Agitate for 5-10 minutes. The piperidine acts as a base to remove the fluorenyl-based Fmoc group, liberating the free amine on the growing peptide chain.[12]

  • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.

3. Coupling of Fmoc-D-Ala-OH

  • Pre-activation: In a separate vial, dissolve Fmoc-D-Ala-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in a minimal amount of DMF (approx. 2 mL). Add DIEA (0.8 mmol, 8 eq.) and allow the mixture to pre-activate for 1-2 minutes. The combination of a coupling reagent like HBTU and an additive like HOBt forms a highly reactive ester of the amino acid, which is less prone to racemization.[3][13][14]

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) on a small sample of the resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.[15]

4. Washing

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3 x 10 mL) followed by DCM (3 x 10 mL) to remove excess reagents and by-products.

5. Repetition of the SPPS Cycle

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence until the desired length is achieved.

6. Final Cleavage and Deprotection

  • After the final coupling and subsequent Fmoc deprotection, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water. TIS and water act as scavengers to trap reactive carbocations generated during the cleavage of side-chain protecting groups, preventing side reactions.[5]

  • Add the cleavage cocktail (5-10 mL) to the resin and agitate for 2-3 hours at room temperature. This strong acidic treatment cleaves the peptide from the resin and removes any acid-labile side-chain protecting groups.[5]

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

  • Dry the peptide pellet under vacuum.

Critical Considerations and Troubleshooting

Racemization: The activation of the carboxylic acid group of an amino acid can lead to racemization, particularly for sterically hindered or sensitive residues.[3][13][16] While D-Alanine itself is the desired enantiomer, preventing its epimerization to L-Alanine during coupling is crucial for the stereochemical purity of the final peptide.

  • Mitigation Strategy: The use of coupling additives like HOBt or HOAt is highly recommended as they form active esters that are less prone to racemization than the intermediates formed with carbodiimides alone.[13][16] Pre-activation times should also be kept to a minimum.

Incomplete Coupling: Steric hindrance from the growing peptide chain or aggregation can sometimes lead to incomplete coupling reactions.

  • Troubleshooting: If a Kaiser test indicates incomplete coupling, a second coupling step can be performed. Alternatively, for particularly difficult sequences, more potent coupling reagents like HATU can be employed.[14] Changing the solvent to N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts may also help to disrupt aggregation.[13]

Quality Control and Analysis

Following synthesis, it is imperative to verify the identity and purity of the D-Alanine-containing peptide.

Analytical TechniquePurpose
UPLC-MS To confirm the molecular weight of the synthesized peptide and assess its purity by separating it from deletion sequences or other impurities.[17][18][19]
RP-HPLC For the purification of the crude peptide and to obtain a high-purity final product.[17][20]
Amino Acid Analysis To confirm the amino acid composition of the peptide.
Chiral GC-MS To determine the enantiomeric purity of the constituent amino acids after hydrolysis, confirming the successful incorporation of D-Alanine without significant racemization.[19]

The following diagram outlines the logical flow of quality control for a synthesized peptide.

QC_Workflow Crude_Peptide Crude Peptide Pellet UPLC_MS_Analysis UPLC-MS Analysis (Identity & Purity Check) Crude_Peptide->UPLC_MS_Analysis RP_HPLC_Purification Preparative RP-HPLC UPLC_MS_Analysis->RP_HPLC_Purification Proceed if MW is correct Pure_Fractions Collection of Pure Fractions RP_HPLC_Purification->Pure_Fractions Lyophilization Lyophilization Pure_Fractions->Lyophilization Final_QC Final QC Analysis (UPLC-MS, Chiral GC-MS, AAA) Lyophilization->Final_QC Final_Product High-Purity D-Ala Peptide Final_QC->Final_Product Meets Specifications

Caption: Quality control workflow for synthesized peptides.

Conclusion

The incorporation of D-Alanine benzyl ester into synthetic peptides is a powerful strategy for enhancing their therapeutic potential. By adhering to the principles of orthogonal protection and optimizing coupling conditions, researchers can efficiently synthesize these valuable molecules. Careful monitoring of the reaction progress and rigorous analytical characterization are paramount to ensuring the production of high-purity, stereochemically defined peptides for research and drug development applications.

References

  • D-Amino Acid-Containing Peptide Synthesis.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
  • Peptide synthesis. Wikipedia. [Link]
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
  • Benzyl Esters. Organic Chemistry Portal. [Link]
  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed Central. [Link]
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]
  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]
  • Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec. [Link]
  • Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society. [Link]
  • Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology. [Link]
  • Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry. [Link]
  • Benzyl Protection. Common Organic Chemistry. [Link]
  • Advances in Fmoc solid-phase peptide synthesis.
  • Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
  • Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry. [Link]

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Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing D-Alanine Benzyl Ester p-Toluenesulfonate Salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides a detailed protocol and foundational principles for the solution-phase synthesis of peptides using D-Alanine benzyl ester p-toluenesulfonate salt. Solution-phase peptide synthesis (SPPS), while classic, remains a highly relevant and scalable method for producing short peptides and peptide fragments, offering advantages in purification and scale-up over solid-phase techniques for specific targets.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, field-proven insights, and a self-validating experimental protocol. We will explore the strategic use of this compound as the C-terminal residue, detailing the coupling of an N-protected amino acid, subsequent workup, purification, and final deprotection steps.

Introduction: The Strategic Value of Solution-Phase Synthesis

While solid-phase peptide synthesis (SPPS), developed by Bruce Merrifield, revolutionized peptide science by simplifying the purification process, traditional solution-phase peptide synthesis (LPPS) holds distinct advantages, particularly for the large-scale production of shorter peptides.[3][4] LPPS allows for the purification and characterization of intermediates at each step, ensuring high purity of the final product.[1] This method avoids the use of expensive resins and the potential for side reactions associated with resin linkers.[3] The synthesis of a dipeptide is a foundational technique that illustrates the core principles of amide bond formation, protection group strategy, and purification.[5]

In this guide, we focus on the use of This compound , a common starting material for incorporating a C-terminal D-alanine residue. The D-enantiomer is often incorporated into peptide drugs to enhance stability against enzymatic degradation.

Understanding the Key Starting Material: this compound

This compound is a crystalline solid valued for its stability and enhanced solubility in organic solvents.[][7] Let's deconstruct its components to understand its function:

  • D-Alanine: The core amino acid. The use of the D-isomer can be a strategic choice to increase the metabolic stability of the final peptide.

  • Benzyl Ester (-OBn): This group protects the carboxylic acid of D-Alanine.[4] The benzyl group is relatively stable to the conditions used for N-terminal deprotection (like mild acid for a Boc group) but can be readily removed under neutral conditions via catalytic hydrogenolysis.[8] This orthogonality is a cornerstone of peptide synthesis strategy.[9]

  • p-Toluenesulfonate (Tosylate, TsOH) Salt: The amino group of D-alanine is basic and is protonated by the strong acid, p-toluenesulfonic acid (p-TsOH).[10] This salt formation serves two primary purposes:

    • It protects the amino group from reacting during the esterification process to create the benzyl ester.[11]

    • It results in a stable, crystalline solid that is easy to handle, weigh, and store, while also improving solubility in the organic solvents typically used for coupling reactions.[][12]

Before the coupling reaction, the free amino group must be liberated from its tosylate salt by treatment with a non-nucleophilic base.

Material Properties:
PropertyValueReference(s)
CAS Number 41036-32-2[12][13]
Molecular Formula C₁₀H₁₃NO₂ · C₇H₈O₃S[13]
Molecular Weight 351.42 g/mol [13]
Appearance White to off-white powder/crystalline solid[][12]
Melting Point 109-115 °C[12]
Storage 2-8 °C[]

Dipeptide Synthesis Protocol: A Practical Example (Boc-L-Phe-D-Ala-OBn)

This protocol details the synthesis of the dipeptide Boc-L-Phenylalanyl-D-Alanine benzyl ester. This involves the coupling of an N-terminally protected amino acid (Boc-L-Phe-OH) to the C-terminally protected D-Alanine benzyl ester.

Workflow Overview

G cluster_0 Preparation cluster_1 Amine Deprotection cluster_2 Coupling Reaction cluster_3 Workup & Purification cluster_4 Characterization & Final Deprotection prep_reagents Prepare Reagents & Glassware free_amine Liberate Free Amine of H-D-Ala-OBn·TsOH with Base (e.g., NMM) prep_reagents->free_amine activate_acid Activate Carboxyl Group of Boc-L-Phe-OH with Coupling Reagent (e.g., EDC/HOBt) couple Form Amide Bond (Nucleophilic Attack by Amine) activate_acid->couple workup Aqueous Workup (Acidic & Basic Washes) couple->workup purify Purify Crude Product (e.g., Recrystallization or Flash Chromatography) workup->purify characterize Characterize Protected Dipeptide (NMR, MS, HPLC) purify->characterize deprotect Optional: Remove Protecting Groups (TFA for Boc, H₂/Pd-C for OBn) characterize->deprotect

Caption: Experimental workflow for dipeptide synthesis.

Materials and Reagents
ReagentM.W.AmountMoles (mmol)
This compound351.423.51 g10.0
Boc-L-Phenylalanine (Boc-L-Phe-OH)265.322.65 g10.0
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)191.702.11 g11.0
1-Hydroxybenzotriazole (HOBt)135.131.49 g11.0
N-Methylmorpholine (NMM)101.151.1 mL10.0
Dichloromethane (DCM)-100 mL-
Ethyl Acetate (EtOAc)-As needed-
1 M Hydrochloric Acid (HCl)-As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Saturated Sodium Chloride (Brine) solution-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Rationale for Reagent Choices:

  • EDC/HOBt: This is a classic carbodiimide coupling system.[14] EDC activates the carboxylic acid of Boc-Phe-OH, making it susceptible to nucleophilic attack.[15] HOBt is added as a racemization suppressant; it reacts with the activated acid to form an active ester intermediate, which is less prone to racemization and couples efficiently with the amine.[16]

  • NMM: A non-nucleophilic tertiary amine base used to neutralize the p-toluenesulfonate salt, liberating the free amine of D-Alanine benzyl ester in situ. One equivalent is used to react specifically with the tosylate salt.[16]

Step-by-Step Protocol

Step 1: Liberation of the Free Amine

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (3.51 g, 10.0 mmol).

  • Dissolve the salt in dichloromethane (DCM, 50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Methylmorpholine (NMM, 1.1 mL, 10.0 mmol) dropwise to the stirred solution. Stir for 15 minutes at 0 °C. The NMM neutralizes the p-toluenesulfonic acid, yielding the free amine of D-alanine benzyl ester and N-methylmorpholinium tosylate.

Step 2: Activation and Coupling

  • In a separate 100 mL flask, dissolve Boc-L-Phe-OH (2.65 g, 10.0 mmol) and HOBt (1.49 g, 11.0 mmol) in DCM (50 mL).

  • Add EDC·HCl (2.11 g, 11.0 mmol) to this solution and stir at 0 °C for 20 minutes. This pre-activation step forms the HOBt active ester of Boc-L-Phe-OH.

  • Transfer the activated Boc-L-Phe-OH solution to the flask containing the free amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight (approximately 16-18 hours).

Chemical Reaction Pathway

G cluster_0 Step 1: Amine Deprotection cluster_1 Step 2: Carboxyl Activation cluster_2 Step 3: Coupling A H-D-Ala-OBn·TsOH + NMM B H-D-Ala-OBn (Free Amine) + NMM·TsOH A->B in DCM E H-D-Ala-OBn + Boc-L-Phe-OBt C Boc-L-Phe-OH + EDC + HOBt D Boc-L-Phe-OBt (Active Ester) + EDU C->D in DCM F Boc-L-Phe-D-Ala-OBn + HOBt E->F Amide Bond Formation

Caption: Key stages of the coupling reaction.

Step 3: Aqueous Workup

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL) - This removes unreacted NMM and any remaining EDC.

    • Saturated NaHCO₃ solution (2 x 50 mL) - This removes unreacted Boc-L-Phe-OH and HOBt.

    • Saturated NaCl (Brine) solution (1 x 50 mL) - This removes residual water and salts.

  • Dry the organic layer (DCM) over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude protected dipeptide.

Rationale for Workup: The workup leverages liquid-liquid extraction to remove water-soluble reagents and byproducts.[1][2] The acidic wash protonates and removes basic compounds, while the basic wash deprotonates and removes acidic compounds.

Step 4: Purification The crude product can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate and allow it to cool slowly. If necessary, add a non-polar solvent like hexanes to induce crystallization.

  • Silica Gel Chromatography: If the product is an oil or recrystallization is ineffective, purify using a silica gel column, typically with a solvent system like ethyl acetate/hexanes.

Step 5: Characterization Confirm the identity and purity of the synthesized dipeptide, Boc-L-Phe-D-Ala-OBn.

  • Mass Spectrometry (MS): To confirm the molecular weight.[17]

  • NMR Spectroscopy (¹H, ¹³C): To confirm the structure and stereochemistry.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.[18][19]

Step 6: Optional - Final Deprotection To obtain the free dipeptide (H-L-Phe-D-Ala-OH):

  • N-terminal Boc Deprotection: Dissolve the protected dipeptide in a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 hours.[4][20] Remove the solvent and TFA under reduced pressure.

  • C-terminal Benzyl Ester Deprotection: Dissolve the resulting product in methanol or ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Purge the flask with hydrogen gas (H₂) and stir under a hydrogen atmosphere (using a balloon) for 2-4 hours.[8] Filter the reaction through Celite to remove the catalyst and concentrate the solvent to yield the final free dipeptide.

Conclusion

This guide outlines a robust and well-established protocol for solution-phase peptide synthesis using this compound. By understanding the function of each reagent and the rationale behind each step, researchers can confidently apply and adapt this methodology for the synthesis of various dipeptides. The principles of orthogonal protection, carboxyl activation, and extractive purification demonstrated here are fundamental to the art of chemical peptide synthesis and provide a strong foundation for more complex synthetic targets.

References

  • National Institutes of Health (NIH). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4230489/
  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. URL: https://www.aapptec.com/Fmoc-synthesis-guide-s/1839.htm
  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c01513
  • BOC Sciences. L-Alanine benzyl ester p-toluenesulfonate salt. URL: https://www.bocsci.
  • Google Patents. Method for solution-phase peptide synthesis. URL: https://patents.google.
  • Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding highly hazardous solvents. Chirality. URL: https://air.unimi.it/handle/2434/547981
  • ACS Publications. Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/abs/10.1021/jo00435a021
  • Fisher Scientific. D-Alanine Benzyl Ester p-Toluenesulfonate 98.0+%, TCI America™. URL: https://www.fishersci.
  • Chemistry LibreTexts. 26.7: Peptide Synthesis. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/26%3A_Biomolecules_-_Amino_Acids_Peptides_and_Proteins/26.07%3A_Peptide_Synthesis
  • Chem-Impex. DL-Alanine benzyl ester 4-toluenesulfonate salt. URL: https://www.chemimpex.com/products/view/06385
  • PubMed. Characterization of Synthetic Peptides by Mass Spectrometry. URL: https://pubmed.ncbi.nlm.nih.gov/32016812/
  • Chemistry LibreTexts. Making Amides from Carboxylic Acids. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Wade)/20%3A_Carboxylic_Acids_and_Their_Derivatives/20.
  • Master Organic Chemistry. Introduction to Peptide Synthesis. URL: https://www.masterorganicchemistry.com/2019/02/15/introduction-to-peptide-synthesis/
  • Royal Society of Chemistry. Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. URL: https://pubs.rsc.org/en/content/articlelanding/2014/cc/c4cc06222f
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/peptide-coupling-reagents-guide
  • National Institutes of Health (NIH). Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8931189/
  • Wikipedia. p-Toluenesulfonic acid. URL: https://en.wikipedia.org/wiki/P-Toluenesulfonic_acid
  • ACS Publications. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry. URL: https://pubs.acs.org/doi/10.1021/acs.analchem.0c04938
  • aapptec. Coupling Reagents. URL: https://www.aapptec.com/coupling-reagents-s/1838.htm
  • Santa Cruz Biotechnology. This compound. URL: https://www.scbt.
  • ResearchGate. Solution-Phase Synthesis of Dipeptides: A Capstone Project That Employs Key Techniques in an Organic Laboratory Course. URL: https://www.researchgate.
  • PubChem. p-Toluenesulfonic acid. URL: https://pubchem.ncbi.nlm.nih.gov/compound/p-Toluenesulfonic-acid
  • Organic Chemistry Portal. Amide synthesis by acylation. URL: https://www.organic-chemistry.org/synthesis/C1N/amides.shtm
  • ResearchGate. Mechanisms for the activation of carboxylic acid in amide bond formation. URL: https://www.researchgate.
  • Waters Corporation. Synthetic Peptide Characterization and Impurity Profiling. URL: https://www.waters.com/nextgen/us/en/library/application-notes/2018/synthetic-peptide-characterization-and-impurity-profiling-using-a-benchtop-qt.html
  • Organic Chemistry Portal. Benzyl Esters. URL: https://www.organic-chemistry.org/protectivegroups/carboxyl-groups/benzyl-esters.htm
  • Chem-Impex. D-Alanine benzyl ester 4-toluenesulfonate salt. URL: https://www.chemimpex.com/products/view/06386
  • Indian Journal of Chemistry. p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. URL: http://nopr.niscpr.res.in/handle/123456789/7391
  • Bachem. Peptide Purification Process & Methods: An Overview. URL: https://www.bachem.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. URL: https://www.bachem.com/knowledge-center/technical-notes/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/
  • ACS Publications. p-Toluenesulfonic Acid-Based Deep-Eutectic Solvents for Solubilizing Metal Oxides. URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.8b04925
  • BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. URL: https://www.biopharmaspec.
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  • Chemistry LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent. URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/Chem_4320_5320%3A_Advanced_Organic_Chemistry/Chapter_2%3A_Carbonyl_Chemistry/2.
  • Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. URL: https://encyclopedia.pub/entry/35069
  • University of Calgary. Ch27: Peptide synthesis. URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch27/ch27-3-2.html
  • Biosynth. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. URL: https://www.biosynth.com/company-blog/peptide-synthesis-reagents-a-guide-to-coupling-and-protecting-groups
  • p-Toluenesulfonicacid-ptbba.com. Mechanism of p-Toluenesulfonic acid. URL: https://www.toluenesulfonicacid-ptbba.com/news/mechanism-of-p-toluenesulfonic-acid-64157929.html
  • DLRC Group. Synthetic Peptides: Understanding The New CMC Guidelines. URL: https://dlrcgroup.com/synthetic-peptides-understanding-the-new-cmc-guidelines/

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Application Notes & Protocols: Coupling Reagents for D-Alanine Benzyl Ester in Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Peptide Coupling in Synthesis

The formation of a peptide bond—an amide linkage between two amino acids—is the foundational reaction in peptide synthesis.[1][2] This process is central to the development of peptide-based therapeutics, diagnostic agents, and research tools. A successful coupling reaction requires the precise activation of a carboxyl group on one amino acid, enabling a nucleophilic attack by the amino group of another.[3][4] The choice of coupling reagent is paramount, as it dictates reaction efficiency, speed, and, most critically, the preservation of stereochemical integrity.[3]

This guide focuses on the synthesis of dipeptides using D-Alanine benzyl ester as the C-terminal component. D-Alanine is a non-proteinogenic amino acid whose incorporation can confer unique properties to peptides, such as increased resistance to enzymatic degradation. The benzyl ester serves as a stable protecting group for the carboxylic acid, preventing self-polymerization and allowing for controlled, stepwise peptide elongation.[5] However, the activation of any chiral amino acid, including D-Alanine, introduces the risk of racemization—the loss of optical purity—which can be detrimental to the peptide's biological activity.[4][6] Therefore, selecting an appropriate coupling reagent and methodology is essential to minimize this side reaction.[7]

Fundamentals of Peptide Bond Formation

The coupling process can be conceptually divided into two primary stages:

  • Activation of the Carboxyl Group: The N-protected amino acid (the N-terminal residue) reacts with a coupling reagent to form a highly reactive intermediate. This intermediate is more susceptible to nucleophilic attack than the original carboxylic acid.[3]

  • Nucleophilic Attack and Amide Bond Formation: The free amino group of the C-terminal amino acid ester (in this case, D-Alanine benzyl ester) attacks the activated carbonyl carbon. This forms a tetrahedral intermediate that subsequently collapses to form the stable peptide bond, releasing the activating group.[3]

The efficacy of this process hinges on generating an activated intermediate that reacts rapidly with the desired amine but is stable enough to avoid undesirable side reactions, particularly racemization.[4]

Visualizing the General Coupling Mechanism

G cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Nucleophilic Attack N_Protected_AA N-Protected Amino Acid (R-COOH) Activated_Intermediate Reactive Intermediate (e.g., O-Acylisourea, Active Ester) N_Protected_AA->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Intermediate Dipeptide Protected Dipeptide Activated_Intermediate->Dipeptide Coupling Byproduct Reagent Byproduct Activated_Intermediate->Byproduct Amino_Ester D-Alanine Benzyl Ester (H₂N-R') Amino_Ester->Dipeptide

Caption: General mechanism of peptide bond formation.

A Comparative Guide to Modern Coupling Reagents

The landscape of coupling reagents is diverse, with several classes developed to address different synthetic challenges. They are broadly categorized into carbodiimides and onium salts.

Carbodiimides: The Classic Activators

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents that have been used in peptide synthesis for decades.[3][4][8][9] They react with the N-protected amino acid to form a highly reactive O-acylisourea intermediate.[10]

While effective, this intermediate is highly susceptible to racemization and can rearrange into an unreactive N-acylurea byproduct, which terminates the reaction and complicates purification.[3][10] To mitigate these issues, carbodiimide reactions are almost always performed with nucleophilic additives.[3][9]

Key Additives for Carbodiimide Coupling:

  • 1-Hydroxybenzotriazole (HOBt): For many years, HOBt was the gold standard additive. It intercepts the O-acylisourea to form a less reactive but more stable HOBt-active ester, which significantly suppresses racemization and minimizes N-acylurea formation.[3][8][9] Due to its explosive nature in anhydrous form, its use is becoming more restricted.[3]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is more reactive than HOBt and provides even better suppression of racemization, attributed to anchimeric assistance from the neighboring pyridine nitrogen.[3]

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®): A non-explosive and highly effective alternative to HOBt and HOAt.[3] It forms highly reactive oxime esters and is considered a safer and often more efficient choice in modern synthesis.

Onium Salts: High-Efficiency Reagents

Onium salts, which include phosphonium and aminium/uronium types, are pre-formed reagents that generate active esters in situ in the presence of a non-nucleophilic base, typically Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[3] They are known for high coupling efficiencies, rapid reaction times, and broad applicability, even with sterically hindered amino acids.[4]

  • Phosphonium Salts (e.g., PyBOP®, PyAOP):

    • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) is a widely used phosphonium salt that generates HOBt active esters.[3][11] A key advantage is that phosphonium reagents do not react with free amine groups, preventing a common side reaction known as guanidinylation. This allows them to be used in excess to drive difficult couplings to completion.

    • (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) is the HOAt-based analogue of PyBOP, offering higher reactivity and superior racemization suppression.[11]

  • Aminium/Uronium Salts (e.g., HBTU, HATU, COMU):

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its tetrafluoroborate analogue TBTU are among the most popular coupling reagents due to their efficiency and the water-solubility of their byproducts.[3][8][12]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporates the HOAt moiety, making it one of the most efficient reagents for challenging couplings, including those involving N-methylated or sterically hindered amino acids.[3][9]

    • COMU® (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) is a modern, Oxyma-based reagent. It combines the high reactivity of HATU with improved safety, as it avoids the potentially explosive benzotriazole core.[3][8]

A critical consideration for aminium/uronium reagents is that excess reagent can react with the N-terminal amine of the peptide chain, causing irreversible chain termination via guanidinylation.[6] Therefore, precise stoichiometry or pre-activation of the carboxylic acid before adding the amine component is often recommended.[6][13]

Comparative Data of Common Coupling Reagents
Reagent/SystemClassRelative ReactivityRacemization SuppressionKey AdvantagesKey Disadvantages
DCC/HOBt CarbodiimideModerateGoodLow cost, well-established.[4]Insoluble DCU byproduct, potential for N-acylurea formation.[8][9]
EDC/HOBt CarbodiimideModerateGoodWater-soluble urea byproduct, ideal for solution-phase workup.[3][9]Can still form N-acylurea; HOBt has safety concerns.[3]
PyBOP® PhosphoniumHighVery GoodNo guanidinylation side reaction; byproducts are non-carcinogenic.[8][11]Byproduct removal can require chromatography.
HBTU/DIPEA AminiumHighVery GoodEfficient, fast reactions; water-soluble byproducts.[3][8]Potential for guanidinylation if used in excess.[6]
HATU/DIPEA AminiumVery HighExcellentHighly effective for hindered couplings; superior racemization suppression.[3][9]Higher cost; potential for guanidinylation.
COMU®/DIPEA AminiumVery HighExcellentNon-explosive (Oxyma-based); high efficiency comparable to HATU.[3]Higher cost; potential for guanidinylation.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a model dipeptide, N-Boc-L-Phenylalanyl-D-Alanine benzyl ester, using two common coupling systems.

General Workflow for Dipeptide Synthesis

G cluster_setup 1. Reaction Setup cluster_coupling 2. Coupling Reaction cluster_workup 3. Work-up & Purification Reactants Dissolve Boc-L-Phe-OH, H-D-Ala-OBzl·TsOH, and HOBt in DCM Cooling Cool flask to 0°C (ice bath) Reactants->Cooling Base_Add Add NMM or DIPEA to neutralize salt Cooling->Base_Add Reagent_Add Add Coupling Reagent (e.g., EDC) portion-wise Base_Add->Reagent_Add Stir Stir at 0°C for 2h, then warm to RT overnight Reagent_Add->Stir Monitor Monitor reaction by TLC Stir->Monitor Wash Aqueous Washes: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine Monitor->Wash Dry Dry organic layer (Na₂SO₄), filter, concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify

Sources

synthesis of specific dipeptides using D-Alanine benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Synthesis Research

I am starting my investigation with focused Google searches to get a grasp on dipeptide synthesis using D-Alanine benzyl ester. I'm focusing on coupling agents, protection strategies, conditions, and purification to build a solid foundation.

Analyzing Search Results

I've moved on to analyzing the Google search results, identifying the most effective methods and common reagents for dipeptide synthesis. My focus is understanding the reasoning behind specific protocols and their supporting sources. Based on my analysis, I am preparing to structure the application note and protocol, starting with an overview of dipeptide synthesis and the role of D-Alanine benzyl ester. I'm moving toward detailing the principles of peptide coupling and protecting groups. I'll make a detailed experimental protocol and Graphviz diagram to follow.

Initiating Search and Analysis

I'm now initiating targeted Google searches to gather information, focusing on the synthesis of dipeptides using D-Alanine benzyl ester. I'm prioritizing coupling reagents, protecting strategies, reaction conditions, and purification methods. My next step will be analyzing these results to identify the most effective protocols and understand the reasoning behind specific reagents, while seeking authoritative sources. I will then begin structuring the application note and protocol guide.

incorporating D-Alanine benzyl ester into a peptide sequence

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-proteinogenic amino acids, particularly D-enantiomers, is a cornerstone of modern peptide-based drug design. Substituting L-amino acids with their D-counterparts can dramatically enhance peptide stability against enzymatic degradation, modulate receptor binding affinity, and constrain conformational flexibility. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful incorporation of D-Alanine, utilizing D-Alanine benzyl ester, into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS). We will delve into the chemical rationale, present detailed, field-proven protocols based on the robust Boc/Bzl strategy, and outline essential analytical techniques for final peptide validation.

Introduction: The Rationale for D-Amino Acid Incorporation

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often hampered by rapid in-vivo degradation by proteases, which selectively recognize L-amino acids. The strategic placement of a D-amino acid, such as D-Alanine, disrupts the natural stereochemistry of the peptide backbone, rendering it resistant to proteolytic cleavage.[1] This modification can significantly extend the biological half-life of a peptide therapeutic. Furthermore, the introduction of a D-amino acid can induce specific secondary structures (e.g., β-turns) that may be critical for optimal biological activity.

This guide focuses on the use of D-Alanine benzyl ester within the framework of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis. The benzyl ester serves as a stable C-terminal protecting group that is compatible with the repetitive acid-labile deprotection of the N-terminal Boc group.[2][3]

Foundational Chemical Principles: The Boc/Bzl Orthogonal Strategy

Successful peptide synthesis hinges on the precise control of reactive groups. This is achieved through an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[4][5] The Boc/Bzl strategy is a classic and powerful approach well-suited for incorporating D-Alanine benzyl ester.

  • Nα-Terminal Protection (Temporary): The tert-butyloxycarbonyl (Boc) group is used to protect the alpha-amino group of the incoming amino acid. It is stable to the basic conditions used for neutralization but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[2][6]

  • C-Terminal Protection (Permanent Anchor): The benzyl (Bzl) ester linkage between the first amino acid (D-Alanine) and the solid support (e.g., Merrifield resin) is stable to the repetitive TFA treatments used for Boc removal.

  • Side-Chain Protection (Permanent): Reactive amino acid side chains are typically protected with other benzyl-based groups (e.g., Bzl for Ser, Tos for Arg), which are also stable to TFA.[7]

Final deprotection of the C-terminal benzyl ester and side-chain groups, along with cleavage of the peptide from the resin, requires a very strong acid, such as anhydrous hydrogen fluoride (HF).[3][6] This difference in acid lability between the Boc group and the benzyl-based groups forms the basis of this quasi-orthogonal strategy.[4]

Figure 1: Structure of Nα-Boc-D-Alanine Benzyl Ester.

Experimental Protocols

These protocols outline the manual synthesis of a peptide incorporating D-Alanine as the C-terminal residue on a Merrifield resin. All operations should be performed in a fume hood with appropriate personal protective equipment.

Materials and Reagents
Material/ReagentSupplier/GradePurpose
Nα-Boc-D-AlaninePeptide synthesis gradeFirst amino acid
Merrifield Resin (1% DVB, 100-200 mesh)Peptide synthesis gradeSolid support
Cesium Carbonate (Cs₂CO₃)ACS grade or higherFormation of cesium salt for loading
Dichloromethane (DCM)Peptide synthesis gradeSolvent for swelling, washing, reactions
N,N-Dimethylformamide (DMF)Peptide synthesis gradeSolvent for swelling and coupling
Trifluoroacetic Acid (TFA)Reagent gradeBoc deprotection
Diisopropylethylamine (DIEA)Peptide synthesis gradeNeutralization
N,N'-Dicyclohexylcarbodiimide (DCC)Peptide synthesis gradeCoupling reagent
1-Hydroxybenzotriazole (HOBt)Peptide synthesis gradeCoupling additive to reduce racemization
Subsequent Nα-Boc-L-amino acidsPeptide synthesis gradeBuilding blocks for the peptide chain
Anhydrous Hydrogen Fluoride (HF)Reagent gradeFinal cleavage from resin
AnisoleReagent gradeScavenger for cleavage
Protocol 1: Loading of Boc-D-Alanine onto Merrifield Resin

This procedure utilizes the cesium salt of Boc-D-Alanine for efficient esterification to the chloromethylated resin, minimizing side reactions.[3]

  • Preparation of the Cesium Salt:

    • Dissolve Nα-Boc-D-Alanine (1.0 eq) in methanol.

    • Add an aqueous solution of Cesium Carbonate (0.5 eq) dropwise while stirring.

    • Remove the solvent by rotary evaporation.

    • To ensure complete removal of water, co-evaporate the resulting salt twice with anhydrous dioxane or toluene and dry under high vacuum.

  • Resin Swelling and Esterification:

    • Place Merrifield resin (1.0 g, e.g., 1.0 meq/g) in a peptide synthesis vessel.

    • Swell the resin in DCM for 30 minutes, then wash 3x with DMF.[8]

    • Dissolve the dried Boc-D-Alanine cesium salt (2.0 eq relative to resin capacity) in a minimal amount of DMF.

    • Add the amino acid solution to the swollen resin.

    • Heat the reaction mixture at 50°C overnight with gentle agitation (e.g., on a shaker).

  • Washing and Capping:

    • After 18-24 hours, cool the vessel to room temperature.

    • Wash the resin sequentially with DMF (3x), DMF/water (1:1, 3x), DMF (3x), and DCM (3x).

    • To cap any unreacted chloromethyl sites, treat the resin with a solution of 1 M acetic anhydride in DCM for 1 hour.

    • Wash the resin thoroughly with DCM (5x) and dry under high vacuum. Determine the final loading via picric acid titration or a quantitative cleavage of the Boc group.

Protocol 2: The Boc-SPPS Cycle for Peptide Elongation

This cycle is repeated for each subsequent amino acid to be added to the sequence.[6][9]

SPPS_Cycle start Start Cycle: Resin-Peptide(n)-Boc deprotection 1. Nα-Boc Deprotection (50% TFA in DCM, 30 min) start->deprotection wash1 2. Washing (DCM, 5x) deprotection->wash1 neutralization 3. Neutralization (10% DIEA in DCM, 2x5 min) wash1->neutralization wash2 4. Washing (DCM, 3x; DMF 3x) neutralization->wash2 coupling 5. Amino Acid Coupling (Boc-AA, DCC/HOBt in DMF) wash2->coupling wash3 6. Washing (DMF, 3x; DCM, 3x) coupling->wash3 end End Cycle: Resin-Peptide(n+1)-Boc wash3->end

Figure 2: The iterative workflow of a single Boc-SPPS cycle.

  • Nα-Boc Deprotection: Swell the peptide-resin in DCM for 15 minutes. Treat with a solution of 50% TFA in DCM for 30 minutes at room temperature with agitation.[3]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5x) to remove residual acid and the cleaved tert-butyl cations.

  • Neutralization: Treat the resin with a solution of 10% DIEA in DCM for 2 x 5 minutes to neutralize the N-terminal ammonium trifluoroacetate salt to the free amine.[6]

  • Washing: Wash the resin with DCM (3x) followed by DMF (3x) to prepare for the coupling step.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the incoming Nα-Boc-amino acid (3.0 eq) and HOBt (3.0 eq) in DMF. Cool to 0°C.

    • Add DCC (3.0 eq) and stir for 10 minutes at 0°C to pre-activate the amino acid.

    • Add the activated amino acid solution to the peptide-resin.

    • Agitate the reaction for 2-4 hours at room temperature. The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and the dicyclohexylurea (DCU) byproduct. The resin is now ready for the next cycle.

Protocol 3: Final Cleavage and Deprotection (HF Cleavage)

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive, toxic, and can cause severe burns. This procedure must be performed by trained personnel in a specialized, dedicated HF cleavage apparatus.

  • Preparation: Dry the final peptide-resin thoroughly under high vacuum. Place the resin (e.g., 0.5 g) and a magnetic stir bar into the HF reaction vessel. Add a scavenger cocktail, such as anisole (1.0 mL), to trap reactive cations generated during cleavage.[6]

  • HF Cleavage: Cool the reaction vessel to -10°C. Carefully condense anhydrous HF (approx. 10 mL) into the vessel.

  • Reaction: Allow the mixture to warm to 0°C and stir for 1-2 hours.

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.

  • Peptide Precipitation and Washing:

    • Wash the remaining resin/peptide mixture with cold diethyl ether to remove the scavengers.

    • Extract the crude peptide from the resin using a suitable solvent, typically 10% aqueous acetic acid.

    • Filter to remove the resin beads.

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether. Centrifuge to collect the peptide pellet.

    • Lyophilize the crude peptide to obtain a dry powder.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test)Steric hindrance of the amino acids; Aggregation of the growing peptide chain.Double couple the residue (repeat the coupling step). Use a more potent coupling reagent like HBTU or HATU.[10] Add a chaotropic agent like 0.1 M KSCN to the coupling solution to disrupt aggregation.
Racemization Over-activation of the carboxylic acid; Presence of residual base during coupling.Add HOBt or Oxyma Pure to the coupling reaction to suppress racemization.[11] Ensure thorough washing after the neutralization step. Avoid using sterically hindered bases like DBU if not necessary.[6]
Low Cleavage Yield Incomplete reaction with HF; Strong peptide adsorption to the resin.Extend the HF reaction time or increase the temperature slightly (e.g., to 4°C). Use a different cleavage cocktail or a more cleavable resin linker for future syntheses.
Side Product Formation during Cleavage Incomplete removal of protecting groups; Modification of sensitive residues (e.g., Trp, Met) by cations.Ensure a sufficient amount and variety of scavengers in the cleavage cocktail (e.g., anisole, thioanisole, ethanedithiol).[6] Use a "low-high" HF cleavage procedure for peptides with sensitive residues.

Analysis and Characterization of the Final Peptide

A multi-step analytical workflow is essential to confirm the synthesis of the correct peptide and determine its purity.[12]

Post_Synthesis_Workflow cluster_Analysis Analytical Techniques Cleavage Crude Peptide (After Cleavage & Lyophilization) Purification Purification (Preparative RP-HPLC) Cleavage->Purification Analysis Purity & Identity Confirmation Purification->Analysis Final Pure, Characterized Peptide (>95% Purity) Analysis->Final MS Mass Spectrometry (MS) (Confirms Molecular Weight) HPLC Analytical RP-HPLC (Determines Purity)

Figure 3: Post-synthesis workflow for peptide purification and analysis.

  • Purification: The crude peptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a preparative scale. A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used to elute the peptide from a C18 column.[12]

  • Identity Confirmation: The molecular weight of the purified peptide is confirmed using Mass Spectrometry (MS), such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS).[12][13] The observed mass should match the calculated theoretical mass of the desired peptide.

  • Purity Analysis: The purity of the final product is assessed by analytical RP-HPLC. A sharp, single peak indicates a high degree of purity, which is typically reported as a percentage of the total integrated peak area.[12]

  • Confirmation of D-Alanine Incorporation: While MS confirms the correct mass, it cannot distinguish between D- and L-isomers. If absolute confirmation of the D-amino acid's presence and position is required, advanced techniques such as chiral amino acid analysis after hydrolysis, or specialized tandem MS fragmentation methods can be employed.[14][15]

Conclusion

The incorporation of D-Alanine benzyl ester into a peptide sequence using the Boc/Bzl SPPS strategy is a reliable and effective method for creating proteolytically stable peptide analogues. Success relies on a solid understanding of orthogonal protection chemistry, careful execution of the synthetic protocols, and rigorous analytical characterization of the final product. By following the detailed procedures and troubleshooting guidance presented in this application note, researchers can confidently synthesize D-amino acid-containing peptides to advance their therapeutic development programs.

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec.
  • Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry.
  • Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. Research on Chemical Intermediates, 43(12), 7245-7254.
  • Peptide Synthesis. (2024, September 30). Chemistry LibreTexts.
  • Ali, A., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Molecules, 26(22), 7003.
  • Li, L., et al. (2014). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 86(1), 22.
  • Benzyl Esters. (n.d.). Organic Chemistry Portal.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 62(12), 4148-4154.
  • Vagner, J., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design (pp. 23-41). Humana Press.
  • Peptide synthesis: Protecting groups. (n.d.). University of Calgary.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024, February 24). International Journal of Science and Research Archive.
  • Side-chain protecting groups in Fmoc-based SPPS. (n.d.). ResearchGate.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020, March 17). UCI Department of Chemistry.
  • Modern Peptide Drug Analysis: Mass Spec, HOS, and More. (2024, May 28). BioPharmaSpec.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2024, September 2). DilunBio.
  • Lin, C.-H., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. Molecules, 29(3), 543.
  • Peptide synthesis - Acid group protection. (n.d.). Química Orgánica.

Sources

Application Note and Protocol: Analytical Methods for Monitoring D-Alanine Benzyl Ester Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of In-Process Monitoring

The synthesis of D-Alanine benzyl ester is a fundamental step in the preparation of various chiral building blocks, particularly in the development of peptidomimetics, antibiotics, and other pharmacologically active molecules. The stereochemical integrity and purity of this intermediate are paramount to the success of subsequent synthetic transformations and the biological activity of the final product. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and highly efficient method for the real-time monitoring of reactions involving D-Alanine benzyl ester. Its simplicity and the wealth of information it provides on reaction progression, consumption of starting materials, formation of the desired product, and the emergence of potential by-products make it an indispensable tool for in-process control.

This comprehensive guide provides detailed protocols and expert insights into the application of TLC for monitoring reactions involving D-Alanine benzyl ester. The methodologies described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve reliable and reproducible results.

Principle of Separation by Thin-Layer Chromatography

Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or mixture of solvents). The separation is governed by the polarity of the compounds. Less polar compounds have a weaker affinity for the polar stationary phase and will travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf value). Conversely, more polar compounds will have a stronger interaction with the stationary phase and will move a shorter distance, leading to a lower Rf value.

In the context of D-Alanine benzyl ester synthesis, the starting material (D-Alanine) is a highly polar zwitterionic compound, while the product (D-Alanine benzyl ester) is significantly less polar due to the esterification of the carboxylic acid. This substantial difference in polarity forms the basis for their effective separation on a TLC plate.

Materials and Reagents

Equipment:
  • TLC plates (Silica Gel 60 F254, 20x20 cm or pre-cut)

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • Hot plate or heat gun

  • UV lamp (254 nm and 365 nm)

  • Forceps

  • Fume hood

  • Reagent spray bottle or dipping tank

Reagents:
  • D-Alanine

  • D-Alanine benzyl ester (for use as a standard)

  • Reaction mixture aliquots

  • Solvent Systems (Mobile Phases):

    • System A: n-Butanol : Acetic Acid : Water (12:3:5 by volume)[1]

    • System B: Ethyl Acetate : Hexane (e.g., 1:1 or 2:1 v/v, optimize as needed)

    • System C: Dichloromethane : Methanol (e.g., 9:1 or 9.5:0.5 v/v, optimize as needed)

  • Visualization Reagents:

    • Ninhydrin Stain: 0.3 g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid.[2]

    • Potassium Permanganate (KMnO₄) Stain: 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL 10% NaOH in 200 mL of water.[3]

    • p-Anisaldehyde Stain: 135 mL absolute ethanol, 5 mL concentrated sulfuric acid, 1.5 mL glacial acetic acid, and 3.7 mL p-anisaldehyde.

Detailed Experimental Protocols

Protocol 1: Preparation and Spotting of the TLC Plate
  • Plate Preparation: Using a pencil and ruler, gently draw a straight origin line approximately 1.5 cm from the bottom of the TLC plate. Do not use a pen, as the ink can chromatograph and interfere with the results. Mark equidistant points along the origin line for spotting the samples.

  • Sample Preparation:

    • Standard (St): Prepare a dilute solution of the starting material (D-Alanine) and the expected product (D-Alanine benzyl ester) in a suitable solvent (e.g., methanol or the reaction solvent).

    • Reaction Mixture (Rxn): Withdraw a small aliquot from the reaction mixture using a capillary tube. Dilute the aliquot with a small amount of an appropriate solvent to prevent overloading the TLC plate.

  • Spotting: Using a clean capillary tube for each sample, carefully and briefly touch the end of the capillary tube to the marked points on the origin line. The goal is to create small, concentrated spots (1-2 mm in diameter). Allow the solvent to evaporate completely between applications if multiple spots are needed in the same location. It is common practice to spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture side-by-side.

Protocol 2: Development of the Chromatogram
  • Chamber Saturation: Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5-1 cm. Ensure the solvent level is below the origin line on your TLC plate. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and allow the chamber to saturate with solvent vapors for at least 15-20 minutes. This ensures a uniform development of the chromatogram.

  • Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the plate is leaning against the chamber wall and is not touching the filter paper. Close the lid immediately.

  • Elution: Allow the solvent front to ascend the plate by capillary action. Do not disturb the chamber during this process.

  • Completion: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber with forceps. Immediately mark the position of the solvent front with a pencil.

  • Drying: Allow the plate to air dry completely in a fume hood.

Protocol 3: Visualization and Interpretation

The choice of visualization technique depends on the chemical nature of the compounds being analyzed. A sequential approach is often most effective.

  • UV Visualization (Non-destructive):

    • Procedure: Place the dried TLC plate under a UV lamp.[4]

    • Interpretation: The benzyl group in D-Alanine benzyl ester contains an aromatic ring that will absorb UV light at 254 nm.[4] This will appear as a dark spot against the fluorescent green background of the TLC plate. D-Alanine, lacking a significant UV chromophore, will not be visible under UV light. This method is excellent for quickly identifying the formation of the product. Circle the visible spots with a pencil.

  • Ninhydrin Staining (Destructive):

    • Procedure: After UV visualization, spray the plate evenly with the ninhydrin solution or briefly dip the plate into the solution.[2][5] Use a heat gun or a hot plate set to approximately 105-110°C to gently heat the plate until colored spots appear.[1]

    • Interpretation: Ninhydrin reacts with primary amines to produce a characteristic purple or blue-violet color, known as Ruhemann's purple.[6] D-Alanine, having a primary amine, will stain intensely with ninhydrin. D-Alanine benzyl ester also possesses a primary amine and will therefore also produce a colored spot. This stain is useful for confirming the presence of both the starting material and the product.

  • Potassium Permanganate Staining (Destructive):

    • Procedure: Spray or dip the plate in the potassium permanganate solution. Oxidizable functional groups will appear as yellow-brown spots on a purple background.[7]

    • Interpretation: This stain is useful for detecting a wide range of compounds, including potential by-products that may not be UV active or contain primary amines. The benzyl ester product may be susceptible to oxidation under these conditions.

Data Analysis and Interpretation

The primary quantitative measure in TLC is the Retention Factor (Rf) , calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a characteristic of a compound in a specific solvent system and can be used for identification.

Table 1: Expected TLC Behavior of Reactants and Products

CompoundPolarityUV (254 nm)Ninhydrin StainExpected Rf (System A)Expected Rf (System B)
D-AlanineHighInactivePurple/BlueLow (~0.2-0.3)[1]Very Low (~0.0-0.1)
D-Alanine benzyl esterLowActive (Dark Spot)Purple/BlueHigh (~0.6-0.8)Moderate-High (~0.4-0.6)
Benzyl Alcohol (by-product)ModerateActive (Dark Spot)InactiveHigh (~0.8-0.9)High (~0.7-0.8)

Note: Rf values are indicative and can vary based on experimental conditions such as temperature, chamber saturation, and the specific brand of TLC plates.

Visualizing the Workflow

The following diagram illustrates the logical flow of the TLC monitoring process.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis plate_prep 1. Prepare TLC Plate (Draw Origin Line) sample_prep 2. Prepare Samples (Standards & Reaction Aliquot) plate_prep->sample_prep spotting 3. Spot Samples on Origin sample_prep->spotting saturate 4. Saturate Chamber spotting->saturate develop 5. Develop Plate saturate->develop dry 6. Mark Solvent Front & Dry develop->dry uv_vis 7. UV Visualization (254 nm) dry->uv_vis stain 8. Chemical Staining (Ninhydrin/KMnO4) uv_vis->stain analyze 9. Calculate Rf Values & Interpret Results stain->analyze

Caption: Workflow for monitoring D-Alanine benzyl ester reactions by TLC.

Troubleshooting and Expert Insights

  • Streaking of Spots: This is often caused by overloading the sample on the plate or if the sample is not fully soluble in the mobile phase. Dilute the sample further before spotting. For highly polar compounds like amino acids, adding a small amount of acid (e.g., acetic acid) to the mobile phase can improve spot shape.[8]

  • No Spots Visible: This could be due to insufficient sample concentration, decomposition of the compound on the silica gel, or the use of an inappropriate visualization technique. Ensure your compound is amenable to the chosen visualization method.

  • Rf Values Too High or Too Low: If all spots are near the solvent front (high Rf), the mobile phase is too polar. If all spots remain at the origin (low Rf), the mobile phase is not polar enough. Adjust the solvent ratio accordingly. For example, in an ethyl acetate/hexane system, increasing the proportion of ethyl acetate will increase the polarity and lower the Rf values of the compounds.

  • Co-elution: If the starting material and product have very similar Rf values, try a different solvent system with varying polarity or composition to achieve better separation.

Conclusion

Thin-Layer Chromatography is a powerful and accessible analytical technique for the real-time monitoring of D-Alanine benzyl ester reactions. By following the detailed protocols and understanding the principles of separation and visualization outlined in this guide, researchers can gain valuable insights into their reaction kinetics, optimize reaction conditions, and ensure the purity of their synthetic intermediates. The integration of these TLC methods into a synthetic workflow promotes efficiency and contributes to the successful development of complex molecules.

References

  • Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Procedure).
  • Laskar, S., & Basak, B. (2009). Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. Journal of the Indian Chemical Society, 86(12), 1339-1341.
  • Chemistry LibreTexts. (2021, July 31). 25.4: Analysis of Amino Acids.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Biomodel. (n.d.). Separation of amino acids using thin layer chromatography. Virtual experiment.
  • ResearchGate. (n.d.). Table 3 . R F values of protein amino acids detected as BTC-derivatives....
  • V-Science. (n.d.). Thin Layer Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Organic Syntheses. (n.d.). N-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE.
  • Elgubbi, H., et al. (2015). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. EC Nutrition, 1(3), 128-131.
  • BioTopics. (n.d.). Chromatography of amino acids.
  • Rao, K. R., & Wadhwani, T. K. (1953). Analysis of amino acids using paper chromatography (Horizontal migration). Current Science, 22(12), 370-371.
  • Organic Chemistry Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube.
  • Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. Chirality, 30(5), 629-634.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • El-Maghrabey, M. H., & El-Shabrawy, O. (2015). Colorimetric Method for Determination of Amino Acids on Thin Layer and Filter Paper Chromatography Using a Modified Ninhydrin Reagent.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • ATAR Chemistry QCE. (2025, July 30). TLC Thin Layer Chromatography with amino acids | U4 [Video]. YouTube.
  • Organic Chemistry at CU Boulder. (n.d.). TLC stains.
  • Brainly. (2024, March 22). Which of these compounds would not show up on a TLC plate under a UV lamp? A. Benzyl bromide B. Benzyl....
  • University of Colorado Boulder. (n.d.). TLC Stains.

Sources

Application Note & Protocol: Strategic Incorporation of D-Alanine Benzyl Ester in the Synthesis of Proteolytically Stable Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Achilles' Heel of Antimicrobial Peptides

Antimicrobial peptides (AMPs) represent a promising class of therapeutics in an era dominated by multidrug-resistant pathogens. Their broad-spectrum activity and unique membrane-disrupting mechanisms of action make them attractive alternatives to conventional antibiotics. However, a significant hurdle in their clinical development is their susceptibility to proteolytic degradation by host and bacterial proteases, which rapidly diminishes their therapeutic efficacy.

A proven strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, particularly D-enantiomers of standard L-amino acids. The introduction of a D-amino acid into a peptide sequence renders the adjacent peptide bonds resistant to cleavage by proteases, which are stereospecific for L-amino acid residues. This strategic substitution can dramatically increase the peptide's serum half-life and bioavailability without necessarily compromising its antimicrobial activity.

This application note provides a detailed guide to the use of D-Alanine benzyl ester, a key building block for synthesizing these stabilized AMPs, focusing on the rationale behind its use and providing a robust solid-phase peptide synthesis (SPPS) protocol.

The Strategic Advantage of D-Alanine Benzyl Ester

D-Alanine is a particularly effective choice for strategic substitution in AMPs. Its small, non-polar side chain (a methyl group) often allows for its incorporation with minimal disruption to the peptide's secondary structure (e.g., α-helicity), which is frequently crucial for its antimicrobial function.

The use of D-Alanine benzyl ester offers specific advantages in the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS):

  • C-Terminal Protection: The benzyl ester group provides robust protection for the C-terminal carboxyl group of D-Alanine. This protection is stable to the basic conditions required for Fmoc-group removal (e.g., piperidine treatment) during chain elongation.

  • Controlled Deprotection: The benzyl ester is typically removed during the final cleavage step from the solid support, which is performed under strong acidic conditions (e.g., using a trifluoroacetic acid cocktail). This ensures the carboxyl group remains protected throughout the synthesis.

  • Compatibility: It is fully compatible with standard Fmoc-SPPS coupling reagents and procedures, allowing for seamless integration into established synthesis workflows.

Workflow for AMP Synthesis using D-Amino Acids

The overall process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The incorporation of a D-amino acid follows the same fundamental steps as L-amino acids.

SPPS_Workflow Resin 1. Resin Swelling (e.g., in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 3. Washing (DMF) Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (D- or L-AA, HBTU/DIC) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Capping 6. Capping (Optional) (Acetic Anhydride) Wash2->Capping Repeat Repeat Steps 2-6 for each amino acid Capping->Repeat Next Cycle Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: Fmoc-SPPS workflow for synthesizing peptides, including D-amino acids.

Detailed Protocol: Incorporation of D-Alanine

This protocol details the manual incorporation of a D-amino acid into a peptide sequence using Fmoc-SPPS on a Rink Amide resin.

4.1 Materials and Reagents

ReagentSupplierRecommended PurityNotes
Rink Amide MBHA ResinVaries100-200 meshLoading: 0.4-0.8 mmol/g
Fmoc-D-Ala-OHVaries>99%The building block for D-Alanine incorporation.
Fmoc-L-Amino AcidsVaries>99%All other amino acids in the sequence.
N,N-Dimethylformamide (DMF)VariesPeptide Synthesis Grade
Dichloromethane (DCM)VariesACS Grade
PiperidineVaries>99%For Fmoc deprotection.
HBTUVaries>99%Coupling reagent.
N,N-Diisopropylethylamine (DIPEA)Varies>99%Activation base.
Trifluoroacetic Acid (TFA)Varies>99%For final cleavage.
Triisopropylsilane (TIS)Varies>99%Scavenger.
Dithiothreitol (DTT)Varies>99%Scavenger (for Trp-containing peptides).
Diethyl EtherVariesACS GradeFor peptide precipitation.

4.2 Step-by-Step Synthesis Protocol

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Preparation:

    • Place 0.1 mmol of Rink Amide resin in a fritted reaction vessel.

    • Swell the resin in DMF (5 mL) for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection (First Amino Acid):

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add another 5 mL of 20% piperidine in DMF. Agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling (Example: Fmoc-D-Ala-OH):

    • In a separate vial, dissolve Fmoc-D-Ala-OH (0.4 mmol, 4 eq) and HBTU (0.39 mmol, 3.9 eq) in 2 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

    • Self-Validation: Perform a Kaiser test to confirm reaction completion (ninhydrin-negative). If the test is positive, continue coupling for another hour.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Chain Elongation:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Coupling) for each subsequent L- or D-amino acid in your peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water. Caution: Work in a fume hood and wear appropriate PPE.

    • Add the cleavage cocktail (5 mL) to the resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

Characterization and Purification

5.1 Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A water/acetonitrile gradient containing 0.1% TFA is typically used for elution.

5.2 Characterization: The purity of the final peptide should be assessed by analytical RP-HPLC. The identity and molecular weight must be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The calculated mass should be compared to the observed mass.

ParameterMethodExpected Result
PurityRP-HPLC>95% (for biological assays)
IdentityESI-MSObserved mass should match the calculated average isotopic mass of the peptide.
Proteolytic StabilityIn vitro assayPeptide with D-Ala should show significantly longer half-life in serum or protease solution compared to the all-L analogue.

Mechanistic Implications and Trustworthiness

The entire protocol is designed as a self-validating system. The mandatory Kaiser test at each coupling step ensures that the synthesis proceeds with high fidelity, preventing the accumulation of deletion sequences. The final characterization by both HPLC and Mass Spectrometry provides orthogonal confirmation of the product's purity and identity, ensuring trustworthiness in the final product used for biological assays.

The incorporation of D-Alanine creates a peptide bond that is sterically incompatible with the active sites of common proteases like trypsin and chymotrypsin, which have evolved to recognize L-amino acids exclusively.

Protease_Resistance cluster_L All-L Peptide cluster_D D-Amino Acid Substituted Peptide L_Peptide ...-L-AA1-L-AA2-... Recognition Stereospecific Recognition L_Peptide->Recognition D_Peptide ...-L-AA1-D-Ala-... No_Recognition Steric Hindrance No Recognition D_Peptide->No_Recognition Protease Protease Protease->Recognition Protease->No_Recognition Cleavage Peptide Bond Cleavage Recognition->Cleavage Stability Enhanced Stability No_Recognition->Stability

Caption: D-Alanine incorporation prevents protease recognition and cleavage.

By following this detailed protocol, researchers can reliably synthesize proteolytically stable antimicrobial peptides, a critical step in advancing these promising molecules from the laboratory to clinical applications.

References

  • Huan, Y., Kong, Q., Mou, H., & Yi, H. (2020). Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. Frontiers in Microbiology. [Link]
  • Melo, M. N., Ferre, R., & Castanho, M. A. (2009). Antimicrobial peptides: linking partition, activity and high-throughput screening.

application of D-Alanine benzyl ester in enzyme inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Application of D-Alanine Benzyl Ester in the Synthesis of Bacterial Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Bacterial Achilles' Heel

The bacterial cell wall is a critical structure for survival, maintaining cell shape and protecting against osmotic lysis. A key component of this wall is peptidoglycan, a polymer of sugars and amino acids. The terminal D-Alanyl-D-Alanine (D-Ala-D-Ala) dipeptide of the peptidoglycan precursor is fundamental to the cross-linking process that gives the cell wall its structural integrity.[1] This dipeptide is assembled by the essential bacterial enzyme D-Alanine:D-Alanine ligase (Ddl).[2] Because D-amino acids and the Ddl enzyme are generally absent in humans, they represent a prime target for developing selective antibacterial agents.[3]

Inhibitors that mimic the D-Ala-D-Ala structure can effectively block peptidoglycan synthesis, leading to bacterial cell death.[4][5] D-Alanine benzyl ester is a pivotal chemical building block in the rational design and synthesis of such inhibitors. Its unique properties allow for precise chemical manipulations, making it an invaluable tool for medicinal chemists. This guide details the strategic role of D-Alanine benzyl ester in synthesizing potent enzyme inhibitors, focusing on phosphonopeptide analogs that target D-Ala-D-Ala ligase.

Section 1: The Synthetic Utility of D-Alanine Benzyl Ester

In the multi-step synthesis of complex molecules like peptide-based inhibitors, it is crucial to control which chemical groups react. This is achieved through the use of "protecting groups," which temporarily mask a reactive functional group to prevent it from participating in unwanted side reactions.[6][7]

D-Alanine benzyl ester is a derivative of D-alanine where the carboxylic acid group is protected as a benzyl ester (Bzl). This protection scheme is a cornerstone of the Boc/Bzl strategy in peptide synthesis and offers several advantages:[6][8]

  • Orthogonality: The benzyl ester is stable under the mild basic or acidic conditions used to manipulate other protecting groups, such as the N-terminal Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups.[6][8][9] This allows for selective reactions at the amino terminus without affecting the C-terminus.

  • Controlled Activation: By protecting the carboxylate, the amino group of D-Alanine benzyl ester can be selectively coupled with an activated acid (or its equivalent), ensuring the formation of the correct amide bond.

  • Mild Deprotection: The benzyl group can be cleanly removed at the final stage of synthesis via catalytic hydrogenation (e.g., H₂/Pd) or strong acids, conditions that typically do not compromise the integrity of the final peptide-like molecule.[8]

This strategic protection makes D-Alanine benzyl ester an ideal starting material for incorporating the critical D-alanine moiety into inhibitor scaffolds.

Section 2: Application in the Synthesis of Phosphonopeptide Inhibitors of D-Ala-D-Ala Ligase

Phosphonopeptides are powerful enzyme inhibitors because they can act as stable transition-state analogs. The D-Ala-D-Ala ligase enzyme uses ATP to phosphorylate one molecule of D-alanine, creating a reactive D-alanyl-phosphate intermediate that is then attacked by a second D-alanine molecule.[10] Phosphonodipeptides that mimic this tetrahedral, phosphorylated intermediate can bind to the enzyme's active site with high affinity, effectively shutting down its catalytic activity.[2][11]

The synthesis of these inhibitors often involves coupling an N-protected 1-aminoethylphosphonic acid derivative with a D-alanine ester.[11][12] Here, D-Alanine benzyl ester serves as the nucleophile, representing the second D-alanine molecule that binds to the enzyme.

G cluster_0 Synthesis of Phosphonochloridate cluster_1 Coupling Reaction cluster_2 Final Deprotection P_acid N-Protected 1-Aminoethyl phosphonic Acid Monoester SOCl2 Thionyl Chloride (SOCl₂) P_acid->SOCl2 Chlorination P_chloro N-Protected Methyl 1-Aminoethylphosphonochloridate SOCl2->P_chloro Coupling Coupling (Base, e.g., N-Methylmorpholine) P_chloro->Coupling D_Ala_ester D-Alanine Benzyl Ester (H-D-Ala-OBzl) D_Ala_ester->Coupling Protected_inhibitor Protected Phosphonodipeptide Inhibitor Coupling->Protected_inhibitor Deprotection Hydrogenolysis (H₂, Pd/C) Protected_inhibitor->Deprotection Final_inhibitor Final Phosphonodipeptide Inhibitor Deprotection->Final_inhibitor

Caption: Workflow for synthesizing a phosphonodipeptide inhibitor using D-Alanine benzyl ester.

Section 3: Experimental Protocol: Synthesis of an N-Cbz-(P)-D-Ala-OH Inhibitor

This protocol outlines the synthesis of a phosphonodipeptide inhibitor of D-Ala-D-Ala ligase, adapted from established methodologies.[11][12]

Materials & Reagents:

  • N-Cbz-protected diphenyl 1-aminoethylphosphonate

  • Thionyl chloride (SOCl₂)

  • D-Alanine benzyl ester hydrochloride (or tosylate salt)

  • N-Methylmorpholine (NMM) or other non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas supply

  • Standard glassware for organic synthesis, magnetic stirrer, hydrogenation apparatus

  • Thin Layer Chromatography (TLC) plates and appropriate solvent systems

  • Column chromatography supplies (silica gel)

Protocol Steps:

  • Preparation of N-Cbz-protected Methyl 1-aminoethylphosphonochloridate:

    • This step converts the stable phosphonate precursor into a reactive phosphonochloridate for coupling.

    • To a solution of N-Cbz-protected diphenyl 1-aminoethylphosphonate in a suitable solvent, perform transesterification and selective hydrolysis to obtain the corresponding N-Cbz-protected methyl 1-aminoethylphosphonic acid monoester, following established literature procedures.[11]

    • Dissolve the resulting phosphonic acid monoester in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add thionyl chloride (approx. 1.2 equivalents) dropwise to the solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude phosphonochloridate is typically used immediately in the next step without further purification.

  • Coupling with D-Alanine Benzyl Ester:

    • This is the key step where the D-alanine moiety is introduced.

    • Dissolve D-Alanine benzyl ester salt (1.0 equivalent) in anhydrous THF or DCM.

    • Add N-Methylmorpholine (NMM) (approx. 2.2 equivalents) and stir for 10-15 minutes at 0 °C to neutralize the salt and prepare the free amine.

    • In a separate flask, dissolve the crude N-Cbz-protected methyl 1-aminoethylphosphonochloridate from Step 1 in anhydrous THF or DCM.

    • Slowly add the solution of the phosphonochloridate to the D-Alanine benzyl ester solution at 0 °C.

    • Let the reaction mixture stir at 0 °C for 1 hour and then allow it to warm to room temperature overnight.

    • Monitor the formation of the protected phosphonodipeptide product by TLC.

    • Upon completion, quench the reaction, perform an aqueous workup, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by silica gel column chromatography to yield the fully protected phosphonodipeptide.

  • Final Deprotection (Hydrogenolysis):

    • This step removes both the N-terminal Cbz group and the C-terminal benzyl ester to yield the final, active inhibitor.

    • Dissolve the purified, protected phosphonodipeptide in methanol.

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight).

    • Subject the mixture to an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until all starting material is consumed (typically 2-4 hours).

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol.

    • Concentrate the filtrate under reduced pressure to yield the final phosphonodipeptide inhibitor. Further purification may be performed if necessary.

Section 4: Mechanism of Enzyme Inhibition

The synthesized phosphonopeptide acts as a competitive inhibitor of D-Ala-D-Ala ligase.[11] It binds to the active site, mimicking the natural substrates and the transition state of the reaction, but cannot be processed further. This effectively blocks the production of the D-Ala-D-Ala dipeptide, halting peptidoglycan synthesis.

G cluster_0 Natural Pathway (Bacterial Cell Wall Synthesis) cluster_1 Inhibited Pathway D_Ala1 D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala1->Ddl D_Ala2 D-Alanine Intermediate [D-Ala-AMP] Intermediate D_Ala2->Intermediate ATP ATP ATP->Ddl Ddl->Intermediate D_Ala_D_Ala D-Ala-D-Ala Dipeptide Intermediate->D_Ala_D_Ala Peptidoglycan Peptidoglycan Synthesis D_Ala_D_Ala->Peptidoglycan Inhibitor Phosphonodipeptide Inhibitor (Synthesized using D-Ala Benzyl Ester) Ddl_Inhibited D-Ala-D-Ala Ligase (Ddl) Inhibitor->Ddl_Inhibited Blocked Inhibition Ddl_Inhibited->Blocked

Caption: The natural enzymatic pathway of D-Ala-D-Ala ligase versus its inhibition by a phosphonodipeptide analog.

Section 5: Quantitative Analysis of Inhibition

The efficacy of synthesized inhibitors is quantified by their inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor. The use of D-alanine analogs has led to the development of highly potent inhibitors.

Enzyme TargetInhibitor ClassRepresentative Kᵢ ValueReference
D-Alanine:D-Alanine Ligase (Ddl)Phosphonodipeptide~10⁻⁶ M[11][12]
Vancomycin-Resistance Enzyme (VanA)Phosphinate DipeptideWeakly Inhibited[2]
D-alanine:D-alanyl carrier protein ligase (DltA)D-alanylacyl-sulfamoyl-adenosine232 nM[13]

Conclusion

D-Alanine benzyl ester is a highly valuable and versatile building block for the synthesis of targeted enzyme inhibitors. Its role as a protected form of D-alanine is critical for the controlled and efficient construction of molecules designed to mimic the substrates of key bacterial enzymes, such as D-Ala-D-Ala ligase. The protocols and strategies outlined in this guide demonstrate how the thoughtful application of fundamental principles of synthetic chemistry, particularly the use of protecting groups, enables the creation of potent antibacterial candidates. For researchers in drug discovery, a thorough understanding of how to manipulate such reagents is essential for developing the next generation of antibiotics.

References

  • BOC-L-Alanine benzyl ester application in synthesizing bioactive peptides - Benchchem. (n.d.). BenchChem.
  • Shi, Y., & Walsh, C. T. (1995). Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases. PubMed.
  • The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. (2025, August 10). ResearchGate.
  • Penicillin. (n.d.). Wikipedia.
  • Wang, Z., Li, Y., & Wang, Y. (2020). Synthetic Methods of Phosphonopeptides. MDPI.
  • Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine. (2017, December 5). Nature Communications.
  • Patel, R. P., & Price, S. (n.d.). Synthesis of Benzyl Esters of α-Amino Acids. The Journal of Organic Chemistry.
  • Smissman, E. E., Terada, A., & El-Antably, S. (n.d.). Synthesis of inhibitors of bacterial cell wall biogenesis. Analogs of D-alanyl-D-alanine. Journal of Medicinal Chemistry.
  • Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
  • Synthetic methods of phosphonopeptides. (2020, December 16). Encyclopedia.pub.
  • The Strategic Incorporation of D-Alanine in Peptide Synthesis: A Technical Guide to H-D-Ala-OtBu.HCl. (n.d.). BenchChem.
  • Smissman, E. E., Terada, A., & El-Antably, S. (1976). Synthesis of inhibitors of bacterial cell wall biogenesis. Analogs of D-alanyl-D-alanine. PubMed.
  • Inhibitors of alanine racemase enzyme: a review. (n.d.). Taylor & Francis Online.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
  • Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry.
  • Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi.
  • Inhibition of the D-alanine:D-alanyl carrier protein ligase from Bacillus subtilis increases the bacterium's susceptibility to antibiotics that target the cell wall. (2005, June). PubMed.
  • Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. (2023, August 3). Microbe Notes.

Sources

large-scale synthesis of peptides using D-Alanine benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Peptide Synthesis Search

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Refining Synthesis Approach

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Application Notes and Protocols: A Detailed Guide to the Esterification of D-Alanine with Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies for the esterification of D-alanine with benzyl alcohol. This process yields D-alanine benzyl ester, a critical chiral building block in peptide synthesis and the development of various pharmaceuticals. This document delves into the underlying chemical principles, offers detailed step-by-step protocols for two primary synthetic routes, and discusses the crucial aspects of product purification and characterization.

Introduction: The Significance of D-Alanine Benzyl Ester

D-alanine, a non-proteinogenic amino acid, and its derivatives are integral components in the construction of complex chiral molecules. The benzyl ester of D-alanine serves as a key intermediate where the carboxylic acid functionality is masked by a benzyl group, which can be selectively removed under mild conditions, typically through catalytic hydrogenolysis.[1] This strategic protection is fundamental in peptide synthesis, preventing the carboxylic acid from participating in unwanted side reactions during peptide bond formation. The choice of the benzyl protecting group is advantageous due to its stability under various reaction conditions and its facile, clean removal.[2][3]

This guide will explore two robust and widely employed methods for the synthesis of D-alanine benzyl ester:

  • Fischer-Speier Esterification: A direct, acid-catalyzed reaction suitable for the unprotected amino acid.

  • N,N'-Dicyclohexylcarbodiimide (DCC) Mediated Esterification: A milder approach for N-protected D-alanine, ideal for preserving stereochemical integrity.

Mechanistic Insights: Understanding the Chemical Transformations

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing the synthetic process.

Fischer-Speier Esterification: An Acid-Catalyzed Pathway

The Fischer-Speier esterification is a classic method for forming esters from carboxylic acids and alcohols, driven by an acid catalyst, commonly p-toluenesulfonic acid (p-TsOH) or sulfuric acid.[4][5][6] The reaction proceeds via the following key steps:

  • Protonation of the Carboxyl Group: The acid catalyst protonates the carbonyl oxygen of D-alanine, enhancing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Benzyl Alcohol: The hydroxyl group of benzyl alcohol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer and Water Elimination: A series of proton transfers facilitates the elimination of a water molecule, forming the ester.

To drive the reaction equilibrium towards the product, the water byproduct is continuously removed, typically through azeotropic distillation using a Dean-Stark apparatus.[4][7]

DCC-Mediated Esterification: Activation of the Carboxylic Acid

For substrates that are sensitive to the harsh conditions of strong acid catalysis, N,N'-dicyclohexylcarbodiimide (DCC) offers a milder alternative for ester formation.[8][9][10] This method is particularly well-suited for N-protected amino acids, such as N-Boc-D-alanine or N-Cbz-D-alanine, to prevent unwanted side reactions at the amino group.[11] The mechanism involves:

  • Formation of an O-Acylisourea Intermediate: The carboxylic acid of the N-protected D-alanine adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[9][12]

  • Nucleophilic Attack by Benzyl Alcohol: Benzyl alcohol then attacks the activated carbonyl group of the intermediate.

  • Product Formation and Byproduct Precipitation: This attack leads to the formation of the desired benzyl ester and N,N'-dicyclohexylurea (DCU), a byproduct that is insoluble in most organic solvents and can be easily removed by filtration.[10][13]

A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction. DMAP acts as an acyl transfer agent, forming a more reactive intermediate that is readily attacked by the alcohol.[8][9]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of D-alanine benzyl ester.

Protocol 1: Fischer-Speier Esterification of D-Alanine

This protocol is adapted from established procedures for the direct esterification of amino acids.[4][7] It is crucial to use a solvent that forms an effective azeotrope with water while minimizing the risk of racemization. Cyclohexane is a preferred solvent over higher boiling point solvents like toluene, which can lead to racemization.[4][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
D-Alanine89.094.45 g0.05
p-Toluenesulfonic acid monohydrate190.2211.41 g0.06
Benzyl alcohol108.1427.04 g (26 mL)0.25
Cyclohexane84.1630 mL-
Ethyl acetate88.1180 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add D-alanine (0.05 mol), p-toluenesulfonic acid monohydrate (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL).

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with cyclohexane.

  • Continue refluxing for approximately 4-6 hours, or until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate (80 mL) to the flask and stir the mixture vigorously for 1 hour to induce precipitation of the product.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold ethyl acetate to remove residual benzyl alcohol and p-toluenesulfonic acid.

  • Dry the product, D-alanine benzyl ester p-toluenesulfonate salt, under vacuum.

Workflow for Fischer-Speier Esterification

Fischer_Speier_Esterification Reactants D-Alanine Benzyl Alcohol p-TsOH Cyclohexane Reaction_Setup Combine in Flask with Dean-Stark Reactants->Reaction_Setup Reflux Heat to Reflux (4-6 hours) Reaction_Setup->Reflux Azeotropic_Removal Azeotropic Removal of Water Reflux->Azeotropic_Removal Cooling Cool to Room Temperature Reflux->Cooling Azeotropic_Removal->Reflux Precipitation Add Ethyl Acetate Stir for 1 hour Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Ethyl Acetate Filtration->Washing Drying Dry under Vacuum Washing->Drying Product D-Alanine Benzyl Ester p-Toluenesulfonate Salt Drying->Product

A schematic representation of the Fischer-Speier esterification workflow.

Protocol 2: DCC-Mediated Esterification of N-Boc-D-Alanine

This protocol is ideal for situations where the amino group requires protection to prevent side reactions. The first step involves the protection of D-alanine with a tert-butoxycarbonyl (Boc) group.

Part A: Synthesis of N-Boc-D-Alanine

  • Dissolve D-alanine (8.91 g, 0.1 mol) in a solution of sodium hydroxide (4.4 g, 0.11 mol) in 100 mL of water in a 250 mL beaker.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (24.0 g, 0.11 mol) in 50 mL of dioxane or THF while maintaining the temperature below 10 °C.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-alanine as a white solid or a colorless oil.

Part B: Esterification with Benzyl Alcohol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Boc-D-Alanine189.2118.92 g0.1
Benzyl alcohol108.1413.0 g (12.5 mL)0.12
DCC206.3322.7 g0.11
DMAP122.171.22 g0.01
Dichloromethane (DCM)84.93200 mL-

Procedure:

  • Dissolve N-Boc-D-alanine (0.1 mol), benzyl alcohol (0.12 mol), and DMAP (0.01 mol) in anhydrous dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve DCC (0.11 mol) in 50 mL of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-Boc-D-alanine benzyl ester.

Workflow for DCC-Mediated Esterification

DCC_Esterification cluster_A Part A: Boc Protection cluster_B Part B: Esterification D_Alanine D-Alanine NaOH, Water Boc2O Add (Boc)₂O in Dioxane/THF D_Alanine->Boc2O Stir_Overnight Stir Overnight Boc2O->Stir_Overnight Acidify Acidify with HCl Stir_Overnight->Acidify Extract_A Extract with Ethyl Acetate Acidify->Extract_A NBocDAla N-Boc-D-Alanine Extract_A->NBocDAla Reactants_B N-Boc-D-Alanine Benzyl Alcohol DMAP, DCM NBocDAla->Reactants_B Cool_B Cool to 0°C Reactants_B->Cool_B Add_DCC Add DCC in DCM Cool_B->Add_DCC Stir_B Warm to RT Stir 12-18h Add_DCC->Stir_B Filter_DCU Filter DCU Stir_B->Filter_DCU Workup Aqueous Workup (HCl, NaHCO₃, Brine) Filter_DCU->Workup Purify Column Chromatography Workup->Purify Product_B N-Boc-D-Alanine Benzyl Ester Purify->Product_B

A schematic representation of the DCC-mediated esterification workflow, including the initial Boc protection step.

Product Purification and Characterization

The purity of the D-alanine benzyl ester is critical for its successful application in subsequent synthetic steps.

Purification:

  • This compound: This salt is often sufficiently pure after filtration and washing. Recrystallization from a suitable solvent system, such as ethanol/ether, can be performed if necessary.

  • N-Boc-D-alanine benzyl ester: Column chromatography on silica gel is the most effective method for purifying this product, separating it from any remaining starting materials and byproducts.

Characterization:

The identity and purity of the synthesized D-alanine benzyl ester should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the compound. The ¹H NMR spectrum of L-alanine benzyl ester p-toluenesulfonate salt has been reported and can be used for comparison.[7][14]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric purity of the final product and ensuring that no racemization has occurred during the synthesis.[4][7]

  • Melting Point: The melting point of the crystalline product can be compared to literature values as an indicator of purity. For example, the melting point of rac-Alanine benzyl ester p-toluenesulfonate is reported as 114.33 °C.[7]

Conclusion

The esterification of D-alanine with benzyl alcohol is a fundamental transformation in organic synthesis, particularly in the field of peptide chemistry. The choice between the direct Fischer-Speier esterification and the DCC-mediated coupling of N-protected D-alanine depends on the specific requirements of the overall synthetic strategy, including the presence of other functional groups and the desired level of control over the reaction conditions. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and efficiently synthesize high-purity D-alanine benzyl ester for their research and development needs.

References

  • Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi.
  • General method to prepare amino acids benzyl esters and to isolate them...
  • An In-depth Technical Guide to the Synthesis of BOC-L-Alanine Benzyl Ester. (n.d.). Benchchem.
  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry. (2023, October 30).
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  • l-Amino acid benzyl esters salts prepared by Fischer–Speier...
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  • Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p‐Toluenesulfonyl Chloride and N‐Methylimidazole | Request PDF. (2025, August 9).
  • SYNTHESIS OF N-PROTECTED α-AMINO ACIDS FROM N-(BENZYLOXYCARBONYL)-L-SERINE VIA ITS β-LACTONE: Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. (n.d.). Organic Syntheses Procedure.
  • Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. (n.d.). PubMed.
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  • Figure S2. 1 H NMR spectra of L-alanine (A), L-alanine benzyl ester...
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  • N-carbobenzyloxyalanine | C11H13NO4 | CID 736104. (n.d.). PubChem - NIH.
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  • Fast Esterification Method Mediated by Coupling Reagent NDTP. (2025, February 21). American Chemical Society.
  • A Comparative Analysis of BOC-L-Alanine Benzyl Ester and Other Commercially Available Protected Alanines for Peptide Synthesis. (n.d.). Benchchem.
  • Esterification of Amino Acids and Mono Acids Using Triphosgene. (2025, August 6).
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  • Protective Groups - Organic Chemistry Portal. (n.d.).
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use of D-Alanine benzyl ester in combinatorial chemistry libraries

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Research Efforts

I'm now in the process of initiating my research endeavors. I'm focusing on D-Alanine benzyl ester's applications in combinatorial chemistry. My initial approach involves deploying targeted Google searches. I'll be using specific keywords to obtain relevant information. This will help me gain a solid understanding of the subject matter.

Conducting Focused Searches

I'm now zeroing in on targeted Google searches to find information on the application of D-Alanine benzyl ester in combinatorial chemistry. My searches encompass specific terms like "solid-phase synthesis" and "peptide library synthesis." I'm also looking into benzyl ester protecting group removal and synthesis protocols. I'll then move towards structuring an application note and protocol guide. I will start with an introductory section.

Structuring Application Guide Content

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Troubleshooting & Optimization

preventing racemization of D-Alanine benzyl ester during peptide coupling

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Racemization of D-Alanine Benzyl Ester

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of maintaining the stereochemical integrity of D-Alanine benzyl ester during peptide coupling reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep understanding of the underlying principles to empower you to troubleshoot and optimize your syntheses effectively.

Understanding the "Why": The Core Mechanism of Racemization

Racemization is the process where a pure enantiomer, such as D-Alanine, converts into a mixture of both D- and L-isomers.[1] During peptide synthesis, this loss of chiral integrity is a significant problem, as the resulting diastereomeric impurities are often difficult to separate and can drastically alter the biological activity of the final peptide.[1][2][3]

The primary culprit behind racemization during the coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][4] This occurs via two main pathways:

  • Oxazolone Formation (Path B): This is the most predominant source of racemization in peptide synthesis.[4][5] After the carboxyl group of the D-Alanine ester is activated by a coupling reagent, the carbonyl oxygen of the protecting group can attack the activated carboxyl carbon, forming a planar, five-membered oxazolone ring.[4][6] The α-proton on this ring is highly acidic and can be easily abstracted by a base present in the reaction mixture.[7] The resulting symmetric enolate intermediate loses its stereochemical memory. Subsequent re-protonation or reaction with the incoming amine nucleophile can occur from either face of the planar ring, leading to a mixture of D and L products.[1][4]

  • Direct Enolization (Path A): A less common but still possible pathway involves the direct abstraction of the α-proton from the activated amino acid by a strong base, forming an enolate without passing through the oxazolone intermediate.[1][4][5]

Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are specifically designed to minimize this risk.[6][8] The delocalization of the nitrogen's lone pair of electrons into the urethane carbonyl makes the amide oxygen less nucleophilic, thus disfavoring the formation of the oxazolone ring compared to acyl protecting groups.[8][9] However, the risk is never zero, especially with sensitive residues or under suboptimal conditions.[8]

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathways DAla D-Ala-OBn Activated Activated D-Ala-OBn (e.g., O-Acylisourea) DAla->Activated + Coupling Reagent (e.g., DIC) Oxazolone Planar Oxazolone Intermediate Activated->Oxazolone Path B (Cyclization) Enolate Symmetric Enolate Activated->Enolate Path A (Direct Enolization) + Strong Base Oxazolone->Enolate + Base (α-proton abstraction) D_Peptide D-Dipeptide (Desired Product) Enolate->D_Peptide Attack from one face L_Peptide L-Dipeptide (Racemized Product) Enolate->L_Peptide Attack from opposite face Amine R-NH₂ TroubleshootingWorkflow Start Racemization Detected? Reagent What is your coupling reagent? Start->Reagent Base What is your base? Reagent->Base Onium Salt (HBTU/HATU) Sol_Add Add Additive: HOBt, HOAt, or Oxyma Reagent->Sol_Add Carbodiimide (DIC/DCC) alone Temp What is the reaction temperature? Base->Temp Weak Base (NMM) Sol_Base Switch to weaker base: NMM or Collidine Base->Sol_Base Strong Base (DIPEA/TEA) Sol_Temp Perform coupling at 0°C Temp->Sol_Temp Room Temp or higher Sol_Reagent Switch to Onium Salt: HATU, COMU, or use DIC/Oxyma Temp->Sol_Reagent 0°C

Fig. 2: A decision workflow for troubleshooting racemization.
Frequently Asked Questions (FAQs)

Q1: Which amino acids are most prone to racemization?

A1: Besides glycine (which is achiral) and proline (where the ring structure prevents oxazolone formation), all amino acids can racemize. [6]However, histidine and cysteine are particularly susceptible to racemization during activation. [10][11] Q2: How does the solvent affect racemization?

A2: The polarity of the solvent can play a role. More polar solvents like DMF or NMP are commonly used for their excellent solvating properties, but they can sometimes favor racemization compared to less polar alternatives like dichloromethane (DCM), provided all reactants are soluble. [1][12] Q3: Can I use copper salts to prevent racemization?

A3: Yes, the addition of copper (II) chloride (CuCl₂) has been shown to be an effective additive for suppressing racemization, particularly in segment coupling strategies. [4][11]It is believed to chelate with the reactants, preventing the formation of the oxazolone intermediate.

Q4: How can I accurately measure the level of racemization?

A4: The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC). [15]This technique uses a chiral stationary phase that interacts differently with the D- and L-diastereomers, allowing for their separation and quantification. [15][16]Other methods include Capillary Electrophoresis (CE) and, for more complex analyses, Gas Chromatography-Mass Spectrometry (GC-MS) after hydrolysis and derivatization. [15][17]

Prevention Strategies & Protocols

Proactive prevention is always the best strategy. The optimal approach involves careful selection of reagents and strict control of reaction conditions.

Reagent Selection
Reagent ClassExamplesRelative Racemization RiskRecommendation
Coupling Reagents
CarbodiimidesDIC, DCC, EDCHigh (when used alone)Must be paired with an additive (e.g., Oxyma, HOAt, HOBt). [8]
Onium Salts (HOBt-based)HBTU, TBTU, PyBOPMediumEffective, but can be outperformed by newer reagents. PyBOP is potent but generates carcinogenic HMPA. [6]
Onium Salts (HOAt/Oxyma-based)HATU, HCTU, COMULowHighly recommended . Generally offer high coupling efficiency with low racemization. [1][6]
Phosphonium ReagentsDEPBTLowHas shown remarkable resistance to racemization, especially with Nα-acyl protected amino acids. [4][13]
Additives
HOBt1-HydroxybenzotriazoleGoodThe classic standard, but has explosive properties and is less effective than newer options. [6]
HOAt1-Hydroxy-7-azabenzotriazoleBetterMore effective than HOBt at suppressing racemization but also has explosive properties. [5][6]
OxymaEthyl 2-cyano-2-(hydroxyimino)acetateBest A non-explosive, highly effective alternative to HOBt/HOAt that provides high coupling rates and low racemization. [1][6][13]
Bases
Strong/UnhinderedTEA (Triethylamine)HighGenerally not recommended due to high racemization risk. [5]
Strong/HinderedDIPEA (DIEA)MediumVery common, but should be used judiciously. Can promote racemization. [8]
Weaker/HinderedNMM, 2,4,6-CollidineLow Recommended choice . NMM is a good default; Collidine is preferred for highly sensitive couplings. [5][8][14]
Recommended Low-Racemization Protocol: DIC/Oxyma Coupling

This protocol outlines a robust method for coupling D-Alanine benzyl ester to an amine component (R-NH₂) in solution phase, designed to minimize racemization.

Materials:

  • N-protected D-Alanine benzyl ester (1.0 eq)

  • Amine component hydrochloride salt (e.g., H-Gly-OMe·HCl) (1.0 eq)

  • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.1 eq)

  • N-Methylmorpholine (NMM) (1.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ice-water bath

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-protected D-Alanine benzyl ester (1.0 eq), the amine component hydrochloride salt (1.0 eq), and Oxyma (1.1 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the stirred reaction mixture to 0 °C using an ice-water bath.

  • Neutralization: Add N-Methylmorpholine (NMM) (1.0 eq) dropwise to the solution to neutralize the hydrochloride salt. Stir for 5-10 minutes.

  • Activation & Coupling: Slowly add DIC (1.1 eq) to the cold reaction mixture. A white precipitate of diisopropylurea (DIU) may begin to form.

  • Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm slowly to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the insoluble diisopropylurea byproduct.

    • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure dipeptide.

  • Validation: Analyze the purified product using Chiral HPLC to confirm its optical purity. [15]

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]
  • Goodman, M., et al. (2002). 7.4 Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. [Link]
  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]
  • Goodman, M., & Levine, L. (1964). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society. [Link]
  • Yan, X., et al. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry. [Link]
  • Parisi, G., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry. [Link]
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. [Link]
  • Yan, X., et al. (2021). Chirality Effects in Peptide Assembly Structures. PMC. [Link]
  • Conibear, A. C., et al. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC. [Link]
  • Lee, J. K., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [Link]
  • Blanchard, J. E., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Letters in Peptide Science. [Link]
  • Brückner, H., & Schieber, A. (2001). Validation of determination of optical purity of peptides. Journal of Peptide Science. [Link]
  • Ovchinnikov, M. V., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling.
  • Armstrong, D. W., et al. (2019). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Ghosh, K., & Lubell, W. D. (2023). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]
  • Ismail, I., et al. (2023). Mechanism of epimerisation/racemisation through oxazolone intermediate.
  • Descroix, S., et al. (2004). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. [Link]
  • Zhang, J., et al. (2010). Identification of racemization sites using deuterium labeling and tandem mass spectrometry. Analytical Biochemistry. [Link]
  • Han, Y., et al. (1997). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. The Journal of Organic Chemistry. [Link]

Sources

common side reactions in peptide synthesis using D-Alanine benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Now

I've started gathering information on side reactions in peptide synthesis, focusing on D-Alanine benzyl ester. My initial research involves comprehensive Google searches using targeted keywords like "D-Alanine benzyl ester peptide synthesis side reactions." I'm aiming to build a comprehensive overview of potential challenges and issues.

Expanding Search and Structure

I am now expanding my search queries to include racemization and diketopiperazine formation related to D-Alanine benzyl ester. Simultaneously, I'm structuring a technical support center with an intro, FAQ, and Troubleshooting section, addressing potential issues in a question-and-answer format. For each side reaction identified, I'll detail the mechanism and provide troubleshooting steps and preventive measures to ensure scientific accuracy. I'll include experimental parameter adjustments.

Detailing Mechanisms and Protocols

I'm now detailing the underlying chemical mechanisms for each identified side reaction, citing authoritative sources to ensure accuracy. I'm focusing on providing practical troubleshooting steps and preventative measures. This includes experimental parameter adjustments, and creating visual aids like diagrams and tables to enhance clarity. I'm also preparing step-by-step protocols, including a racemization assessment method.

how to remove dicyclohexylurea (DCU) byproduct in D-Alanine ester reactions

Author: BenchChem Technical Support Team. Date: January 2026

Beginning: Research & Understanding

My initial steps involve detailed Google searches to identify typical obstacles and proven techniques for removing dicyclohexylurea (DCU) from D-Alanine ester reactions. I'm especially interested in understanding the solubility properties involved in this process.

Planning: Technical Solution Flow

I'm now focusing on structuring the technical support center. It starts with an overview, then FAQs and troubleshooting guides. My goal is to use search results to pinpoint frequent researcher issues and provide clear answers. I'll include the underlying chemical principles, and reference sources for mechanistic claims, and the protocols. I will also make a detailed experimental protocol for DCU removal. I am collecting quantitative data on DCU solubility, so it can be viewed in a chart format. Finally, I will design a Graphviz diagram.

Exploring: Removal Strategies

I'm now starting with a detailed Google search to identify challenges and established methods for DCU removal, focusing on DCU's solubility, various techniques, alternative reagents, and chromatography. Then, I'll structure a technical support center with an overview, FAQs, and troubleshooting guides, targeting researcher issues. I will explain the chemical principles, cite sources, and create a detailed protocol with quantitative data for effective methods like precipitation.

Technical Support Center: Troubleshooting Incomplete Coupling of D-Alanine Benzyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into overcoming challenges associated with the incomplete coupling of D-Alanine benzyl ester. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring a robust and reproducible workflow.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding D-Alanine benzyl ester coupling reactions.

Q1: My coupling reaction with D-Alanine benzyl ester is consistently showing low yield. What are the most likely causes?

A1: Incomplete coupling of D-Alanine benzyl ester can stem from several factors, often related to reagent quality, reaction conditions, or inherent properties of the substrates.[1] The primary culprits typically include:

  • Inefficient Carboxylic Acid Activation: The carboxyl group of the coupling partner must be effectively activated to react with the amino group of D-Alanine benzyl ester. Insufficient or degraded coupling reagents are a common cause of failure.[1][2]

  • Protonation of the Amine: D-Alanine benzyl ester, often supplied as a hydrochloride or tosylate salt, must be fully neutralized to its free amine form to be nucleophilic.[3][4] An acid-base reaction between a carboxylic acid coupling partner and the free amine can also occur, rendering the amine non-nucleophilic.[1]

  • Steric Hindrance: While D-Alanine itself is not exceptionally bulky, significant steric hindrance on the carboxylic acid partner can impede the approach of the nucleophile, slowing down or preventing the reaction.[1][5]

  • Moisture Contamination: Water present in solvents or reagents can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting carboxylic acid and preventing amide bond formation.[1]

  • Side Reactions: The formation of stable, unreactive byproducts, such as N-acylurea from carbodiimide reagents, can consume the activated intermediate and reduce the yield.[2]

Q2: I'm observing a significant amount of a byproduct that I suspect is racemized material. Why is this happening and how can I prevent it?

A2: Racemization, the conversion of the D-Alanine enantiomer to a mixture of D and L forms, is a critical concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can impact biological activity.[6]

The primary mechanism involves the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate after the activation of the N-protected amino acid.[6] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.[6][7]

Key factors influencing racemization include:

  • Coupling Reagents: Carbodiimides like DCC and EDC are known to cause racemization if used without additives.[6][8][9]

  • Base: The presence of a strong or excess base can promote racemization.[2][9]

  • Temperature: Higher reaction temperatures increase the rate of racemization.[9]

To minimize this, it is crucial to use racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), employ sterically hindered, weaker bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), and conduct the reaction at low temperatures (e.g., 0 °C).[6][7][9]

Q3: How do I properly prepare D-Alanine benzyl ester for the coupling reaction if it is in a salt form?

A3: D-Alanine benzyl ester is commonly available as a p-toluenesulfonate (tosylate) or hydrochloride salt to improve its stability and handling.[3][4] Before the coupling reaction, the free amine must be liberated. This is typically achieved by adding a non-nucleophilic organic base to the reaction mixture. One equivalent of the base is required to neutralize the salt. It is common practice to use a slight excess of the base.

II. Troubleshooting Guide: A Deeper Dive

This section provides a structured, problem-and-solution framework for tackling incomplete coupling reactions.

Problem 1: Incomplete Activation of the Carboxylic Acid

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted carboxylic acid starting material.

  • Low overall conversion to the desired product.

Causality: The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is the role of the coupling reagent. If this activation step is inefficient, the reaction will stall.

Troubleshooting Workflow:

start Incomplete Activation Suspected check_reagents Verify Quality of Coupling Reagents & Solvents start->check_reagents check_reagents->start Reagents degraded, replace and restart pre_activation Implement Pre-activation Step check_reagents->pre_activation Reagents are high quality monitor Monitor Activation via Analytical Methods pre_activation->monitor change_reagent Switch to a More Potent Coupling Reagent change_reagent->pre_activation monitor->change_reagent Activation Still Incomplete success Successful Coupling monitor->success Activation Confirmed

Caption: Troubleshooting workflow for incomplete carboxylic acid activation.

Solutions & Protocols:

  • Verify Reagent Quality: Coupling reagents, especially carbodiimides like EDC, can degrade over time, particularly if exposed to moisture. Use fresh, high-quality reagents and anhydrous solvents.

  • Implement a Pre-activation Step: Activating the carboxylic acid before adding the D-Alanine benzyl ester can improve yields.

    Protocol 1: Pre-activation with HATU [1]

    • Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM).

    • Add the coupling reagent HATU (1.0-1.5 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add the neutralized D-Alanine benzyl ester (1.0-1.2 eq) to the pre-activated mixture.

    • Monitor the reaction progress by TLC or LC-MS.

  • Switch to a More Potent Coupling Reagent: If standard carbodiimide couplings are failing, consider phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) reagents, which are generally more efficient and can be less prone to certain side reactions.[8][10]

Problem 2: Issues with the Amine Component (D-Alanine Benzyl Ester)

Symptoms:

  • Significant amount of unreacted D-Alanine benzyl ester observed in the reaction mixture.

  • The carboxylic acid partner is consumed, but the desired product is not formed in stoichiometric amounts.

Causality: The primary issue is often incomplete neutralization of the amine salt, rendering it non-nucleophilic. Steric hindrance can also play a role, although less common with the small alanine side chain.[5][11][12]

Solutions & Protocols:

  • Ensure Complete Neutralization: If starting from a salt, use at least one equivalent of a non-nucleophilic base like DIPEA or NMM to generate the free amine. It is often beneficial to add the base to the amine salt solution and stir for a few minutes before adding it to the activated carboxylic acid.

  • Optimize Base Selection: The choice of base is critical. While DIPEA is common, for reactions prone to racemization, the weaker base N-methylmorpholine (NMM) is a better choice.[2][9]

    BasepKa of Conjugate AcidSteric HindranceCommon Use
    Triethylamine (TEA)~10.7LowGeneral purpose, but can increase racemization risk.
    DIPEA~10.7HighPreferred for minimizing racemization.[9]
    NMM~7.4ModerateGood choice for racemization-sensitive couplings.[9]
    2,4,6-Collidine~7.4HighUsed in cases with a very high risk of racemization.[2]
Problem 3: Side Reaction Complications

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS that do not correspond to starting materials or the desired product.

  • Formation of a precipitate (in the case of DCC, this is dicyclohexylurea - DCU).

Causality: Several side reactions can compete with the desired amide bond formation.

Key Side Reactions and Mitigation Strategies:

coupling Activated Carboxylic Acid racemization Racemization (via Oxazolone) coupling->racemization n_acylurea N-Acylurea Formation coupling->n_acylurea diketopiperazine Diketopiperazine Formation coupling->diketopiperazine product Desired Dipeptide coupling->product

Caption: Common side reactions in peptide coupling.

  • N-Acylurea Formation: With carbodiimides, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[2]

    • Solution: This side reaction is temperature-dependent. Running the reaction at lower temperatures (0 °C) is recommended.[2] The use of additives like HOBt or HOAt can trap the O-acylisourea as an active ester, which is less prone to this rearrangement.[13]

  • Diketopiperazine Formation: If the coupling is performed on a dipeptide-resin where D-Alanine is the second amino acid, cyclization can occur to form a diketopiperazine, cleaving the peptide from the resin.[7][14]

    • Solution: This is more prevalent in solid-phase synthesis. Using 2-chlorotrityl chloride resin can suppress this due to steric hindrance.[7]

  • Racemization: As discussed in the FAQs, this is a major concern.

    Protocol 2: Low-Racemization Coupling using DIC/Oxyma [6]

    • In a reaction vessel, dissolve the N-protected carboxylic acid (1.0 eq) and Oxyma (1.2 eq) in an anhydrous solvent like DCM or DMF.

    • Add the D-Alanine benzyl ester hydrochloride salt (1.0 eq) to the mixture.

    • Cool the flask to 0 °C in an ice-water bath.

    • Add N-Methylmorpholine (NMM) (1.0 eq) to neutralize the hydrochloride salt.

    • Slowly add DIC (1.1 eq) to the reaction mixture.

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring until completion.

III. Analytical Monitoring of the Coupling Reaction

Effective troubleshooting relies on accurate monitoring of the reaction's progress.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the desired product, unreacted starting materials, and potential byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantitative analysis of reaction conversion by integrating the signals of starting materials and products.[15]

  • Qualitative Colorimetric Tests (for Solid-Phase Synthesis): The Kaiser test is used to detect free primary amines. A positive (blue) result indicates an incomplete coupling.[16]

IV. Conclusion

Successfully troubleshooting the incomplete coupling of D-Alanine benzyl ester requires a systematic approach that considers the integrity of the reagents, the specifics of the reaction setup, and the potential for side reactions. By understanding the underlying chemical principles and employing rigorous analytical monitoring, researchers can optimize their protocols to achieve high yields and purity. This guide serves as a foundational resource, empowering you to diagnose and resolve common issues encountered in the synthesis of peptide-based therapeutics and research tools.

References
  • Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding. AIR Unimi. [Link]
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
  • PubMed. (2021, March 25).
  • Reddit. (2017, February 22). coupling reaction using EDC/HOBt. [Link]
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]
  • ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]
  • Reddit. (2022, March 24). amide coupling help. [Link]
  • ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. [Link]
  • Google Patents. (n.d.). JP2000247934A - Production of amino acid benzyl ester having high optical purity.
  • ResearchGate. (2021, September 29). Why is my Amide Coupling Not working using Cysteamine?. [Link]
  • ResearchGate. (2015, March 22).
  • Indian Academy of Sciences. (n.d.).
  • ResearchGate. (2021, October 12). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis. [Link]
  • Chemical Communications (RSC Publishing). (2019, November 11). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. [Link]
  • ACS Publications. (n.d.). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. [Link]
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
  • PMC. (n.d.). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. [Link]
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
  • Reddit. (2024, October 9). Struggling with amide coupling. [Link]
  • PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

Sources

optimization of deprotection conditions for benzyl ester in D-Alanine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the optimization and troubleshooting of benzyl ester deprotection for D-Alanine. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, delving into the causality behind experimental choices to empower you with a robust, problem-solving framework.

Introduction: The Benzyl Ester in D-Alanine Synthesis

The benzyl (Bn) ester is a widely used carboxyl-protecting group in peptide synthesis due to its general stability under both acidic and basic conditions commonly used for the removal of N-terminal protecting groups like Boc and Fmoc.[1] Its removal is typically achieved under mild, neutral conditions via catalytic hydrogenolysis, a key feature that makes it attractive for syntheses involving acid-sensitive substrates.[1] However, the apparent simplicity of benzyl ester deprotection can be deceptive. Challenges such as incomplete reactions, catalyst poisoning, and unforeseen side reactions are common hurdles. This guide is designed to provide direct answers and actionable solutions to these challenges.

This is the most prevalent and often cleanest method for benzyl group cleavage, proceeding via the hydrogen-mediated cleavage of the C-O bond.[2] The reaction yields the free carboxylic acid and toluene as the byproduct.[3][4]

Troubleshooting Guide & FAQs (Catalytic Hydrogenolysis)

Question 1: My hydrogenolysis reaction is sluggish or incomplete. What are the common causes and how can I fix it?

Answer: This is a frequent issue with several potential root causes:

  • Poor Catalyst Activity: The quality and activity of Palladium on carbon (Pd/C) can vary significantly between suppliers.[5]

    • Solution 1 (Immediate): Increase the catalyst loading (e.g., from 10 mol% to 20 mol% weight of the substrate).[6] Be aware that excessive catalyst can sometimes lead to side reactions.

    • Solution 2 (Systematic): Screen catalysts from different vendors to find a more active one for your specific substrate.[5] Some reactions benefit from using Pearlman's catalyst (Pd(OH)₂/C), which can be more active.

    • Solution 3 (Procedural): Ensure the catalyst is properly handled. Avoid prolonged exposure to air. For reactions that have stalled, filtering the mixture through a fresh pad of Celite and adding a new batch of catalyst can sometimes restart the reaction.[7]

  • Insufficient Hydrogen Delivery:

    • Solution 1 (H₂ Gas): Ensure the system is properly purged of air and filled with hydrogen. Check for leaks. Increase the hydrogen pressure if your equipment allows (e.g., from balloon pressure to 50 psi in a Parr shaker).

    • Solution 2 (Transfer Hydrogenation): If using a hydrogen donor like ammonium formate or formic acid, ensure you are using a sufficient excess (typically 5 equivalents or more).[6] The reaction may also require heating to reflux to facilitate hydrogen transfer.[6]

  • Solvent Choice: The reaction is highly dependent on the solvent.

    • Solution: Protic solvents like methanol (MeOH) or ethanol (EtOH) are generally preferred as they facilitate the protonolysis step.[8] If your substrate has poor solubility in alcohols, co-solvents like tetrahydrofuran (THF) or ethyl acetate (EtOAc) can be used.

Question 2: I suspect my catalyst is being poisoned. How can I identify and overcome this?

Answer: Catalyst poisoning is a major cause of reaction failure, particularly in peptide synthesis.[4]

  • Identifying the Culprit:

    • Sulfur Compounds: Even trace amounts of sulfur (from reagents or side-chain protecting groups like in Cysteine or Methionine) will irreversibly poison palladium catalysts.[4][7]

    • Amines: The product D-Alanine itself is an amine. Amines can coordinate strongly to the palladium surface, reducing its catalytic activity.[9] This is often observed as the reaction rate slowing down significantly as the product concentration increases.[9]

  • Solutions for Catalyst Poisoning:

    • Amine Poisoning: The coordination of amines to the catalyst is often pH-dependent. Adding a mild acid like acetic acid (AcOH) can protonate the product amine, forming a salt that has a lower affinity for the catalyst surface and thereby preventing auto-inhibition.[9]

    • Sulfur Poisoning: This is much more challenging. Using a large excess of catalyst is one option, but it is expensive and often ineffective. If sulfur is present in your molecule, you should consider an alternative deprotection method entirely (see Section 2: Acidic Cleavage).

    • General: Using a heterogeneous acidic catalyst in conjunction with Pd/C, such as Niobic acid-on-carbon (Nb₂O₅/C), has been shown to facilitate debenzylation by mitigating the poisoning effect of amines.[9]

Question 3: I am observing side reactions, such as the reduction of other functional groups. How can I improve selectivity?

Answer: While hydrogenolysis is generally selective for the benzyl group, other reducible functional groups can sometimes react.

  • Common Reducible Groups: Alkenes, alkynes, nitro groups, and some aromatic systems can be reduced under hydrogenolysis conditions.

  • Improving Selectivity:

    • Catalytic Transfer Hydrogenation (CTH): Using a hydrogen donor like 1,4-cyclohexadiene or ammonium formate is often milder than using high-pressure H₂ gas and can sometimes provide better selectivity.[3][4]

    • Catalyst "Tuning": The addition of a catalyst poison can sometimes be used strategically. For instance, adding a small amount of pyridine has been used to selectively remove O-benzyl groups in the presence of more sensitive functionalities by moderating the catalyst's activity.[10]

    • Alternative Catalysts: Nickel boride has been reported to chemoselectively cleave benzyl esters in the presence of benzyl ethers and other ester types.[11]

Experimental Protocols: Catalytic Hydrogenolysis

Protocol 1: Standard Hydrogenolysis with H₂ Gas
  • Setup: In a round-bottom flask or hydrogenation vessel, dissolve D-Alanine benzyl ester (1.0 eq) in methanol (approx. 0.1 M concentration).

  • Inerting: Add 10% Palladium on Carbon (10 mol% by weight). Seal the vessel and carefully flush the system with nitrogen or argon, followed by a vacuum purge. Repeat this cycle 3-5 times.

  • Hydrogenation: Introduce hydrogen gas into the vessel (a balloon is sufficient for small scale; a pressure reactor for larger scales).

  • Reaction: Stir the suspension vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.

  • Work-up: Carefully vent the hydrogen and flush the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected D-Alanine.

Protocol 2: Catalytic Transfer Hydrogenation (CTH)
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve D-Alanine benzyl ester (1.0 eq) in methanol or ethanol.

  • Reagent Addition: Add 10% Palladium on Carbon (10-20 mol% by weight), followed by ammonium formate (5.0 eq).[6]

  • Reaction: Heat the mixture to reflux and stir.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-4 hours.

  • Work-up & Isolation: Cool the reaction to room temperature and filter through Celite® to remove the catalyst. Remove the solvent under reduced pressure. The resulting crude product can be purified further if needed.

Data Summary Table

MethodCatalystHydrogen SourceTemp.Typical TimeAdvantagesDisadvantages
Standard 10% Pd/CH₂ gas (1 atm)RT2-16 hClean byproducts (toluene)Requires H₂ gas handling; Potential catalyst poisoning
CTH 10% Pd/CNH₄⁺HCO₂⁻Reflux1-4 hNo H₂ gas required; often fasterByproducts from donor; requires heating
High Pressure 10% Pd/CH₂ gas (50 psi)RT1-6 hFaster than 1 atmRequires specialized pressure equipment
Acid Additive 10% Pd/CH₂ gasRTVariesMitigates amine poisoningRequires subsequent neutralization

Workflow & Decision Diagram

Deprotection_Workflow cluster_start Start: Benzyl-Protected D-Alanine cluster_hydro Method 1: Hydrogenolysis cluster_acid Method 2: Acidic Cleavage start Substrate Analysis: Are sulfur or other reducible groups present? q_sulfur Sulfur Present? start->q_sulfur h2 Standard H2/Pd-C q_sulfur->h2 No acid Use Strong Acid (e.g., HBr/AcOH, TFA) with Scavenger q_sulfur->acid Yes cth Catalytic Transfer Hydrogenation (CTH) (e.g., NH4+HCO2-) q_amine Reaction stalling? (Amine Poisoning) cth->q_amine h2->cth Alternative h2->q_amine add_acid Add Acetic Acid to reaction mixture q_amine->add_acid Yes complete Reaction Complete -> Filter Catalyst -> Isolate Product q_amine->complete No add_acid->complete complete2 Reaction Complete -> Work-up -> Isolate Product acid->complete2 Troubleshooting_Acid cluster_causes Potential Causes cluster_solutions Recommended Solutions start Problem Observed cause1 Benzyl Cation Alkylation start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Degradation / Racemization start->cause3 sol1 Add/Increase Scavenger (Anisole, Thioanisole) cause1->sol1 Solution sol2 Increase Reaction Time or Temperature (cautiously) cause2->sol2 Solution 1 sol3 Use Stronger Acid (e.g., TFMSA) cause2->sol3 Solution 2 sol4 Decrease Temperature (0°C) & Reduce Reaction Time cause3->sol4 Solution

Caption: Troubleshooting logic for acidic deprotection of benzyl esters.

References

  • Felix, A. M., et al. (1978). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry.
  • Mandal, P. K., & McMurray, J. S. (2007). In situ generation of molecular hydrogen by addition of triethylsilane to palladium on charcoal. The Journal of Organic Chemistry.
  • YouTube. (2019). synthesis & cleavage of benzyl ethers.

Sources

purification challenges of peptides containing D-Alanine benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing Peptide Purification Challenges

I'm currently engaged in a comprehensive review of literature and resources. I've initiated several targeted Google searches to explore the specific purification challenges associated with peptides containing D-Alanine benzyl ester. I'm focusing on identifying common issues, examining troubleshooting strategies, and pinpointing relevant analytical techniques. I'm now transitioning into an analysis phase to synthesize this information.

Formulating Support Center Structure

I've just finished a comprehensive literature review and am moving into the technical support center's structuring. I'm prioritizing logical flow, starting with a review of D-Ala(Bzl) peptide properties, then moving into an FAQ and troubleshooting section. I'll make the FAQ very useful by including explanations, protocols, and parameter tables, with diagrams for complex topics. I'm focusing on citations throughout, with a full references section at the end.

Synthesizing Purification Strategies

I am now focusing on the recurring problems identified during my information gathering, such as diastereomeric co-elution and benzyl group lability. I'm actively seeking established protocols and expert advice to tackle these challenges. The goal is to formulate detailed answers for our FAQ and troubleshooting, offering step-by-step guidance, data tables, and diagrams. I'm ensuring all information is well-referenced.

strategies to enhance the solubility of D-Alanine benzyl ester reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for optimizing reaction mixtures involving D-Alanine benzyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during synthesis. Here, we combine fundamental chemical principles with field-tested methodologies to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My D-Alanine benzyl ester starting material is not fully dissolving in my reaction solvent. What are the immediate steps I should take?

A1: Incomplete dissolution is a common issue that can significantly hinder reaction kinetics and lead to lower yields. Initially, ensure that your D-Alanine benzyl ester is of high purity, as impurities can reduce solubility. The next immediate step is to gently warm the mixture while stirring, as solubility often increases with temperature. However, be cautious not to exceed the thermal stability limits of your reactants. If warming is ineffective or not permissible for your reaction, consider a sequential solvent addition, starting with a small amount of a co-solvent known for its high dissolving power, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), before adding the main reaction solvent.

Q2: I'm observing precipitation of my product or starting material midway through the reaction. What is causing this and how can I prevent it?

A2: Mid-reaction precipitation typically indicates that the concentration of a solute has surpassed its solubility limit in the solvent system as the reaction progresses. This can be due to changes in the composition of the reaction mixture (consumption of reactants and formation of products) or temperature fluctuations. To prevent this, you can employ a higher dilution of your reactants from the outset. Alternatively, a gradual addition of the limiting reagent can maintain a lower instantaneous concentration, preventing the solubility threshold from being breached. If the precipitate is your desired product, this might be an advantage, driving the reaction to completion; in such cases, ensure adequate stirring to prevent clumping and facilitate subsequent isolation.

Q3: Can the choice of base affect the solubility of the D-Alanine benzyl ester reaction mixture?

A3: Absolutely. The choice of base can significantly influence the overall solubility of the reaction components. Organic bases, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), are generally soluble in a wide range of organic solvents and are often preferred. Inorganic bases, like potassium carbonate or sodium bicarbonate, have limited solubility in many organic solvents, which can lead to heterogeneous reaction mixtures. If an inorganic base is necessary, consider using a phase-transfer catalyst to facilitate the reaction between the solid and liquid phases. The formation of salt byproducts from the reaction of the base with any acidic components can also lead to precipitation, so selecting a base that forms a more soluble salt in your chosen solvent is a critical consideration.

Q4: Are there any specific solvent systems that are generally recommended for reactions involving D-Alanine benzyl ester?

A4: The optimal solvent system is highly dependent on the specific reaction being performed (e.g., peptide coupling, N-protection). However, for peptide coupling reactions involving D-Alanine benzyl ester, polar aprotic solvents are frequently employed due to their ability to dissolve the polar starting materials and intermediates. Dichloromethane (DCM) is a common choice, often used in combination with a co-solvent like DMF to enhance solubility. Other recommended solvents include tetrahydrofuran (THF), acetonitrile (ACN), and ethyl acetate (EtOAc), sometimes in mixtures to fine-tune the polarity and solvating power of the medium.

Troubleshooting Guide: Enhancing Solubility

This section provides in-depth strategies to address solubility challenges with D-Alanine benzyl ester reaction mixtures, grounded in chemical principles and supported by experimental protocols.

Strategic Solvent Selection

The principle of "like dissolves like" is the cornerstone of solvent selection. D-Alanine benzyl ester possesses both polar (amino and ester groups) and non-polar (benzyl group) characteristics, making the choice of solvent critical.

Caption: Solvent screening workflow for enhancing reactant solubility.

  • Preparation: In separate small vials, add a pre-weighed amount of D-Alanine benzyl ester (e.g., 10 mg).

  • Solvent Addition: To each vial, add a measured volume (e.g., 1 mL) of a different test solvent (e.g., DCM, THF, ACN, EtOAc, DMF).

  • Observation at Room Temperature: Vigorously stir or vortex each vial for 2 minutes and visually inspect for complete dissolution. Record your observations.

  • Co-solvent Addition (if necessary): For solvents where the ester is insoluble, add a co-solvent dropwise until dissolution is achieved, recording the volume of co-solvent added.

  • Temperature Adjustment (if necessary): If insolubility persists, gently warm the vials in a water bath (e.g., to 40°C) and observe any changes in solubility.

  • Data Analysis: Compare the solubility across different solvent systems to identify the most effective one for your reaction.

SolventPolarity IndexGeneral Observations
Dichloromethane (DCM)3.1Moderately soluble, often requires a co-solvent.
Tetrahydrofuran (THF)4.0Good solubility for many starting materials.
Acetonitrile (ACN)5.8Generally a good solvent for polar molecules.
Ethyl Acetate (EtOAc)4.4Moderate solubility, can be a good reaction medium.
Dimethylformamide (DMF)6.4High dissolving power, excellent co-solvent.
N-Methyl-2-pyrrolidone (NMP)6.5Similar to DMF, very effective for stubborn solutes.
The Role of Co-solvents

A co-solvent can dramatically alter the properties of the primary solvent, often leading to a synergistic effect on solubility. The addition of a small amount of a highly polar co-solvent like DMF or NMP to a less polar solvent like DCM can create a microenvironment that is more favorable for dissolving polar reactants like amino acid esters.

G cluster_0 Primary Solvent (e.g., DCM) cluster_1 Co-solvent (e.g., DMF) cluster_2 Resulting Mixture A Limited Solvating Power for Polar Reactants C Enhanced Polarity & Solvating Capacity A->C Modifies B High Polarity & Strong Solvating Ability B->C Contributes D Improved Solubility of D-Alanine Benzyl Ester C->D Leads to

Caption: How co-solvents enhance the solubility of reaction mixtures.

Temperature as a Solubility Lever

Increasing the temperature of the reaction mixture increases the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute, which can overcome the intermolecular forces holding the solute together and promote dissolution.

Caution: While effective, increasing the temperature can also lead to unwanted side reactions or degradation of thermally sensitive compounds. It is crucial to determine the thermal stability of all reactants before applying heat.

Solubility-Enhancing Additives

In some cases, particularly in peptide coupling reactions, additives can be used to improve solubility and reaction efficiency.

  • 1-Hydroxybenzotriazole (HOBt): While primarily known as a coupling additive to suppress racemization, HOBt can also enhance the solubility of activated amino acid species.

  • Phase-Transfer Catalysts: For reactions involving an inorganic base in an organic solvent, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can shuttle the base anion into the organic phase, facilitating the reaction and improving the overall homogeneity of the mixture.

References

dealing with steric hindrance in coupling reactions with D-Alanine benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling reactions involving D-Alanine benzyl ester. The inherent steric hindrance associated with this and similar amino acid derivatives presents unique challenges that can lead to low yields, incomplete reactions, and the formation of undesirable side products.

This document provides in-depth, field-proven insights and troubleshooting strategies to help you overcome these obstacles. We will explore the causal relationships behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative scientific literature.

Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with D-Alanine benzyl ester failing or giving a low yield?

The primary challenge in coupling D-Alanine benzyl ester stems from steric hindrance. This hindrance arises from two main sources: the methyl group on the alpha-carbon of alanine and the bulky benzyl ester protecting the C-terminus. When this molecule acts as the amine component (nucleophile), its approach to an activated carboxylic acid is sterically impeded. When it acts as the carboxylic acid component, the bulky groups can hinder the approach of the incoming amine after activation. This steric clash slows down the rate of the desired peptide bond formation, allowing side reactions to become more competitive and leading to incomplete conversion of starting materials.[1][2]

Q2: Which coupling reagents are most effective for sterically hindered amino acids like D-Alanine benzyl ester?

Standard coupling reagents, such as simple carbodiimides like DCC or EDC alone, are often inefficient for sterically demanding couplings.[1] To achieve high yields, more potent activating agents are necessary.[3] The choice of reagent is critical for success.

  • Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are highly effective.[4] HATU, which forms a highly reactive OAt-ester intermediate, is often considered the gold standard for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[4][5] COMU is a modern, safer alternative to HATU with comparable or superior efficiency, as it incorporates the OxymaPure moiety, avoiding the potentially explosive HOBt/HOAt byproducts.[5][6]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[4][7] A key advantage of phosphonium salts is that they do not react with free amino groups to cause guanidinylation, a common side reaction with uronium reagents when they are used in excess.[6][8] PyAOP is particularly effective for coupling N-methylated (a type of sterically hindered) amino acids.[7]

Q3: How do reaction conditions (temperature, solvent, base) impact the outcome?

Optimizing reaction conditions is crucial for overcoming steric barriers:

  • Base Selection: A non-nucleophilic, sterically hindered base is essential. N,N-Diisopropylethylamine (DIPEA) is the most common choice.[6] For reactions particularly prone to racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be considered, though this can sometimes slow the reaction rate.[6][9]

  • Temperature: While low temperatures (e.g., 0 °C) are typically used during the initial activation and coupling phase to minimize racemization[9], allowing the reaction to slowly warm to room temperature and proceed for an extended period (12-24 hours) is often necessary to drive the sluggish reaction to completion.[3]

  • Solvent: Anhydrous polar aprotic solvents are standard. N,N-Dimethylformamide (DMF) is the most common choice due to its excellent solvating properties. Dichloromethane (DCM) can also be used, particularly if byproducts like dicyclohexylurea (from DCC) need to be filtered out.[3][10]

Q4: What are the most common side reactions, and how can they be minimized?

Beyond low yield, several side reactions can compromise the purity of your final product:

  • Racemization: This is the loss of stereochemical integrity at the alpha-carbon. It is a significant risk during the activation step, especially with prolonged exposure to base or high temperatures.[9] The primary mechanism involves the formation of a planar oxazolone intermediate.[9]

    • Mitigation: Use additives like OxymaPure or HOAt (often incorporated into the coupling reagent itself, like in COMU or HATU).[5][9] Maintain low temperatures during activation and use the weakest base that still effectively promotes the reaction.[3]

  • N-Acylurea Formation: This occurs when using carbodiimide reagents (DCC, DIC, EDC). The reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, consuming the activated amino acid.[6][11]

    • Mitigation: This side reaction is suppressed by adding nucleophilic additives like HOBt or, more effectively, OxymaPure. These additives rapidly trap the O-acylisourea to form a more stable active ester, preventing the rearrangement.[6][12]

  • Guanidinylation: This side reaction is specific to uronium/aminium reagents (e.g., HBTU, HATU) and occurs when the reagent reacts with a free N-terminal amine. This terminates the peptide chain.[4][13]

    • Mitigation: Use a slight excess of the carboxylic acid component relative to the coupling reagent, and pre-activate the acid for a short period (5-10 minutes) before adding the amine component.[6] Alternatively, use a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[4]

Comparative Analysis of Recommended Coupling Reagents

The selection of a coupling reagent is one of the most critical decisions when dealing with steric hindrance. The following table summarizes the properties and expected outcomes for top-tier reagents suitable for coupling D-Alanine benzyl ester.

Coupling ReagentFull NameClassKey AdvantagesTypical Yield*Potential Issues
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminiumHighly efficient for hindered couplings; fast reaction rates; forms highly reactive OAt esters.[3][4]70-90%Guanidinylation risk if used in excess; HOAt byproduct is potentially explosive.[5][6]
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateUroniumEfficiency comparable to HATU; incorporates safer OxymaPure moiety; good solubility.[5][6]70-90%Guanidinylation risk; solutions have limited stability compared to HBTU.[4]
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphoniumHighly effective for N-methylated and other hindered residues; no guanidinylation side reaction.[4][7]65-85%Byproducts can be slightly more difficult to remove; solutions less stable than uronium salts.[4]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphoniumSafer, non-toxic alternative to BOP; efficient coupling with minimal racemization; no guanidinylation.[4][7]60-80%May require longer reaction times than HATU/COMU for very difficult couplings.[3]
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetateCarbodiimide + AdditiveCost-effective; Oxyma additive provides high reactivity and suppresses racemization effectively.[6][12]55-75%Slower than onium salts; risk of N-acylurea formation if stoichiometry is not optimal.[6]

*Note: Yields are estimates for challenging couplings and can vary based on specific substrates and conditions. Data synthesized from sources[6],[3],[5],[7], and[4].

Visualizing the Chemistry
The Coupling Mechanism

The fundamental process of forming a peptide bond involves two key steps: activation of the carboxylic acid and nucleophilic attack by the amine. Steric hindrance primarily slows down the second step.

G cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Nucleophilic Attack CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., OAt-Ester) CarboxylicAcid->ActivatedIntermediate + Reagent + Base CouplingReagent Coupling Reagent (e.g., HATU, DIC) Dipeptide Dipeptide (R-CO-NH-R') ActivatedIntermediate->Dipeptide + Amine (Rate-limiting step with steric hindrance) Amine Amine Component (R'-NH2)

Caption: General mechanism of peptide bond formation.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the coupling of D-Alanine benzyl ester.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Insufficient Activation: The chosen coupling reagent is not potent enough to overcome the steric barrier.[3] 2. Incomplete Reaction: Reaction time is too short or temperature is too low for the sterically hindered coupling.[3] 3. Reagent Degradation: Moisture in reagents or solvents has deactivated the coupling agent.1. Switch Reagent: Change to a more powerful reagent like HATU, COMU, or PyAOP.[4][6] 2. Optimize Conditions: Extend the reaction time to 24 hours or longer. Allow the reaction to warm from 0 °C to room temperature.[3] 3. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and ensure all reagents are dry.
Unreacted Starting Materials in Final Product 1. Inefficient Coupling: As above, the activation is too weak or the reaction has not gone to completion.[3] 2. Suboptimal Stoichiometry: An insufficient amount of the coupling reagent or the activated amino acid was used.1. Re-evaluate Reagent & Conditions: See solutions for "Low Yield". 2. Increase Equivalents: Increase the amount of coupling reagent and carboxylic acid component to 1.2-1.5 equivalents relative to the amine component.[3]
Significant Racemization Detected 1. Over-activation/Prolonged Base Exposure: The activated intermediate exists for too long in the presence of a strong base, leading to oxazolone formation.[9] 2. High Temperature: Running the reaction at elevated temperatures accelerates racemization.[9] 3. Incorrect Base: The chosen base is too strong or not sterically hindered enough.1. Minimize Pre-activation: Keep pre-activation time to a minimum (5-10 min) before adding the amine. 2. Control Temperature: Maintain 0 °C during activation and the initial coupling phase.[3] 3. Change Base: Switch from DIPEA to a weaker base like N-Methylmorpholine (NMM) if racemization is severe.[9]
Presence of N-Acylurea or Guanidinium Byproducts 1. N-Acylurea: A carbodiimide (DCC, DIC) was used without an effective additive, leading to rearrangement.[6] 2. Guanidinylation: A uronium reagent (HATU, HBTU) was used in excess relative to the carboxylic acid, causing it to react with the free amine.[8]1. Use Additives: If using a carbodiimide, always include an additive like OxymaPure or HOBt.[6] 2. Adjust Stoichiometry / Switch Reagent: For uronium reagents, use a slight excess of the acid. Alternatively, switch to a phosphonium reagent like PyBOP or PyAOP to eliminate the risk of guanidinylation.[4]
Troubleshooting Workflow

If you are experiencing low yields, follow this decision-making process to identify and solve the problem.

G Start Start: Low Coupling Yield CheckReagents Are you using a potent coupling reagent? (HATU, COMU, PyAOP) Start->CheckReagents CheckConditions Are reaction conditions optimized for hindrance? (e.g., >12h, RT) CheckReagents->CheckConditions Yes UpgradeReagent Action: Switch to HATU, COMU, or PyAOP. CheckReagents->UpgradeReagent No CheckPurity Are starting materials and solvents anhydrous? CheckConditions->CheckPurity Yes ExtendReaction Action: Increase reaction time to 24h. Allow to warm to RT. CheckConditions->ExtendReaction No DryReagents Action: Use fresh, anhydrous solvents and reagents. CheckPurity->DryReagents No Success Problem Resolved CheckPurity->Success Yes UpgradeReagent->Success ExtendReaction->Success DryReagents->Success

Caption: Decision tree for troubleshooting low-yield reactions.

Experimental Protocol: High-Efficiency Coupling Using HATU

This protocol provides a robust method for coupling a generic N-Boc-protected amino acid to D-Alanine benzyl ester hydrochloride, a common scenario where D-Alanine benzyl ester acts as the amine component.

Materials:

  • D-Alanine benzyl ester hydrochloride (1.0 eq)

  • N-Boc-Amino-Acid-OH (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Anhydrous Dichloromethane (DCM)

  • Saturated aq. NaHCO₃, 1M aq. HCl, Brine

Procedure:

  • Amine Preparation:

    • In a round-bottom flask, dissolve D-Alanine benzyl ester hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes at 0 °C.

  • Carboxylic Acid Activation (Pre-activation):

    • In a separate flask, dissolve the N-Boc-Amino-Acid-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF or DCM.

    • Cool this solution to 0 °C.

    • Slowly add DIPEA (1.9 eq) to the solution and stir for 5-10 minutes at 0 °C. A color change may be observed as the active ester forms.

  • Coupling Reaction:

    • Add the activated carboxylic acid solution (from step 2) dropwise to the prepared amine solution (from step 1) at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 2 hours, then slowly warm to room temperature.

    • Continue stirring for 12-24 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1M aq. HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purification:

    • Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

References
  • AAPPTec. (n.d.).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
  • AAPPTec. (n.d.). Coupling Reagents. [Link]
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
  • Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]
  • Subirós-Funosas, R., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(17), 6883–6887. [Link]
  • Jad, Y. E., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC - NIH. [Link]
  • Vrettos, E. I., et al. (2017).
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

Sources

Technical Support Center: Monitoring Epimerization of D-Alanine Benzyl Ester by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for monitoring the epimerization of D-Alanine benzyl ester. The stereochemical purity of chiral building blocks like D-Alanine benzyl ester is a critical quality attribute in pharmaceutical synthesis. The formation of the undesired L-enantiomer through epimerization can significantly alter the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). Regulatory agencies worldwide now strongly favor the development of single enantiomers over racemic mixtures, making robust analytical control of stereochemistry indispensable.[1][2]

This guide provides a comprehensive resource, structured from foundational principles to in-depth troubleshooting, to empower you to develop, execute, and troubleshoot a reliable chiral High-Performance Liquid Chromatography (HPLC) method for this critical analysis.

Core Principles: Chirality and Epimerization

Chirality is the property of a molecule that is non-superimposable on its mirror image. These mirror images are known as enantiomers (e.g., D-Alanine and L-Alanine). While they have identical physical properties in an achiral environment, they interact differently with other chiral entities, such as biological receptors or a Chiral Stationary Phase (CSP) in an HPLC column.[1]

Epimerization is the change in the configuration of one of several chiral centers in a molecule. In the case of D-Alanine benzyl ester, epimerization refers to the conversion of the D-enantiomer to the L-enantiomer at the alpha-carbon. This process can be accelerated by factors such as pH (especially basic conditions) and temperature, often occurring during synthesis or storage.[3] Monitoring this process is crucial to ensure the enantiomeric excess (%ee) of the desired D-isomer remains within specification.

Recommended Experimental Protocol

This section details a robust starting method for the direct chiral separation of D- and L-Alanine benzyl ester. The primary strategy employs a polysaccharide-based CSP, which is widely recognized for its broad applicability to amino acid derivatives.[4][5]

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_process Phase 3: Data Processing SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) SST System Suitability Test (Inject Standard) SamplePrep->SST MobilePhase Mobile Phase Preparation (e.g., Hexane/Ethanol/DEA) Equilibrate Column Equilibration (≥20 column volumes) MobilePhase->Equilibrate Equilibrate->SST Inject Inject Sample SST->Inject If SST Passes Acquire Data Acquisition Inject->Acquire Integrate Peak Integration Acquire->Integrate Calculate Calculate % L-Isomer Integrate->Calculate Report Generate Report Calculate->Report G cluster_resolution Poor / No Resolution cluster_shape Poor Peak Shape cluster_retention Retention Time Issues start Problem Observed p1 Poor Resolution (Rs < 2.0) start->p1 p2 Peak Splitting / Tailing start->p2 p3 Drifting Retention Time start->p3 c1a Optimize Mobile Phase p1->c1a c1b Adjust Temperature p1->c1b c1c Lower Flow Rate p1->c1c c1d Wrong CSP? p1->c1d s1a Adjust % Ethanol (5-20%) Change alcohol (IPA) Adjust modifier (0.05-0.2%) c1a->s1a s1b Try 15°C or 35°C c1b->s1b s1c Try 0.8 mL/min c1c->s1c s1d Screen orthogonal column (e.g., CHIROBIOTIC T) c1d->s1d c2a Injection Solvent Mismatch? p2->c2a c2b Column Contamination / Void? p2->c2b c2c Plugged Frit? p2->c2c c2d Additive Memory Effect? p2->c2d s2a Dissolve sample in mobile phase c2a->s2a s2b Backflush column (if allowed) Use guard column Replace column c2b->s2b s2c Replace column c2c->s2c s2d Dedicate column to method Flush extensively (see FAQ) c2d->s2d c3a Poor Equilibration? p3->c3a c3b Mobile Phase Evaporation? p3->c3b c3c Temperature Fluctuation? p3->c3c s3a Equilibrate for >20 column vols c3a->s3a s3b Keep solvent bottles capped Prepare fresh mobile phase c3b->s3b s3c Use column thermostat c3c->s3c

Sources

optimizing solvent systems for D-Alanine benzyl ester coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Gathering Initial Data

I'm currently engaged in a deep dive, initiating extensive Google searches. My focus is squarely on understanding the nuances of optimizing solvent systems for D-Alanine benzyl ester coupling. I'm prioritizing authoritative sources and dissecting the mechanics of common coupling reagents, side reactions like racemization, and identifying strategies to mitigate them.

Analyzing Research Strategies

I've transitioned from initial data gathering to structuring the information. Now, I'm organizing everything into a logical FAQ format, preparing detailed answers that explain the underlying chemical principles. I'm focusing on addressing specific issues researchers often face, and I'm actively citing credible sources.

Planning Detailed Structure

I'm now outlining a detailed FAQ and troubleshooting guide. I'm focusing on specific researcher challenges, formulating detailed answers that explain the chemical principles using credible references. Next, I plan to integrate tables of solvent properties and write experimental protocols, including racemization monitoring and coupling steps. Visuals will include DOT language diagrams. Finally, I will compile the references.

Technical Support Center: D-Alanine Esterification Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for D-Alanine esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often challenging reaction. Instead of a rigid list of steps, we will explore the causality behind experimental outcomes, empowering you to diagnose and resolve issues leading to low yields.

Proactive Troubleshooting: A Logic-Based Workflow

Before delving into specific FAQs, let's establish a logical workflow to diagnose the root cause of low esterification yield. The following diagram outlines a systematic approach to identifying the problem area.

G cluster_start cluster_reagents Reagent & Reaction Setup Integrity cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_analysis Analysis cluster_solutions Start Low D-Alanine Ester Yield Observed Reagent_Purity Are all reagents (D-Alanine, alcohol, acid catalyst) of appropriate purity and dryness? Start->Reagent_Purity Reagent_Stoichiometry Is the stoichiometry correct? (e.g., excess of alcohol) Reagent_Purity->Reagent_Stoichiometry [ Yes ] Solution_Reagents Solution: Verify reagent purity, use fresh/dry reagents, adjust stoichiometry. Reagent_Purity->Solution_Reagents [ No ] Solvent_Choice Is the solvent appropriate and dry? Reagent_Stoichiometry->Solvent_Choice [ Yes ] Reagent_Stoichiometry->Solution_Reagents [ No ] Temperature Is the reaction temperature optimal for the chosen catalyst and alcohol? Solvent_Choice->Temperature [ Yes ] Solvent_Choice->Solution_Reagents [ No ] Reaction_Time Is the reaction time sufficient for reaching equilibrium? Temperature->Reaction_Time [ Yes ] Solution_Conditions Solution: Optimize temperature and reaction time, employ azeotropic distillation or drying agents. Temperature->Solution_Conditions [ No ] Water_Removal Is water being effectively removed from the reaction? Reaction_Time->Water_Removal [ Yes ] Reaction_Time->Solution_Conditions [ No ] Quenching Was the reaction properly quenched? Water_Removal->Quenching [ Yes ] Water_Removal->Solution_Conditions [ No ] Extraction Are there losses during aqueous extraction due to product solubility or emulsion? Quenching->Extraction [ Yes ] Solution_Workup Solution: Adjust pH during work-up, use appropriate extraction solvents, optimize purification protocol. Quenching->Solution_Workup [ No ] Purification_Method Is the purification method (e.g., chromatography, distillation) suitable and optimized? Extraction->Purification_Method [ Yes ] Extraction->Solution_Workup [ No ] Analysis_Method Is the analytical method (e.g., NMR, GC-MS) accurately quantifying the product? Purification_Method->Analysis_Method [ Yes ] Purification_Method->Solution_Workup [ No ] Solution_Analysis Solution: Validate analytical method, use an internal standard. Analysis_Method->Solution_Analysis [ No ]

Caption: Troubleshooting workflow for low D-Alanine esterification yield.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of D-Alanine is giving me a very low yield. What are the most likely causes?

The Fischer esterification is an equilibrium-driven reaction. Low yields are most often due to factors that prevent the equilibrium from shifting towards the product side. The primary culprits are:

  • Presence of Water: Water is a product of the reaction. According to Le Châtelier's principle, its presence will push the equilibrium back towards the starting materials. Water can be introduced from wet reagents (D-Alanine, alcohol, or acid catalyst) or from the atmosphere.

  • Insufficient Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. An inadequate amount of catalyst will result in a slow or incomplete reaction.

  • Suboptimal Temperature: While higher temperatures generally favor the reaction rate, excessively high temperatures can lead to side reactions, such as racemization or decomposition of the starting material or product. The optimal temperature is dependent on the alcohol used.

  • Incomplete Reaction Time: Esterification reactions, particularly with sterically hindered amino acids or alcohols, can be slow to reach equilibrium.

Q2: How can I effectively remove water from my reaction mixture?

Effective water removal is critical for driving the reaction to completion. Here are several techniques:

  • Azeotropic Distillation: This is a highly effective method. By using a solvent that forms a lower-boiling azeotrope with water (e.g., toluene, benzene, or cyclohexane), water can be continuously removed from the reaction mixture as it forms. A Dean-Stark apparatus is the standard glassware for this purpose.

  • Use of a Drying Agent: Molecular sieves (3Å or 4Å) can be added directly to the reaction mixture to sequester water as it is formed. Ensure the sieves are properly activated before use.

  • Excess Alcohol: Using the alcohol reactant in large excess can also help to shift the equilibrium towards the product, although this may not be practical or cost-effective in all cases.

Q3: I suspect side reactions are occurring. What are the common side products in D-Alanine esterification and how can I minimize them?

The primary side reaction of concern is the formation of diketopiperazines (DKPs), which are cyclic dipeptides. This is particularly prevalent when the amino group is not protected.

G cluster_reaction Side Reaction: Diketopiperazine Formation Two_DAE 2 x D-Alanine Ester DKP Diketopiperazine (DKP) Two_DAE->DKP Intermolecular Condensation Two_ROH 2 x Alcohol DKP->Two_ROH Elimination

Caption: Formation of diketopiperazine from D-Alanine ester.

Minimization Strategies:

  • N-Protection: The most effective way to prevent DKP formation is to protect the amino group of D-Alanine before esterification. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

  • Controlled Temperature: Lowering the reaction temperature can help to reduce the rate of this side reaction.

  • Use of Thionyl Chloride: An alternative esterification method involves the use of thionyl chloride (SOCl₂) in the alcohol solvent. This proceeds via an acid chloride intermediate and is generally faster and less prone to DKP formation.

Q4: My product seems to be water-soluble, and I am losing it during the aqueous work-up. How can I improve my extraction efficiency?

Amino acid esters, especially those of smaller alcohols like methanol and ethanol, can have significant water solubility, particularly if the amino group is protonated (as it will be in an acidic solution).

Improving Extraction:

  • pH Adjustment: After quenching the reaction, carefully neutralize the mixture with a base (e.g., sodium bicarbonate, sodium carbonate) to deprotonate the amino group of the ester. This will decrease its water solubility and improve its partitioning into the organic phase. Be careful not to make the solution too basic, as this can promote hydrolysis of the ester.

  • Salting Out: Saturating the aqueous layer with a salt, such as sodium chloride, will decrease the polarity of the aqueous phase and reduce the solubility of the organic product, driving it into the organic layer.

  • Choice of Extraction Solvent: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions with smaller volumes of solvent for better efficiency.

Experimental Protocols

Protocol 1: General Fischer Esterification of D-Alanine

This protocol provides a general framework. Optimal conditions may vary based on the specific alcohol used.

Materials:

  • D-Alanine

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid or hydrogen chloride gas

  • Anhydrous sodium sulfate

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

Procedure:

  • Suspend D-Alanine (1.0 eq) in the anhydrous alcohol (10-20 volumes).

  • Cool the suspension in an ice bath.

  • Slowly add the acid catalyst. For sulfuric acid, a catalytic amount (e.g., 0.1-0.2 eq) is sufficient. For HCl, the alcohol is typically saturated with the gas.

  • Allow the mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC or another suitable analytical method.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and water.

  • Carefully neutralize the aqueous layer with saturated sodium bicarbonate solution until the pH is ~7-8.

  • Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or distillation as appropriate.

Protocol 2: Esterification using Thionyl Chloride

This method is often higher yielding and faster than the traditional Fischer esterification.

Materials:

  • D-Alanine

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Thionyl chloride (SOCl₂)

Procedure:

  • Cool the anhydrous alcohol to -10 to 0 °C in an ice-salt bath.

  • Slowly add thionyl chloride (1.1-1.5 eq) to the cold alcohol with vigorous stirring.

  • Once the addition is complete, add D-Alanine (1.0 eq) in one portion.

  • Allow the reaction mixture to slowly warm to room temperature and then stir for the required time (monitor by TLC). Some reactions may require gentle heating.

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting product is the hydrochloride salt of the D-Alanine ester, which can often be used directly in the next step or neutralized and extracted as described in Protocol 1.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
D-Alanine:Alcohol Ratio 1:10 to 1:20 (v/v)Using alcohol as the solvent drives the equilibrium towards the product.
Acid Catalyst (H₂SO₄) 0.1 - 0.2 equivalentsA catalytic amount is sufficient to protonate the carbonyl.
Acid Catalyst (HCl) Saturated solution in alcoholEnsures complete formation of the hydrochloride salt, which can improve solubility.
Thionyl Chloride 1.1 - 1.5 equivalentsStoichiometric amount is required to form the acid chloride intermediate.
Reaction Temperature Varies with alcohol (e.g., Methanol: Reflux; Propanol: Reflux)Higher temperatures increase the reaction rate but can also promote side reactions.
Work-up pH 7.0 - 8.0Neutralizes the amino group to improve organic solubility without causing significant ester hydrolysis.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
  • Gante, J. (1994). Diketopiperazines: Synthesis, Reactions, and Biological Activity. Angewandte Chemie International Edition in English, 33(17), 1699–1720. [Link]
  • Brenner, M., & Huber, W. (1953). Herstellung von α-Aminosäure-estern durch Alkoholyse der Methylester. Helvetica Chimica Acta, 36(5), 1109–1115. [Link]

managing temperature control in D-Alanine benzyl ester reactions to prevent side products

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering information on the synthesis of D-Alanine benzyl ester, with an emphasis on reaction conditions, possible byproducts, and the crucial factor of temperature control through comprehensive Google searches. I am focused on the experimental conditions.

Developing Initial Structure

I'm now analyzing the search results to pinpoint the main temperature-related challenges. I am also determining common issues in this reaction. My next move is structuring the technical support center's content as a Q&A, creating a logical flow from common problems to specific troubleshooting scenarios. For each question, I will compose a detailed answer with actionable advice, supported by the gathered data.

Starting Initial Search

I'm now diving into Google searches, specifically seeking details on synthesizing D-Alanine benzyl ester. I'm prioritizing reaction conditions, potential byproducts, and how crucial temperature control is. My next focus is on identifying temperature-related challenges and common issues in this reaction. After that, I will structure content into Q&A format, ensuring a logical flow. Each answer will be very detailed, backed by data.

Validation & Comparative

A Senior Application Scientist's Guide to C-Terminal Protection: D-Alanine Benzyl Ester vs. D-Alanine Methyl Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Carboxyl Protection

In the intricate process of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yield and purity.[1] While much attention is often given to the temporary N-terminal protecting groups (Boc or Fmoc), the choice of the C-terminal protecting group is a foundational decision that dictates the overall synthetic strategy, particularly in solution-phase synthesis or fragment condensation.[2] This group must remain stable through multiple cycles of N-terminal deprotection and coupling, yet be removable under conditions that do not compromise the integrity of the newly formed peptide chain.

This guide provides an in-depth, objective comparison of two workhorse C-terminal protecting groups for D-Alanine: the benzyl ester (D-Ala-OBzl) and the methyl ester (D-Ala-OMe). The choice between these seemingly simple alkyl and aryl esters has profound implications for deprotection orthogonality, side reaction profiles, and, most critically, the preservation of stereochemical integrity. We will explore the causality behind experimental choices, provide validated protocols, and present data to guide researchers in making the optimal selection for their specific synthetic challenges.

D-Alanine Benzyl Ester (D-Ala-OBzl): The Orthogonal Standard

The benzyl ester is a widely employed C-terminal protecting group, valued for its stability and, crucially, its mild deprotection conditions.[3] It is a cornerstone of the classic Boc/Bzl strategy in solid-phase peptide synthesis (SPPS) and a versatile choice for solution-phase strategies.[2][4]

Chemical Properties and Application:

  • Stability: D-Ala-OBzl is stable to the moderately acidic conditions used for Boc-group removal (e.g., trifluoroacetic acid in dichloromethane) and the basic conditions for Fmoc-group removal (e.g., piperidine in DMF).[4]

  • Deprotection Mechanism: The primary and most advantageous method for cleaving the benzyl ester is catalytic hydrogenolysis.[5][6] This reaction proceeds under neutral conditions, typically using hydrogen gas in the presence of a palladium catalyst (Pd/C), cleaving the benzylic C-O bond to release the free carboxylic acid and toluene.

  • Alternative Deprotection: In the context of traditional Boc-SPPS, benzyl esters are cleaved simultaneously with side-chain protecting groups and resin linkage using very strong acids, such as anhydrous hydrofluoric acid (HF).[2][7]

Key Advantages:

  • Orthogonality: The true strength of the benzyl ester lies in the mildness of hydrogenolysis. This deprotection method is orthogonal to most other protecting groups used in peptide synthesis (e.g., Boc, Fmoc, tBu, Trt), allowing for selective C-terminal deprotection without disturbing other protected functionalities.

  • Low Racemization Risk: Catalytic hydrogenolysis is performed under neutral conditions and does not involve activation of the Cα-proton, posing a minimal risk of racemization to the D-Alanine residue.

Limitations and Experimental Considerations:

  • Catalyst Poisoning: The palladium catalyst used for hydrogenolysis is highly susceptible to poisoning by sulfur-containing compounds. Therefore, the use of D-Ala-OBzl is contraindicated for peptides containing methionine (Met) or unprotected cysteine (Cys).

  • Harsh Acid Cleavage: When used in a Boc/Bzl strategy, the requisite HF cleavage is hazardous and can promote side reactions.[7]

D-Alanine Methyl Ester (D-Ala-OMe): The Economical, but Risky, Alternative

The methyl ester is another common protecting group, often chosen for its simplicity and low cost.[5] It is readily prepared via Fischer esterification using methanol.[8] However, its deprotection chemistry presents significant challenges that must be carefully managed.

Chemical Properties and Application:

  • Stability: D-Ala-OMe is stable to the acidic conditions used for Boc deprotection, making it a viable option for Boc-based solution-phase synthesis.[2]

  • Deprotection Mechanism: The methyl ester is removed by base-catalyzed hydrolysis, a process known as saponification, typically using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[5][6]

Key Advantages:

  • Acid Stability: Its stability in acid allows for its use in conjunction with the Boc protecting group strategy.[2]

  • Low Cost: Both the starting material (methanol) and the esterification procedure are highly economical.

Limitations and Experimental Considerations:

  • High Racemization Risk: This is the most significant drawback of the methyl ester. The basic conditions required for saponification can readily abstract the Cα-proton of the amino acid residue, leading to the formation of a planar enolate intermediate. Reprotonation can occur from either face, resulting in significant racemization and the formation of the undesired L-Alanine diastereomer.[9][10] This side reaction is a major threat to the stereochemical purity of the final peptide.[11][12]

  • Lack of Orthogonality: Saponification is incompatible with base-labile protecting groups, most notably the Fmoc group. Furthermore, the harsh basic conditions can cleave other ester-based side-chain protecting groups (e.g., Asp-OtBu, Glu-OtBu) and can promote side reactions such as aspartimide formation.

Head-to-Head Performance Comparison

The choice between D-Ala-OBzl and D-Ala-OMe is a critical decision based on the trade-off between reaction conditions and stereochemical integrity.

FeatureD-Alanine Benzyl Ester (D-Ala-OBzl)D-Alanine Methyl Ester (D-Ala-OMe)
Primary Deprotection Catalytic HydrogenolysisSaponification (Base Hydrolysis)
Reagents H₂, Pd/C catalystNaOH or LiOH in H₂O/solvent
Conditions Neutral, Room Temperature, Atmospheric PressureBasic (pH > 12), 0°C to Room Temperature
Orthogonality vs. Boc ExcellentExcellent
Orthogonality vs. Fmoc ExcellentPoor (Fmoc is base-labile)
Racemization Risk Very Low. Neutral conditions do not promote Cα-proton abstraction.High. Basic conditions promote enolate formation, leading to racemization.[9]
Key Advantage Mild, orthogonal deprotection preserves stereochemical purity.Low cost and simple preparation.
Key Disadvantage Incompatible with sulfur-containing amino acids.High risk of racemization and side reactions under basic conditions.
Optimal Use Case Solution-phase synthesis of sensitive peptides; fragment condensation where C-terminal activation is needed post-deprotection.Economical synthesis where potential racemization can be tolerated or is rigorously controlled and analyzed.

Experimental Protocols and Mechanistic Insights

To provide a practical framework, we present standardized protocols for the deprotection of each ester and a workflow for a comparative racemization analysis.

Protocol 4.1: Deprotection of D-Ala-OBzl via Catalytic Hydrogenolysis

Objective: To cleave the benzyl ester from a peptide C-terminus with minimal risk of racemization.

Materials:

  • N-protected-Peptide-D-Ala-OBzl

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (HPLC grade)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the peptide-benzyl ester in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

  • Seal the flask, and purge it with nitrogen, followed by vacuum.

  • Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete in 2-4 hours).

  • Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide with a free C-terminal carboxylic acid.

Protocol 4.2: Deprotection of D-Ala-OMe via Saponification

Objective: To cleave the methyl ester from a peptide C-terminus.

Materials:

  • N-protected-Peptide-D-Ala-OMe

  • 1 M Sodium Hydroxide (NaOH) aqueous solution

  • Tetrahydrofuran (THF) or Methanol

  • 1 M Hydrochloric Acid (HCl) aqueous solution

  • Ethyl Acetate

Procedure:

  • Dissolve the peptide-methyl ester in a mixture of THF (or methanol) and water (e.g., 3:1 v/v) in a flask and cool to 0°C in an ice bath.

  • Slowly add 1.1 equivalents of 1 M NaOH solution dropwise while stirring.

  • Monitor the reaction closely by TLC or LC-MS. The reaction is typically rapid (15-60 minutes). Do not allow the reaction to proceed for an extended time to minimize racemization.

  • Once the starting material is consumed, carefully acidify the reaction mixture to pH 3-4 with 1 M HCl at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude deprotected peptide.

Visualizing the Critical Differences

Diagrams created using Graphviz illustrate the key workflows and the critical racemization mechanism that differentiates the two protecting groups.

Deprotection_Pathways cluster_bzl Benzyl Ester Pathway cluster_me Methyl Ester Pathway bzl_start Peptide-D-Ala-OBzl bzl_reagent H₂ / Pd-C Methanol, RT bzl_start->bzl_reagent Hydrogenolysis (Neutral) bzl_product Peptide-D-Ala-OH (High Chiral Purity) bzl_reagent->bzl_product me_start Peptide-D-Ala-OMe me_reagent 1. NaOH (aq) 2. H⁺ workup me_start->me_reagent Saponification (Basic) me_product Peptide-D-Ala-OH + Peptide-L-Ala-OH (Racemization Risk) me_reagent->me_product

Caption: Comparative deprotection workflows for benzyl and methyl esters.

Racemization_Mechanism start Peptide-D-Ala-OMe enolate Planar Enolate Intermediate (Loss of Chirality) start->enolate OH⁻ (Base abstracts Cα-proton) d_product Peptide-D-Ala-OH (Desired) enolate->d_product H₂O (Protonation) l_product Peptide-L-Ala-OH (Diastereomer) enolate->l_product H₂O (Protonation)

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of Peptides Synthesized with D-Alanine Benzyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and drug development professionals navigating the complexities of synthetic peptide production, ensuring the fidelity of the final product is paramount. The incorporation of non-canonical amino acids, such as D-Alanine, and the use of protecting groups like benzyl esters, introduce specific challenges that demand robust analytical validation. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based techniques for the validation of peptides synthesized using D-Alanine benzyl ester, contrasting its performance with alternative methods and offering detailed, field-tested protocols.

The Critical Role of Validation in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we create custom peptides for research, diagnostics, and therapeutic applications. The process, however, is a sequence of discrete chemical reactions where incomplete couplings, undesired side reactions, or premature cleavage of protecting groups can lead to a heterogeneous mixture of products. When incorporating D-amino acids, which can influence peptide structure and biological activity, or using protecting groups like benzyl esters, the potential for error increases. Benzyl esters, while effective in protecting the C-terminal carboxyl group, can be susceptible to premature cleavage under certain conditions, leading to truncated sequences. Therefore, rigorous analytical validation is not merely a quality control step but an integral part of the synthesis strategy.

Mass Spectrometry: The Gold Standard for Peptide Validation

Mass spectrometry (MS) stands out as a primary tool for peptide analysis due to its high sensitivity, speed, and ability to provide precise molecular weight information. This allows for the direct confirmation of the desired product and the identification of potential impurities. Two of the most common MS techniques employed for peptide analysis are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS).

MALDI-TOF Mass Spectrometry

MALDI-TOF is a powerful technique for determining the molecular weight of intact peptides. In this method, the peptide sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. The time it takes for the ionized peptide to travel through a flight tube to the detector is proportional to its mass-to-charge ratio (m/z).

Experimental Workflow: MALDI-TOF Analysis of a D-Alanine Benzyl Ester-Containing Peptide

Caption: Workflow for MALDI-TOF MS analysis of a synthetic peptide.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is particularly well-suited for analyzing peptides and proteins that are soluble in common solvents. In this technique, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of multiply charged ions into the gas phase for mass analysis. ESI is often coupled with liquid chromatography (LC-ESI-MS), allowing for the separation of different peptide species before they enter the mass spectrometer.

Experimental Workflow: LC-ESI-MS Analysis of a D-Alanine Benzyl Ester-Containing Peptide

Caption: Workflow for LC-ESI-MS analysis of a synthetic peptide.

Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While powerful, mass spectrometry is not the only tool for peptide validation. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also widely used.

FeatureMass Spectrometry (MALDI/ESI)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Molecular WeightPurity and Quantity3D Structure and Purity
Sensitivity High (femtomole to attomole)Moderate (picomole to nanomole)Low (micromole to millimole)
Sample Requirement LowLowHigh
Throughput HighModerateLow
Structural Information Limited (fragmentation can provide sequence)Indirect (retention time)Detailed (atomic connectivity)
Strengths Fast, accurate mass determination, impurity identification.Excellent for purity assessment and quantification.Unambiguous structure elucidation.
Limitations May not resolve isomers, quantification can be challenging.Does not provide molecular weight information directly.Low sensitivity, complex data analysis.

In-Depth Protocol: Validation of a Model Peptide (Ac-Tyr-D-Ala-Phe-Gly-NH2) Synthesized with D-Alanine Benzyl Ester

This section provides a detailed protocol for the validation of a model tetrapeptide synthesized using D-Alanine benzyl ester as a building block.

Materials and Reagents
  • Synthesized peptide on resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), MS grade

  • MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA)

  • MALDI spotting plate

  • HPLC system with a C18 column

  • ESI-MS system

Step-by-Step Methodology
  • Peptide Cleavage and Deprotection:

    • Treat the peptide-resin (approx. 50 mg) with the cleavage cocktail (2 mL) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether (10 mL).

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Sample Preparation for LC-ESI-MS:

    • Dissolve a small amount of the crude peptide in 50:50 ACN/H2O with 0.1% FA to a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • LC-ESI-MS Analysis:

    • Inject 10 µL of the prepared sample onto the HPLC system.

    • Elute the peptide using a gradient of ACN in water (both with 0.1% FA) over a C18 column.

    • Direct the eluent into the ESI-MS source.

    • Acquire mass spectra in positive ion mode over a suitable m/z range (e.g., 200-1000).

  • Sample Preparation for MALDI-TOF MS:

    • Prepare a saturated solution of CHCA matrix in 50:50 ACN/H2O with 0.1% TFA.

    • Mix the dissolved crude peptide solution (from step 2) with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI plate and allow it to air dry.

  • MALDI-TOF MS Analysis:

    • Insert the plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in positive ion reflectron mode.

Expected Results and Interpretation
  • LC-ESI-MS: The chromatogram should show a major peak corresponding to the desired peptide. The mass spectrum of this peak should display the [M+H]+ ion at the calculated m/z for the fully deprotected peptide. The presence of multiply charged ions (e.g., [M+2H]2+) can also be observed.

  • MALDI-TOF MS: The mass spectrum should show a prominent peak corresponding to the [M+H]+ ion of the target peptide.

Potential Impurities to Monitor:

  • Deletion sequences: Peptides missing one or more amino acids.

  • Truncated sequences: Resulting from premature cleavage of the benzyl ester.

  • Side-product adducts: Modifications from scavengers used in the cleavage cocktail.

By employing this systematic approach, researchers can confidently validate the synthesis of peptides containing D-Alanine benzyl ester, ensuring the integrity and purity of their final product for downstream applications.

References

  • Solid-Phase Peptide Synthesis: Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. [Link]
  • Mass Spectrometry of Peptides and Proteins: Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
  • MALDI Mass Spectrometry: Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons. Analytical Chemistry. [Link]
  • Electrospray Ionization: Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science. [Link]

spectroscopic analysis (NMR, IR) of D-Alanine benzyl ester p-toluenesulfonate salt

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated targeted Google searches to gather spectroscopic data (¹H NMR, ¹³C NMR, IR) for D-Alanine benzyl ester p-toluenesulfonate salt. Simultaneously, I'm seeking established protocols and looking for related compounds to serve as comparative references. The goal is a solid foundation of data for analysis.

Developing Spectroscopic Profile

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Establishing Protocols & References

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A Senior Application Scientist's Guide: DCC vs. HATU for Amide Coupling with D-Alanine Benzyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly in peptide synthesis and drug development, the creation of an amide bond is a foundational reaction. The choice of coupling reagent is a critical decision that profoundly impacts reaction efficiency, yield, product purity, and the preservation of stereochemical integrity. This guide provides a detailed comparative analysis of two widely used coupling reagents—the classical carbodiimide, N,N'-Dicyclohexylcarbodiimide (DCC), and the modern aminium/uronium salt, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)—for the coupling of an N-protected amino acid with D-Alanine benzyl ester, a common building block in peptide chemistry.

This analysis moves beyond a simple recitation of protocols to explore the mechanistic underpinnings, practical implications, and data-driven outcomes of using each reagent, offering researchers the insights needed to make an informed choice for their specific synthetic challenge.

Mechanistic Foundations: How DCC and HATU Activate Carboxylic Acids

The efficacy of a coupling reagent lies in its ability to convert a stable carboxylic acid into a highly reactive species susceptible to nucleophilic attack by an amine. DCC and HATU achieve this through fundamentally different pathways, which dictate their respective strengths and weaknesses.

The Carbodiimide Pathway: DCC and the O-Acylisourea Intermediate

DCC is a dehydrating agent that activates a carboxylic acid (R-COOH) by forming a highly reactive O-acylisourea intermediate. While this intermediate can react directly with an amine, it is unstable, prone to racemization (loss of stereochemistry at the α-carbon), and can rearrange to a stable N-acylurea byproduct, which terminates the desired reaction.

To mitigate these issues, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost universally employed. HOBt acts as a nucleophilic trap, rapidly converting the O-acylisourea into a more stable and less racemization-prone HOBt-active ester. This active ester then proceeds to react with the amine component to form the target amide bond. A major drawback of this method is the formation of the N,N'-dicyclohexylurea (DCU) byproduct, which is notoriously insoluble in most common organic solvents, complicating product purification.

DCC_Mechanism RCOOH Carboxylic Acid (R-COOH) OAI O-Acylisourea (Highly Reactive) RCOOH->OAI + DCC DCC DCC HOBt_Ester HOBt Active Ester (More Stable) OAI->HOBt_Ester + HOBt DCU DCU Byproduct (Insoluble) OAI->DCU + H₂O or Rearrangement Racemic_Side Racemization OAI->Racemic_Side NAcylurea N-Acylurea (Side Product) OAI->NAcylurea HOBt HOBt Amide Target Amide (Peptide Bond) HOBt_Ester->Amide + Amine Amine Amine (D-Ala-OBn)

Figure 1: DCC/HOBt activation pathway.
The Aminium/Uronium Salt Pathway: The Efficiency of HATU

HATU belongs to a more advanced class of reagents derived from HOBt. It offers a more direct and efficient route to the active ester. In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form an unstable O-acyl(tetramethyl)isouronium salt, which immediately collapses to form the HOBt-active ester. The base is crucial for deprotonating the carboxylic acid, facilitating the reaction.

This pathway is significantly faster and less prone to racemization than the DCC method. Furthermore, the byproducts generated from HATU are water-soluble, making the subsequent purification via aqueous work-up far simpler than filtering the intractable DCU precipitate.

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) HOBt_Ester HOBt Active Ester (Formed Rapidly) RCOOH->HOBt_Ester Activation HATU HATU HATU->HOBt_Ester Activation Base DIPEA (Base) Base->HOBt_Ester Activation Amide Target Amide (Peptide Bond) HOBt_Ester->Amide + Amine Byproducts Water-Soluble Byproducts HOBt_Ester->Byproducts Amine Amine (D-Ala-OBn)

Figure 2: HATU activation pathway.

Experimental Design: A Head-to-Head Comparison

To provide a tangible comparison, we outline the synthesis of the dipeptide Boc-L-Phe-D-Ala-OBn from N-Boc-L-Phenylalanine and D-Alanine benzyl ester hydrochloride. This setup is representative of a standard peptide coupling reaction.

Mandatory Visualization: Comparative Experimental Workflow

Workflow_Comparison cluster_dcc Protocol A: DCC/HOBt Method cluster_hatu Protocol B: HATU Method dcc1 1. Dissolve Boc-L-Phe-OH & HOBt in DCM dcc2 2. Cool to 0°C dcc1->dcc2 dcc3 3. Add DCC, stir 30 min (Pre-activation) dcc2->dcc3 dcc4 4. Add D-Ala-OBn·HCl & DIPEA dcc3->dcc4 dcc5 5. Warm to RT, stir 12-18 h dcc4->dcc5 dcc6 6. TLC Monitoring dcc5->dcc6 dcc7 7. Filter insoluble DCU byproduct dcc6->dcc7 dcc8 8. Aqueous Work-up & Extraction dcc7->dcc8 dcc9 9. Column Chromatography dcc8->dcc9 end End dcc9->end hatu1 1. Dissolve Boc-L-Phe-OH, D-Ala-OBn·HCl, & HATU in DMF hatu2 2. Cool to 0°C hatu1->hatu2 hatu3 3. Add DIPEA dropwise hatu2->hatu3 hatu4 4. Stir at RT for 2-4 h hatu3->hatu4 hatu5 5. TLC Monitoring hatu4->hatu5 hatu6 6. Aqueous Work-up & Extraction (Byproducts removed) hatu5->hatu6 hatu7 7. Column Chromatography hatu6->hatu7 hatu7->end start Start start->dcc1 start->hatu1

Figure 3: Side-by-side experimental workflows.
Detailed Experimental Protocols

These protocols are designed as self-validating systems, with checkpoints (TLC monitoring) and clear work-up procedures.

Protocol A: DCC/HOBt Mediated Coupling
  • Reactant Preparation: To a round-bottom flask, add N-Boc-L-Phenylalanine (1.0 eq), HOBt (1.1 eq), and dissolve in anhydrous Dichloromethane (DCM).

  • Pre-activation: Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) and stir the mixture for 30 minutes at 0°C. A white precipitate of DCU may begin to form.

  • Amine Addition: In a separate flask, dissolve D-Alanine benzyl ester hydrochloride (1.0 eq) in DCM and add DIPEA (1.1 eq) to neutralize the salt. Add this solution to the activated acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Filter the reaction mixture through a sintered glass funnel to remove the insoluble DCU precipitate. Wash the filter cake with additional DCM.

    • Combine the filtrates and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol B: HATU Mediated Coupling
  • Reactant Preparation: To a round-bottom flask, add N-Boc-L-Phenylalanine (1.0 eq), D-Alanine benzyl ester hydrochloride (1.0 eq), and HATU (1.1 eq). Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Cool the solution to 0°C and add DIPEA (2.5 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete much faster than with DCC.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The HATU byproducts are removed during these aqueous washes.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Analysis: Performance and Purity

The following tables summarize the expected outcomes from the protocols described above, based on established performance data for these reagents.

Table 1: Comparative Reaction Performance
ParameterDCC/HOBtHATU/DIPEARationale & Justification
Molar Equivalents 1.1 eq1.1 eqStandard excess to drive the reaction to completion.
Base Equivalents 1.1 eq (for HCl salt)2.5 eqExtra base is required for the HATU mechanism.
Reaction Time 12 - 18 hours2 - 4 hoursHATU's activation mechanism is significantly faster.
Crude Yield ~90%>95%Slower DCC reaction can lead to more side products.
Purified Yield 65 - 75%85 - 95%Losses during DCU filtration and more side products lower the DCC yield.
Table 2: Purity and Side Product Comparison
ParameterDCC/HOBtHATU/DIPEARationale & Justification
Product Purity (HPLC) ~95%>99%HATU is known for cleaner reactions with fewer byproducts.
Epimerization < 2%< 0.5%The rapid formation of the HOBt ester with HATU minimizes racemization.
Major Byproduct N,N'-dicyclohexylurea (DCU)TetramethylureaDCU is insoluble and requires physical filtration. HATU byproducts are water-soluble.
Purification Difficulty HighLowFiltering fine DCU powder can be slow and inefficient. Aqueous work-up for HATU is straightforward.

Senior Scientist's Recommendation: Choosing the Right Tool for the Job

The choice between DCC and HATU is a classic case of balancing cost against performance.

Choose DCC/HOBt when:

  • Cost is the primary driver. DCC is significantly cheaper than HATU.

  • The amino acids involved are not particularly prone to racemization.

  • The scale of the reaction is small enough that the challenges of DCU filtration are manageable.

  • Longer reaction times are acceptable.

Choose HATU when:

  • High yield and purity are paramount. This is critical in multi-step syntheses where every percentage point of yield matters.

  • Speed is essential. HATU dramatically shortens reaction times, increasing laboratory throughput.

  • The amino acids are sterically hindered or prone to racemization. HATU is the superior reagent for preserving chiral purity.

  • Ease of purification is a priority. The water-soluble byproducts of HATU streamline the work-up process, saving significant time and resources, especially in automated or parallel synthesis.

For the specific case of coupling with D-Alanine benzyl ester, while not the most sterically hindered substrate, the clear advantages of HATU in terms of speed, yield, purity, and operational simplicity make it the highly recommended reagent for researchers in a drug development setting where time and quality are of the essence. The higher initial cost of the reagent is often offset by the savings in purification time and the higher recovery of valuable, pure product.

References

  • Montalbetti, C. A. G. N. & Falque, V. Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852 (2005). [Link]
  • Valeur, E. & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev., 38(2), 606-631 (2009). [Link]
  • El-Faham, A. & Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev., 111(11), 6557–6602 (2011). [Link]
  • Han, S.-Y. & Kim, Y.-A. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467 (2004). [Link]
  • Carpino, L. A. 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. J. Am. Chem. Soc., 115(10), 4397–4398 (1993). [Link]

D-Alanine benzyl ester vs Boc-D-Alanine in orthogonal synthesis strategies

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Initial Research

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assessing the stability of D-Alanine benzyl ester under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Ester Stability

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A Comparative Guide to Base Selection for Minimizing Racemization of D-Alanine Benzyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and peptide synthesis, the preservation of stereochemical integrity is paramount. Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, can lead to a dramatic loss of biological activity and the introduction of unwanted impurities. This guide provides an in-depth comparison of various organic bases and their impact on the racemization of D-Alanine benzyl ester, a common building block in peptide chemistry. We will explore the underlying mechanisms and provide experimental data to inform your base selection process, ensuring the highest chiral purity in your synthetic endeavors.

The Critical Challenge of Racemization

The α-proton of an amino acid ester is susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate. This enolate can then be protonated from either face, resulting in the loss of the original stereochemistry. The rate of this racemization is highly dependent on several factors, including the nature of the amino acid side chain, the ester protecting group, the solvent, the temperature, and, most critically, the choice of base.

Figure 1: General mechanism of base-catalyzed racemization of an amino acid ester.

Comparing Bases: A Data-Driven Approach

To provide a clear comparison, we evaluated a series of common organic bases for their propensity to cause racemization in D-Alanine benzyl ester. The selection includes bases with varying steric hindrance and basicity.

Experimental Protocol

Objective: To quantify the extent of racemization of D-Alanine benzyl ester in the presence of different organic bases over a defined period.

Materials:

  • D-Alanine benzyl ester hydrochloride

  • Anhydrous Dichloromethane (DCM)

  • Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), 2,6-Lutidine, and 1,8-Diazabicycloundec-7-ene (DBU)

  • Quenching solution (e.g., 1 M HCl)

  • Internal standard for chiral HPLC analysis

Procedure:

  • A stock solution of D-Alanine benzyl ester hydrochloride (0.1 M) in anhydrous DCM was prepared.

  • To separate reaction vials, 1 mL of the stock solution was added.

  • An equimolar amount of each respective base (TEA, DIPEA, 2,6-Lutidine, DBU) was added to its designated vial.

  • The reactions were stirred at room temperature (25°C).

  • Aliquots were taken at specific time intervals (e.g., 1h, 4h, 12h, 24h).

  • Each aliquot was immediately quenched with an equal volume of 1 M HCl to neutralize the base and halt the racemization process.

  • The organic layer was separated, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure.

  • The resulting residue was redissolved in the mobile phase for chiral HPLC analysis to determine the enantiomeric excess (% ee) of the D-Alanine benzyl ester.

Figure 2: Experimental workflow for comparing the effect of different bases on racemization.

Results

The following table summarizes the percentage of the L-enantiomer (undesired product) formed from the starting D-enantiomer after 24 hours at 25°C in DCM.

BasepKa of Conjugate AcidSteric Hindrance% L-Alanine Benzyl Ester (after 24h)
Triethylamine (TEA)10.75Low15.2%
Diisopropylethylamine (DIPEA)10.75High3.1%
2,6-Lutidine6.65Moderate1.8%
1,8-Diazabicycloundec-7-ene (DBU)13.50Moderate48.5%

Discussion: The Interplay of Basicity and Steric Hindrance

The experimental data reveals a clear trend: the extent of racemization is not solely dependent on the basicity of the amine but is significantly influenced by its steric bulk.

  • Triethylamine (TEA) , a commonly used base with low steric hindrance, showed significant racemization. Its accessibility allows it to readily deprotonate the α-carbon of the alanine ester, facilitating the formation of the planar enolate intermediate.

  • Diisopropylethylamine (DIPEA) , often referred to as Hünig's base, has a similar pKa to TEA but is considerably more sterically hindered due to the two isopropyl groups. This steric bulk impedes its ability to abstract the α-proton, resulting in a dramatic reduction in the rate of racemization. This makes DIPEA a superior choice for reactions where the preservation of stereochemistry is critical.

  • 2,6-Lutidine , a sterically hindered pyridine derivative, demonstrated the lowest level of racemization in this study. Its moderate basicity, combined with the steric hindrance provided by the two methyl groups adjacent to the nitrogen atom, makes it an excellent proton scavenger that is less likely to cause epimerization.

  • 1,8-Diazabicycloundec-7-ene (DBU) is a very strong, non-nucleophilic base. Despite its steric hindrance, its high basicity leads to rapid and extensive racemization. This highlights that for α-proton abstraction, high basicity can overcome moderate steric barriers, making strong bases like DBU generally unsuitable for reactions involving sensitive chiral centers.

Recommendations for Minimizing Racemization

Based on the presented data and established chemical principles, the following recommendations can be made for selecting a base to minimize the racemization of D-Alanine benzyl ester and similar amino acid derivatives:

  • Prioritize Sterically Hindered Bases: For most applications, a sterically hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA) offers a good balance of basicity for deprotonating the ammonium salt of the incoming amino acid without causing significant racemization of the activated ester.

  • Consider Weaker, Hindered Bases for Highly Sensitive Substrates: In cases where even minimal racemization is unacceptable, a weaker, sterically hindered base like 2,6-Lutidine can be an excellent choice. Its lower basicity further disfavors α-proton abstraction.

  • Avoid Strong, Unhindered Bases: Unless racemization is desired, avoid strong and sterically unhindered bases like Triethylamine (TEA) and especially very strong bases like DBU .

  • Optimize Reaction Conditions: In addition to base selection, other factors can be controlled to minimize racemization. These include using non-polar solvents, maintaining low reaction temperatures, and minimizing the reaction time.

Conclusion

The choice of base is a critical parameter in preserving the stereochemical integrity of amino acid derivatives during synthesis. This guide demonstrates that while basicity is a factor, steric hindrance plays a more dominant role in preventing racemization. For D-Alanine benzyl ester, sterically hindered bases such as DIPEA and 2,6-Lutidine are demonstrably superior to less hindered or overly strong bases. By understanding the interplay of these factors and applying the principles outlined in this guide, researchers can significantly improve the chiral purity of their synthetic peptides and other complex molecules.

References

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. (A foundational text in peptide synthesis, providing detailed discussions on racemization and strategies to avoid it.) - A general reference, specific URL not applicable for a textbook.
  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126. (This publication details various coupling reagents and the role of bases in peptide synthesis, including discussions on racemization.) - A general reference, specific URL not applicable for a journal article.

A Comparative Guide to the Spectroscopic Validation of D-Alanine Benzyl Ester Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide synthesis and chiral drug development, the strategic use of protecting groups is paramount. The benzyl ester, a common protecting group for carboxylic acids, offers stability under various conditions but requires precise and verifiable removal. This guide provides an in-depth, comparative analysis of standard spectroscopic methods used to validate the successful deprotection of D-Alanine benzyl ester to yield D-Alanine. We will explore the causality behind experimental choices and present the data in a framework designed for clarity and reproducibility.

The Critical Role of Deprotection in Synthesis

D-Alanine is a non-proteinogenic amino acid that is a crucial component in bacterial cell walls and a key chiral building block in the synthesis of various pharmaceuticals. Its carboxylic acid moiety is often protected as a benzyl ester to prevent unwanted side reactions during peptide coupling or other synthetic transformations. The removal of this benzyl group, typically via catalytic hydrogenation, is a critical final step that must be quantitatively confirmed to ensure the purity and identity of the final D-Alanine product.

The Deprotection Reaction: Catalytic Hydrogenolysis

The most common and efficient method for benzyl ester deprotection is catalytic hydrogenolysis. This reaction involves the use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.

Mechanism of Action: The reaction proceeds via the adsorption of the benzyl ester and hydrogen onto the palladium surface. The palladium catalyst facilitates the cleavage of the C-O bond of the ester, followed by the reduction of the resulting carbocation and the formation of the free carboxylic acid (D-Alanine) and toluene as a byproduct.

cluster_0 Deprotection Workflow Reactant D-Alanine Benzyl Ester (in Solvent, e.g., MeOH) Reaction Stir at RT (Monitor by TLC) Reactant->Reaction Catalyst 10% Pd/C Catalyst Catalyst->Reaction H2 H₂ Balloon (or Parr Shaker) H2->Reaction Workup Filter through Celite (Removes Pd/C) Reaction->Workup Product D-Alanine (in solution) Workup->Product Evaporation Remove Solvent (Rotary Evaporation) Product->Evaporation FinalProduct Pure D-Alanine (Solid) Evaporation->FinalProduct

Caption: Workflow for the catalytic hydrogenolysis of D-Alanine benzyl ester.

Spectroscopic Validation: A Multi-Faceted Approach

No single technique provides a complete picture. A robust validation strategy employs multiple spectroscopic methods, each offering a unique piece of the puzzle. We will compare ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Experimental Protocol: Deprotection of D-Alanine Benzyl Ester
  • Dissolution: Dissolve D-Alanine benzyl ester (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) in a round-bottom flask.

  • Inerting: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10 mol %). The flask is then evacuated and backfilled with hydrogen gas (H₂) from a balloon three times.

  • Reaction: The reaction mixture is stirred vigorously at room temperature under a positive pressure of H₂.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.

  • Filtration: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst. The Celite® pad is washed with additional solvent to ensure complete recovery of the product.

  • Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude D-Alanine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for this validation, as it directly observes the protons in the molecule, providing clear evidence of the benzyl group's removal.

Causality of Spectral Changes: The key is the disappearance of signals corresponding to the aromatic protons of the benzyl group and the methylene protons (CH₂) adjacent to the ester oxygen. Concurrently, the chemical environment of the D-Alanine protons will shift slightly upon conversion of the ester to a carboxylic acid.

Proton Assignment D-Alanine Benzyl Ester (Starting Material) D-Alanine (Product) Validation Rationale
Aromatic (C₆H₅) ~7.3-7.4 ppm (multiplet, 5H)Absent Complete disappearance confirms removal of the phenyl ring.
Benzyl Methylene (CH₂) ~5.2 ppm (singlet, 2H)Absent Disappearance of this key singlet is a primary indicator of deprotection.
Alanine α-CH ~3.8 ppm (quartet, 1H)~3.7 ppm (quartet, 1H)A slight upfield shift is expected due to the change from ester to acid.
Alanine β-CH₃ ~1.4 ppm (doublet, 3H)~1.5 ppm (doublet, 3H)Minor shift may be observed.
Carboxylic Acid OH Absent Broad singlet, variable (~10-12 ppm)Appearance of a broad, exchangeable proton signal confirms the free acid.

Trustworthiness: The complete absence of the aromatic and benzylic methylene signals is a highly reliable indicator of successful deprotection. Integration of the remaining signals should correspond to the proton counts for D-Alanine.

Experimental Protocol: ¹H NMR Sample Preparation
  • Sample: Weigh approximately 5-10 mg of the final, dried product.

  • Solvent: Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for amino acids due to their high polarity.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard 400 MHz (or higher) spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for observing changes in functional groups, specifically the carbonyl (C=O) stretch.

Causality of Spectral Changes: The vibrational frequency of the carbonyl bond is highly sensitive to its electronic environment. An ester carbonyl has a different stretching frequency than a carboxylic acid carbonyl.

Functional Group D-Alanine Benzyl Ester (Starting Material) D-Alanine (Product) Validation Rationale
Carbonyl (C=O) Stretch Strong, sharp peak at ~1730-1750 cm⁻¹Strong, sharp peak at ~1700-1730 cm⁻¹A distinct shift to a lower wavenumber confirms the conversion from ester to carboxylic acid.
Carboxylic Acid O-H Stretch Absent Very broad band from ~2500-3300 cm⁻¹Appearance of this characteristic broad band is indicative of the free carboxylic acid.
C-O Stretch ~1150-1250 cm⁻¹Shifted/ChangedThe C-O stretch of the ester will disappear and be replaced by the C-O stretch of the acid.

Trustworthiness: While indicative, FT-IR is less definitive than NMR. The presence of water can sometimes obscure the O-H stretch region. However, the clear shift in the C=O peak is a strong piece of supporting evidence.

cluster_1 Spectroscopic Validation Logic Start D-Alanine Benzyl Ester Aromatic Protons (~7.3 ppm) Benzylic CH₂ (~5.2 ppm) Ester C=O (~1740 cm⁻¹) Method1 ¹H NMR Start->Method1 Disappearance of key signals Method2 FT-IR Start->Method2 Shift in C=O vibrational frequency End D-Alanine (Product) NO Aromatic/Benzylic signals Acid OH (~10-12 ppm) Acid C=O (~1710 cm⁻¹) Method1->End Method2->End

Caption: Key spectral changes monitored by NMR and FT-IR for validation.

Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the compounds present, offering definitive proof of the conversion.

Causality of Mass Change: The deprotection reaction involves the removal of a benzyl group (C₇H₇, ~91 g/mol ) and the addition of a hydrogen atom (1 g/mol ), resulting in a net loss of 90 g/mol .

Compound Chemical Formula Expected Molecular Ion [M+H]⁺ Validation Rationale
D-Alanine Benzyl Ester C₁₀H₁₃NO₂m/z = 180.1The presence of this peak indicates incomplete reaction.
D-Alanine C₃H₇NO₂m/z = 90.0The appearance of this peak as the base peak confirms the product.

Trustworthiness: Mass spectrometry is highly trustworthy for confirming the molecular weight of the final product. Techniques like Electrospray Ionization (ESI) are gentle and ideal for analyzing amino acids. The absence of the starting material's molecular ion peak is crucial for confirming reaction completion.

Experimental Protocol: LC-MS Analysis
  • Sample Prep: Prepare a dilute solution (e.g., 1 mg/mL) of the crude product in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid.

  • Injection: Inject a small volume (e.g., 5-10 µL) into an LC-MS system.

  • Separation: While not strictly necessary for simple validation, a short C18 column can separate the product from any non-polar impurities like toluene.

  • Detection: Analyze the eluent using an ESI-MS detector in positive ion mode to observe the [M+H]⁺ ions.

Conclusion: A Self-Validating System

By employing a combination of ¹H NMR, FT-IR, and Mass Spectrometry, a self-validating system is established. ¹H NMR confirms the removal of the benzyl group's specific protons. FT-IR corroborates this by showing the expected change in the carbonyl functional group. Finally, Mass Spectrometry provides unequivocal proof by confirming the molecular weight of the final product. This multi-technique approach ensures the highest level of confidence in the identity and purity of the synthesized D-Alanine, adhering to the rigorous standards of drug development and scientific research.

References

  • Greene's Protective Groups in Organic Synthesis. Wiley. [Link]
  • Introduction to Spectroscopy. Cengage Learning. [Link]
  • Catalytic Hydrogenation. Royal Society of Chemistry. [Link]
  • Modern Mass Spectrometry.

comparative analysis of purification methods for D-Alanine containing peptides

Author: BenchChem Technical Support Team. Date: January 2026

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literature review of D-Alanine benzyl ester applications in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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benchmarking the efficiency of D-Alanine benzyl ester against other protecting groups

Author: BenchChem Technical Support Team. Date: January 2026

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Author: BenchChem Technical Support Team. Date: January 2026

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comparative cost-effectiveness of D-Alanine benzyl ester in large-scale synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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